molecular formula C9H12ClNO B3097508 3-Chloro-5-isopropoxyaniline CAS No. 1312138-90-1

3-Chloro-5-isopropoxyaniline

Cat. No.: B3097508
CAS No.: 1312138-90-1
M. Wt: 185.65
InChI Key: VRMWWESIOQKGQX-UHFFFAOYSA-N
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Description

3-Chloro-5-isopropoxyaniline (CAS 1312138-90-1) is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 . This aniline derivative is characterized by its chloro- and isopropoxy- substituents on the phenyl ring, making it a versatile building block in organic synthesis and chemical research. Compounds with chloro- and isopropoxy-substituted aniline structures are recognized as valuable intermediates in the development of more complex molecules . For instance, structurally similar chloro-isopropoxyanilines are documented as key precursors in the synthesis of agrochemicals, serving as important intermediates for herbicides . This suggests its potential utility in medicinal chemistry and material science for constructing functional molecules. The product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use. For specific analytical data or purity information for a given batch, please contact our support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMWWESIOQKGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-5-isopropoxyaniline molecular weight and formula

[1]

Identity & Physicochemical Characterization[2]

3-Chloro-5-isopropoxyaniline is a specialized disubstituted aniline derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structural motif—combining a lipophilic isopropoxy group with an electron-withdrawing chlorine atom at the meta positions relative to the amine—makes it a critical building block for optimizing potency and metabolic stability in kinase inhibitors and GPCR ligands.

Core Identifiers
ParameterValue
IUPAC Name 3-Chloro-5-(propan-2-yloxy)aniline
CAS Registry Number 1312138-90-1
Molecular Formula

Molecular Weight 185.65 g/mol
SMILES CC(C)Oc1cc(Cl)cc(N)c1
Physical State Low-melting solid or viscous oil (typically supplied as HCl salt for stability)
Structural Analysis

The molecule features a 1,3,5-substitution pattern on the benzene ring.

  • Electronic Effects: The chlorine atom (

    
    ) exerts an inductive electron-withdrawing effect, deactivating the ring slightly compared to aniline. However, the isopropoxy group (
    
    
    ) provides weak donation. The resulting amine is moderately nucleophilic, suitable for
    
    
    or Buchwald-Hartwig coupling reactions without requiring harsh forcing conditions.
  • Steric Profile: The bulky isopropoxy group at the 5-position often occupies hydrophobic pockets (e.g., the "back pocket" of kinase ATP-binding sites), improving selectivity over less substituted analogs.

Synthetic Pathways (Expert Protocols)

The synthesis of 3-Chloro-5-isopropoxyaniline requires navigating the regioselectivity of the 1,3,5-substitution pattern. The most robust "Expert" route avoids the competition between N- and O-alkylation by establishing the ether linkage before generating the nucleophilic amine.

Primary Route: O-Alkylation of Nitrophenol Precursor

This protocol minimizes side reactions common in direct aminophenol alkylation.

Step 1: O-Alkylation

  • Precursor: 3-Chloro-5-nitrophenol (CAS 611-07-4).

  • Reagents: 2-Bromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Conditions: 60°C, 4–6 hours.

  • Mechanism:

    
     displacement of the bromide by the phenoxide ion.
    
  • Checkpoint: Monitor TLC for disappearance of the phenol. The nitro group prevents N-alkylation issues (as no amine is present).

Step 2: Selective Nitro Reduction

  • Precursor: 1-Chloro-3-isopropoxy-5-nitrobenzene.

  • Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (

    
    , 5 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (80°C), 2–4 hours.

  • Why this method? Catalytic hydrogenation (

    
    ) carries a risk of hydrodechlorination (cleaving the C-Cl bond). The Fe/
    
    
    method is chemoselective, reducing the nitro group while leaving the aryl chloride intact.
Synthetic Logic Diagram

SynthesisStart3-Chloro-5-nitrophenolStep1O-Alkylation(2-Bromopropane, K2CO3)Start->Step1InterIntermediate:1-Chloro-3-isopropoxy-5-nitrobenzeneStep1->InterStep2Chemoselective Reduction(Fe / NH4Cl)Inter->Step2FinalTarget:3-Chloro-5-isopropoxyanilineStep2->Final

Caption: Chemoselective synthesis pathway avoiding hydrodechlorination and N-alkylation byproducts.

Applications in Drug Discovery

3-Chloro-5-isopropoxyaniline serves as a "privileged structure" intermediate. Its specific utility lies in its ability to probe the hydrophobic II pocket of various enzymes.

Key Therapeutic Areas
  • Kinase Inhibitors:

    • Used to synthesize Type II inhibitors (e.g., p38 MAPK, B-Raf inhibitors).

    • The 3-Cl, 5-OiPr motif mimics the substitution pattern of established drugs like Sorafenib or Dabrafenib analogs, where the ether oxygen accepts a hydrogen bond from the hinge region or backbone, and the isopropyl group fills a lipophilic cavity.

  • Glucocorticoid Receptor Agonists:

    • Incorporated into tetrahydroquinoline scaffolds to modulate selectivity and reduce off-target metabolic clearance.

Analytical Profiling Expectations
  • 
     NMR (DMSO-
    
    
    ):
    • 
       1.25 (d, 6H, 
      
      
      of isopropyl).
    • 
       4.50 (sept, 1H, 
      
      
      of isopropyl).
    • 
       5.20 (s, 2H, 
      
      
      , exchangeable).
    • 
       6.0–6.3 (m, 3H, Aromatic protons). Note: The 2, 4, and 6 protons are chemically distinct but may overlap due to symmetry.
      
  • MS (ESI+):

    • 
       (primary peak).
      
    • 
       (characteristic 3:1 Chlorine isotope pattern).
      

Safety & Handling Protocol

As an aniline derivative, this compound requires strict adherence to safety protocols to prevent exposure-related toxicity.

  • Acute Toxicity: Harmful if swallowed or inhaled. Potential for Methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.

  • Handling:

    • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.

    • Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Storage:

    • Store under inert atmosphere (

      
       or Ar) at 2–8°C.
      
    • Anilines are prone to oxidation (darkening) upon air exposure; store in amber vials.

References

  • PubChem. (2025). 3-Chloro-5-(propan-2-yl)aniline and related isomers. National Library of Medicine. [Link]

  • Google Patents. (2010). Synthesis method of 2,4-dichloro-5-isopropoxy aniline (CN101823971B).

Strategic Modulation of Lipophilicity in Drug Design: A Comparative Analysis of 3-Chloro-5-isopropoxyaniline vs. 3-Chloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions in lead optimization is the strategic modulation of physicochemical properties. Lipophilicity, quantified as the partition coefficient (LogP) or distribution coefficient (LogD), dictates a molecule's journey through the body—from dissolution in the gastrointestinal tract to permeation across the blood-brain barrier (BBB).

This technical guide provides an in-depth comparative analysis of two structurally related scaffolds: 3-chloro-5-methoxyaniline and 3-chloro-5-isopropoxyaniline . By exchanging a single methoxy group for an isopropoxy group, we fundamentally alter the hydrophobic surface area of the molecule. This seemingly minor structural tweak triggers a cascade of pharmacokinetic (PK) and pharmacodynamic (PD) consequences, shifting the molecule from a moderate lipophilicity regime to a highly lipophilic state.

Physicochemical Profiling & Structural Causality

To understand the divergent behavior of these two compounds, we must first analyze their foundational physicochemical properties.

Quantitative Structural Comparison
Property3-Chloro-5-methoxyaniline3-Chloro-5-isopropoxyaniline
Molecular Formula C7H8ClNO[1]C9H12ClNO[2]
Molecular Weight 157.60 g/mol [1]185.65 g/mol [2]
C5 Substituent Methoxy (-OCH3)Isopropoxy (-OCH(CH3)2)
Estimated LogP ~2.4 - 2.5~3.4 - 3.5
Lipophilicity Classification ModerateHigh
The Causality of Lipophilic Shift

The transition from a methoxy to an isopropoxy substituent introduces two additional aliphatic carbon atoms. In standard fragment-based lipophilicity models, each aliphatic carbon contributes approximately +0.5 log units to the overall LogP.

Mechanistic Causality: The bulky isopropoxy group increases the molecule's non-polar surface area. When introduced into an aqueous environment, water molecules must form a highly ordered solvation shell (clathrate) around this hydrophobic bulk, which is entropically unfavorable. To minimize this desolvation penalty, the molecule is thermodynamically driven to partition out of the aqueous phase and into lipid bilayers or hydrophobic protein pockets.

Mechanistic Impact on ADME and Target Binding

The ~1.0 log unit difference between these two anilines significantly alters their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[3].

  • Absorption & Permeability: The isopropoxy variant (LogP ~3.5) will exhibit superior passive transcellular permeability, making it an excellent candidate for targets requiring BBB penetration[4]. However, its increased hydrophobicity reduces thermodynamic aqueous solubility, potentially leading to dissolution-rate limited absorption in the gut[4].

  • Distribution & Protein Binding: As lipophilicity increases, the affinity for the hydrophobic binding pockets of human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) also increases. The isopropoxy derivative will likely exhibit high plasma protein binding, reducing the unbound fraction (

    
    ) of the drug available for target engagement[3].
    
  • Metabolism & Clearance: Cytochrome P450 (CYP) enzymes have evolved to clear hydrophobic xenobiotics. The higher LogP of 3-chloro-5-isopropoxyaniline makes it more susceptible to rapid hepatic clearance compared to the methoxy variant, which may benefit from higher renal clearance due to its better aqueous solubility[3].

Fig 2: Mechanistic divergence in ADME profiles driven by substituent lipophilicity.

Experimental Methodology: Self-Validating Shake-Flask Protocol

While computational LogP predictions are useful, empirical determination is mandatory for lead optimization. The shake-flask method remains the gold standard for direct experimental determination of lipophilicity[5]. Because these anilines contain an ionizable amine group, we must measure LogD at a physiologically relevant pH (7.4) rather than just LogP[6].

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system .

Step-by-Step Methodology
  • Solvent Mutual Saturation: Vigorously stir n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours, then allow them to separate[7].

    • Causality: If the solvents are not pre-saturated, they will partially dissolve into each other during the assay, altering the phase volumes and skewing the concentration ratio.

  • Analyte Spiking: Prepare a 10 mM stock of the aniline derivative in DMSO. Spike 10 µL of this stock into a glass vial containing 1 mL of the mutually saturated n-octanol/PBS mixture (volume ratio depends on expected LogD; use 1:1 for the methoxy variant, and 1:10 octanol:PBS for the isopropoxy variant)[7].

  • Equilibration: Shake the vials mechanically at exactly 25°C for 24 hours[5].

    • Causality: Temperature strictly controls thermodynamic partitioning. A fluctuating ambient temperature will yield irreproducible partition coefficients.

  • Phase Separation (Critical Step): Centrifuge the vials at 4,000 RPM for 15 minutes.

    • Causality: Shaking generates microscopic emulsions of octanol within the aqueous phase. If not separated via centrifugation, these micro-droplets will carry highly concentrated lipophilic drug into the aqueous sample, falsely elevating the apparent aqueous concentration and artificially lowering the calculated LogD[5].

  • LC-MS/MS Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify the concentration of the aniline using LC-MS/MS against a standard curve.

  • Self-Validation (Mass Balance Check): Calculate the total mass of the compound recovered from both phases combined.

    • System Validation: The total recovered mass must be

      
       of the initial spiked mass. A recovery below 90% indicates that the compound precipitated at the biphasic interface or bound to the glass vial, rendering the calculated LogD invalid.
      

Fig 1: Self-validating shake-flask workflow for LogD determination.

Strategic Recommendations for Scaffold Selection

The choice between 3-chloro-5-methoxyaniline and 3-chloro-5-isopropoxyaniline should be dictated by the Target Product Profile (TPP):

  • Select the Methoxy Scaffold if: The target is peripherally located, the drug is administered orally, and high aqueous solubility is required to prevent formulation liabilities. The lower LogP aligns perfectly with Lipinski's Rule of 5 for optimal intestinal absorption[4].

  • Select the Isopropoxy Scaffold if: The target resides within the Central Nervous System (CNS) requiring robust BBB penetration, or if the target protein possesses a deep, hydrophobic binding pocket where the isopropoxy group can displace high-energy water molecules to drive binding affinity[4].

References

  • PubChemLite - 3-chloro-5-methoxyaniline (C7H8ClNO)
  • Source: bldpharm.
  • Source: omicsonline.
  • Is there enough focus on lipophilicity in drug discovery?
  • Source: sailife.
  • Source: nih.
  • Source: encyclopedia.
  • LogP vs LogD - What is the Difference?

Sources

3-Chloro-5-isopropoxyaniline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-isopropoxyaniline in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 3-chloro-5-isopropoxyaniline, a key building block in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles, comparative data from structurally analogous compounds, and detailed experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals with the predictive understanding and practical tools necessary to effectively utilize 3-chloro-5-isopropoxyaniline in various organic solvent systems.

Introduction: The Critical Role of Solubility

3-Chloro-5-isopropoxyaniline is a substituted aniline derivative increasingly utilized as an intermediate in the synthesis of complex organic molecules, including APIs and agrochemicals.[1] Its utility in these multi-step syntheses is profoundly influenced by its behavior in solution. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates:

  • Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of reactants to be fully solvated.

  • Process Efficiency: Proper solvent selection is key to maximizing yield and minimizing impurities.

  • Purification Strategies: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

  • Formulation and Drug Delivery: For final compounds, solubility impacts bioavailability and the choice of delivery vehicle.

This guide provides a deep dive into the molecular characteristics governing the solubility of 3-chloro-5-isopropoxyaniline and presents robust protocols for its empirical determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of 3-chloro-5-isopropoxyaniline is a direct consequence of its molecular architecture. The molecule, with the chemical formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol , possesses several functional domains that dictate its interaction with various solvents.[2]

  • Aromatic Ring: The central benzene ring is non-polar and hydrophobic, favoring interactions with other aromatic or non-polar solvents through van der Waals forces.

  • Aniline Moiety (-NH₂): The amino group introduces polarity and the capacity to act as a hydrogen bond donor. However, its basicity also means its solubility can be dramatically increased in acidic solutions where it forms a more soluble salt.[3][4]

  • Chloro Group (-Cl): The electronegative chlorine atom adds a polar C-Cl bond, contributing to the molecule's overall dipole moment. Halogen substituents generally contribute to hydrophobicity.[5]

  • Isopropoxy Group (-OCH(CH₃)₂): This bulky, non-polar alkyl ether group significantly increases the molecule's lipophilicity (attraction to non-polar environments) and shields the polar ether oxygen, which might otherwise participate in hydrogen bonding as an acceptor.[6]

The interplay of these groups results in a molecule with a predominantly non-polar, hydrophobic character, but with localized polar regions. This duality is key to predicting its solubility profile.

cluster_Interactions Primary Solvent Interactions Molecule C₉H₁₂ClNO Aromatic Aromatic Ring (Non-polar, Hydrophobic) Aniline Aniline Group (-NH₂) (Polar, H-Bond Donor, Basic) Chloro Chloro Group (-Cl) (Polar, Hydrophobic) Isopropoxy Isopropoxy Group (Non-polar, Lipophilic, Bulky) NonPolar Good solubility in non-polar & moderately polar aprotic solvents Aromatic->NonPolar PolarProtic Limited solubility in polar protic solvents (e.g., water) Aniline->PolarProtic Chloro->NonPolar Isopropoxy->NonPolar cluster_Prep Preparation cluster_Equil Equilibration cluster_Sep Separation cluster_Analysis Analysis cluster_Calc Calculation A 1. Add excess 3-chloro-5- isopropoxyaniline to a known volume of solvent in a sealed vial. B 2. Agitate at constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. A->B C 3. Allow solid to settle. Carefully withdraw a known volume of the supernatant. B->C D 4. Transfer supernatant to a pre-weighed container. C->D E 5. Evaporate the solvent under vacuum. D->E F 6. Weigh the container with the dried residue. E->F G 7. Calculate solubility (e.g., in g/100 mL). F->G

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3-chloro-5-isopropoxyaniline (enough so that undissolved solid remains visible) to a vial containing a precise volume (e.g., 5.0 mL) of the chosen organic solvent.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or agitator set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Remove the vial from the shaker and allow the undissolved solid to settle completely. A centrifuge can be used to expedite this process.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette. Ensure no solid particles are transferred.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish). Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the dried residue is achieved.

  • Measurement: Accurately weigh the container with the dried 3-chloro-5-isopropoxyaniline residue.

  • Calculation:

    • Mass of dissolved solid = (Final weight of container + residue) - (Initial weight of container).

    • Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of aliquot taken) * 100.

Protocol 2: Isothermal Saturation & UV-Vis Spectrophotometry

This method is ideal for compounds with a strong UV chromophore, like anilines, and requires very little material.

cluster_Calib Calibration Curve cluster_Sat Saturated Solution Prep cluster_Analysis Analysis cluster_Calc Calculation A1 1a. Prepare series of known concentrations. A2 1b. Measure absorbance at λmax. A1->A2 A3 1c. Plot Absorbance vs. Concentration. A2->A3 B 2. Prepare saturated solution (as in Protocol 1, Steps 1-3). C 3. Withdraw supernatant and dilute precisely. B->C D 4. Measure absorbance of the diluted sample. C->D E 5. Determine concentration from calibration curve. D->E F 6. Calculate original solubility, accounting for dilution. E->F

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Step-by-Step Methodology:

  • Calibration Curve Construction:

    • Determine λmax: Prepare a dilute solution of 3-chloro-5-isopropoxyaniline in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). [7] * Prepare Standards: Create a series of standard solutions of accurately known concentrations covering the expected absorbance range (typically 0.1 - 1.0 AU).

    • Measure & Plot: Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting linear regression will provide the equation of the line (y = mx + c) according to the Beer-Lambert law. [7]2. Saturated Solution Preparation: Prepare a saturated solution at a constant temperature and separate the supernatant as described in Protocol 1 (Steps 1-3).

  • Sample Preparation & Measurement:

    • Withdraw a small, precise volume of the clear supernatant.

    • Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the calibration curve. The dilution factor must be recorded accurately.

    • Measure the absorbance of the final diluted solution at λmax.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Solubility = (Concentration of diluted sample) * (Dilution Factor).

Safety and Handling

3-Chloro-5-isopropoxyaniline and many organic solvents are hazardous. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [8][9]Consult the Safety Data Sheet (SDS) for 3-chloro-5-isopropoxyaniline and all solvents before beginning any experimental work. [10]

Conclusion

While direct, published quantitative solubility data for 3-chloro-5-isopropoxyaniline is limited, a robust and scientifically sound understanding of its behavior can be achieved. By analyzing its molecular structure, applying the principle of "like dissolves like," and using comparative data from close structural analogs, researchers can make highly informed decisions for solvent selection. This guide predicts high solubility in polar aprotic and chlorinated solvents, moderate to high solubility in non-polar solvents, and low solubility in polar protic solvents. For definitive quantitative values, the detailed gravimetric and UV-Vis spectrophotometric protocols provided offer reliable and validated methods for empirical determination. This combined theoretical and practical approach empowers scientists to confidently and efficiently handle 3-chloro-5-isopropoxyaniline in their research and development endeavors.

References

Sources

Thermodynamic Profiling and Physicochemical Characterization of 3-Chloro-5-isopropoxyaniline in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-isopropoxyaniline (CAS 1312138-90-1) is a highly specialized di-substituted aniline derivative. In contemporary drug development, particularly in the synthesis of small molecule inhibitors targeting KRAS G12C mutations, this compound serves as a critical nucleophilic building block[1]. Understanding its precise physicochemical properties—specifically its melting point (MP) and boiling point (BP)—is paramount for optimizing reaction conditions, scaling up Active Pharmaceutical Ingredient (API) synthesis, and ensuring safe handling protocols.

This technical guide provides a rigorous analysis of the thermodynamic behavior of 3-chloro-5-isopropoxyaniline, detailing the causality behind its physical state and providing self-validating experimental methodologies for empirical determination.

Structural Causality and Thermodynamic Behavior

The thermal properties of substituted anilines are dictated by their hydrogen-bonding capacity and the steric/electronic nature of their ring substituents. The parent compound, 3-chloroaniline, is a liquid at room temperature. The introduction of an alkoxy group at the 5-position significantly alters the thermodynamic profile.

While the methoxy analog (3-chloro-5-methoxyaniline) has a documented melting point of 33 °C and a boiling point of 280.3 °C, the substitution of the methoxy group with an isopropoxy group (forming 3-chloro-5-isopropoxyaniline) introduces competing thermodynamic forces:

  • Steric Hindrance and Lattice Disruption: The bulky, branched isopropoxy group increases conformational flexibility and disrupts the highly ordered crystal lattice packing normally facilitated by the planar aniline core. This steric disruption depresses the melting point, often rendering the free base a liquid or a low-melting solid at standard ambient temperature and pressure.

  • London Dispersion Forces: Conversely, the increased molecular weight (185.65 g/mol ) and larger surface area of the isopropoxy group enhance intermolecular London dispersion forces in the liquid phase. This requires higher thermal energy to achieve vapor-liquid equilibrium, thereby elevating the boiling point[2].

SubstituentMechanics Core Aniline Core (H-Bonding Network) Lattice Crystal Lattice Disruption Core->Lattice Mass Increased Molecular Surface Area Core->Mass Iso 5-Isopropoxy Group (Steric Bulk & Flexibility) Iso->Lattice Hinders Packing Iso->Mass Adds Dispersion Chloro 3-Chloro Group (Dipole Moment) Chloro->Lattice MP Depressed Melting Point (~22-28°C) Lattice->MP BP Elevated Boiling Point (~295-305°C) Mass->BP

Logical relationship between molecular substituents and thermal properties.

Predictive and Comparative Physicochemical Data

Because 3-chloro-5-isopropoxyaniline is often synthesized on-demand or supplied as a hydrochloride salt to improve stability[2], exact empirical free-base thermal data can be sparse in public literature. However, by extrapolating from structural analogs, process chemists can establish highly accurate predictive ranges critical for reactor design.

Table 1: Comparative Physicochemical Properties of Substituted Anilines

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C at 760 mmHg)
3-Chloroaniline108-42-9127.57-10.4230.0
3-Chloro-5-methoxyaniline10272-06-7157.6033.0280.3
3-Chloro-5-isopropoxyaniline 1312138-90-1 185.65 ~22.0 – 28.0 ~295.0 – 305.0

*Predicted values based on cheminformatics modeling and structural analog extrapolation.

Experimental Methodologies: Self-Validating Protocols

To transition from predictive models to empirical certainty during API scale-up, researchers must employ rigorous thermal analysis. The following protocols are designed as self-validating systems, ensuring that the data collected is free from artifactual errors such as thermal degradation or superheating.

Protocol 1: High-Precision Melting Point Determination via DSC

Causality: Differential Scanning Calorimetry (DSC) is preferred over visual capillary methods because it isolates the thermodynamic onset of melting (


) from visual subjectivity, providing a definitive phase-transition metric.
  • Calibration: Calibrate the DSC apparatus using a high-purity Indium standard (MP = 156.6 °C).

    • Self-Validation Mechanism: The system must report the Indium melting point within

      
      ; otherwise, the thermocouple requires realignment prior to sample testing.
      
  • Sample Preparation: Weigh 2.0–5.0 mg of 3-chloro-5-isopropoxyaniline into an aluminum crucible. Seal with a pinhole lid.

    • Causality: The pinhole prevents internal pressure build-up from trace moisture—which would artificially shift the endothermic peak via Le Chatelier's principle—while retaining the core sample mass.

  • Atmospheric Control: Establish a dry Nitrogen purge at 50 mL/min.

    • Causality: Anilines are highly prone to oxidation at elevated temperatures; nitrogen ensures the endotherm represents pure melting, not oxidative degradation.

  • Thermal Program: Equilibrate the sample isothermally at 0 °C. Ramp the temperature at 10 °C/min to 100 °C.

  • Data Extraction: Calculate the extrapolated onset temperature (

    
    ) of the primary endotherm.
    
    • Self-Validation Mechanism: Cross-reference the measured heat of fusion (

      
      ) against the baseline. A post-transition baseline shift indicates sample evaporation, invalidating the run and requiring a switch to a hermetically sealed pan.
      
Protocol 2: Boiling Point Determination via Vacuum Micro-Distillation

Causality: Due to the elevated predicted boiling point (>295 °C), heating the compound to its atmospheric boiling point risks thermal decomposition and polymerization. Vacuum distillation lowers the vaporization threshold to a safe thermal window.

  • Apparatus Setup: Assemble a micro-distillation unit with a vacuum jacket. Equip the system with dual calibrated thermocouples: one submerged in the liquid phase and one positioned at the vapor-liquid equilibrium zone (distillation head).

  • Pressure Control: Evacuate the system to a stable reduced pressure (e.g., 10 mmHg) using a chemically resistant vacuum pump equipped with a digital manometer.

  • Heating and Equilibration: Heat the sample slowly.

    • Self-Validation Mechanism: Equilibrium is strictly confirmed only when the temperature differential (

      
      ) between the boiling liquid and the vapor head is 
      
      
      
      . A larger
      
      
      indicates superheating or insufficient reflux, invalidating the temperature reading.
  • Measurement and Extrapolation: Record the stable vapor temperature at 10 mmHg. Utilize the Clausius-Clapeyron equation or an Antoine equation nomograph to extrapolate the measured value to the standard atmospheric boiling point (760 mmHg).

ThermalWorkflow Sample Sample Prep: 3-Chloro-5-isopropoxyaniline split Sample->split DSC DSC Analysis (10°C/min, N2 Purge) split->DSC TGA Vacuum Distillation (10 mmHg) split->TGA MP Melting Point Extrapolated Onset (To) DSC->MP BP Boiling Point Clausius-Clapeyron Extrapolation TGA->BP Data Validated Physicochemical Profile MP->Data BP->Data

Experimental workflow for precise thermal property determination.

Conclusion

The physicochemical characterization of 3-chloro-5-isopropoxyaniline requires a nuanced understanding of how its specific structural substituents influence bulk thermodynamic properties. By deploying self-validating analytical frameworks like DSC and vacuum micro-distillation, drug development professionals can accurately map the thermal boundaries of this compound, ensuring high-yield, safe, and reproducible integration into complex API synthetic routes.

References

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The Isopropoxy Group: A Strategic Building Block for Optimizing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, every molecular modification is a strategic move aimed at enhancing potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of functional groups available to medicinal chemists, the humble isopropoxy group often emerges as a key player, capable of profoundly influencing a molecule's journey through the body. This guide provides a comprehensive exploration of isopropoxy-containing building blocks, delving into the rationale behind their use, their impact on critical drug-like properties, and practical strategies for their incorporation into novel therapeutic agents.

The Isopropoxy Moiety: More Than Just a Bulky Ether

The isopropoxy group, with its branched three-carbon alkyl chain attached to an oxygen atom, possesses a unique combination of steric bulk and moderate lipophilicity. This seemingly simple structure imparts a range of desirable physicochemical properties to a parent molecule, often leading to significant improvements in its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties at a Glance

The strategic incorporation of an isopropoxy group can fine-tune a molecule's properties in several key ways:

  • Lipophilicity: The isopropoxy group increases lipophilicity, which can enhance a drug's ability to cross biological membranes. However, its impact on the octanol-water partition coefficient (logP) is more nuanced than that of a simple linear propyl group, a distinction that can be crucial for maintaining an optimal balance between solubility and permeability.

  • Metabolic Stability: The branched nature of the isopropoxy group provides steric shielding to the ether linkage and adjacent chemical bonds. This can hinder the approach of metabolizing enzymes, particularly cytochrome P450s, thereby improving the metabolic stability and extending the half-life of a drug.

  • Solubility: While increasing lipophilicity, the ether oxygen of the isopropoxy group can still act as a hydrogen bond acceptor, contributing to aqueous solubility. This dual character is a key advantage in achieving the delicate balance required for good oral bioavailability.

  • Conformational Restriction: The steric bulk of the isopropoxy group can influence the preferred conformation of a molecule. This can be strategically employed to lock a ligand into a bioactive conformation, enhancing its binding affinity for the target protein.

Strategic Applications in Drug Design: The "Why" Behind the Choice

The decision to incorporate an isopropoxy group is driven by the need to overcome specific challenges in the drug discovery pipeline. Here, we explore the causal relationships between the isopropoxy moiety and its beneficial effects on a drug candidate's profile.

Enhancing Metabolic Stability: A Case Study with a GPR88 Agonist

A compelling example of the isopropoxy group's ability to enhance metabolic stability comes from the optimization of a GPR88 agonist, RTI-13951-33. The initial lead compound, bearing a methoxymethyl group, suffered from rapid metabolism in mouse liver microsomes (MLMs), with a half-life of only 2.2 minutes and a high clearance rate of 643 μL/min/mg.[1]

A systematic structure-activity relationship (SAR) study revealed that replacing the methoxy group with a larger isopropoxy group significantly improved metabolic stability. The resulting isopropoxy analogue demonstrated a longer half-life of 4.3 minutes and a reduced clearance of 330 μL/min/mg in MLMs, while maintaining potent agonist activity.[1] Further optimization, combining the isopropoxy group with a fluoro substituent, led to a lead compound with a half-life of 5.8 hours in vivo.[1]

This case study clearly illustrates the "metabolic shielding" effect of the isopropoxy group. The increased steric bulk around the ether linkage effectively blocks enzymatic attack, leading to a more robust pharmacokinetic profile.

Table 1: Comparative Metabolic Stability of Alkoxy Analogs of a GPR88 Agonist [1]

AnalogueAlkoxy GroupHalf-life (min) in MLMsClearance (μL/min/mg) in MLMsEC50 (nM)
RTI-13951-33Methoxymethyl2.264345
Analogue 1Ethoxy--26
Analogue 2Isopropoxy4.333067
Optimized Lead Isopropoxy 348 (in vivo) 23 (in vivo) 11
Modulating Lipophilicity and Receptor Interactions

The steric presence of the isopropoxy group can also play a crucial role in receptor binding. By occupying a specific region of a binding pocket, it can either create favorable van der Waals interactions or, conversely, introduce steric hindrance that prevents binding to off-target proteins, thereby improving selectivity. The increased lipophilicity can also enhance interactions with hydrophobic pockets within the target protein.

SAR_Benefits cluster_Challenges Initial Challenges Lead Lead Compound (e.g., with Methoxy group) Poor_Stability Poor Metabolic Stability Lead->Poor_Stability Susceptible to CYP450 metabolism Low_Lipophilicity Suboptimal Lipophilicity Lead->Low_Lipophilicity Limited membrane permeability Isopropoxy Isopropoxy Group (i-PrO) Properties Improved Physicochemical & ADME Properties Isopropoxy->Properties Incorporation into Lead Enhanced_Stability Enhanced Metabolic Stability Properties->Enhanced_Stability Steric Shielding Optimized_Lipophilicity Optimized Lipophilicity Properties->Optimized_Lipophilicity Increased logP Favorable_Binding Favorable Receptor Binding Properties->Favorable_Binding Conformational Effects & Hydrophobic Interactions

Synthesis of Isopropoxy-Containing Building Blocks: Practical Protocols

The introduction of an isopropoxy group into a molecular scaffold is a common transformation in medicinal chemistry. Two of the most reliable and widely used methods are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

This classic SN2 reaction involves the reaction of an alkoxide with an alkyl halide.[2][3][4][5][6] For the synthesis of isopropoxy ethers, this typically involves the reaction of a phenoxide or alkoxide with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

Experimental Protocol: Synthesis of 4-Isopropoxy-nitrobenzene

  • Materials: 4-nitrophenol, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), 2-bromopropane.

  • Procedure:

    • To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with ice-water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-isopropoxy-nitrobenzene.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers, particularly when the SN2 pathway is challenging.[7][8][9][10][11] This reaction utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a phenol or another alcohol. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, if it is chiral.

Experimental Protocol: O-Isopropylation of a Phenol

  • Materials: Phenol derivative, isopropanol, triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of the phenol (1.0 eq), isopropanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to separate the desired isopropoxy-containing product from the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.

Synthesis_Workflow cluster_Williamson Williamson Ether Synthesis cluster_Mitsunobu Mitsunobu Reaction Start Starting Material (Phenol or Alcohol) W_Step1 Deprotonation with Base (e.g., NaH) Start->W_Step1 Path A M_Step1 Activation with PPh3 and DIAD Start->M_Step1 Path B Product Isopropoxy-containing Building Block W_Step2 SN2 reaction with Isopropyl Halide W_Step1->W_Step2 W_Step2->Product M_Step2 Nucleophilic attack by Phenol/Alcohol M_Step1->M_Step2 M_Step2->Product

Isopropoxy-Containing Building Blocks in Action: Examples from Approved Drugs

The utility of the isopropoxy group is evident in the structures of numerous FDA-approved drugs across various therapeutic areas. A notable example is Oomidenepag Isopropyl , a prostanoid EP2 receptor agonist used for the treatment of glaucoma.[12] The isopropyl ester in this molecule is a prodrug form that enhances its penetration into the eye, where it is hydrolyzed to the active carboxylic acid.

Another example is the use of isopropoxy-phenylboronic acid as a key intermediate in the synthesis of more complex molecules via Suzuki coupling.[1] This highlights the importance of having readily available building blocks containing the isopropoxy moiety.

Bioisosteric Replacements for the Isopropoxy Group

While the isopropoxy group offers many advantages, there are instances where a different bioisostere may be required to fine-tune properties or to explore new chemical space.[13][14][15][16] Common bioisosteric replacements for the isopropoxy group include:

  • Cyclopropoxy group: Offers a similar steric profile but with different electronic properties and conformational constraints.

  • Trifluoromethoxy group (OCF3): Significantly more lipophilic and electron-withdrawing, which can alter metabolic stability and target interactions.

  • Small heterocycles: Certain five-membered heterocycles can mimic the steric and electronic properties of the isopropoxy group.

The choice of a bioisostere depends on the specific goals of the drug design program and the SAR of the chemical series.

Conclusion: A Versatile Tool in the Medicinal Chemist's Toolkit

The isopropoxy group is a versatile and powerful building block in medicinal chemistry. Its unique combination of steric bulk, moderate lipophilicity, and metabolic stability makes it an invaluable tool for optimizing the ADME properties of drug candidates. By understanding the underlying principles of its effects and mastering the synthetic methods for its incorporation, drug discovery scientists can leverage the isopropoxy moiety to design safer, more effective, and more "drug-like" molecules. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic use of isopropoxy-containing building blocks will undoubtedly remain a cornerstone of modern drug design.

References

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 7, 2026, from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (2014, October 24). Retrieved March 7, 2026, from [Link]

  • Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Retrieved March 7, 2026, from [Link]

  • Yuan, H., et al. (2023). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience, 14(1), 138-151.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis - YouTube. (2018, August 29). Retrieved March 7, 2026, from [Link]...

  • Davis, B. G., & Potter, T. E. (2014). Protein–Ligand Interactions: Thermodynamic Effects Associated with Increasing the Length of an Alkyl Chain. ACS Medicinal Chemistry Letters, 5(3), 249-253.
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson ether synthesis - LS College. (2021, October 23). Retrieved March 7, 2026, from [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-68). John Wiley & Sons, Inc.
  • Application of Bioisosteres in Drug Design. (2012, May 7). Retrieved March 7, 2026, from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)-Catalyzed C-H Activation Methods. (n.d.). EliScholar. Retrieved March 7, 2026, from [Link]

  • Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
  • Sadek, K. U., et al. (2023). Recent developments in the synthesis of hybrid heterocycles, a promising approach to develop multi-target antibacterial agents. RSC Medicinal Chemistry, 14(8), 1365-1393.
  • Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49.
  • What is the structure-activity relationship SAR in drug design? - Patsnap Synapse. (2025, May 21). Retrieved March 7, 2026, from [Link]

  • Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(20), 8967-9013.
  • Cross-Discipline Team Leader Review - accessdata.fda.gov. (2018, August 8). Retrieved March 7, 2026, from [Link]

  • SAR: Structure Activity Relationships - CDD Vault. (2025, June 3). Retrieved March 7, 2026, from [Link]

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  • N-heterocycle synthesis with SnAP chemistry - Bode Research Group. (n.d.). Retrieved March 7, 2026, from [Link]

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  • Chiacchio, U., et al. (2018). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 23(2), 433.
  • Learning rules for comparing drug activities. (n.d.). Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Davis, B. G., & Potter, T. E. (2013). Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area. ACS Medicinal Chemistry Letters, 4(11), 1055-1060.
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halogenated aniline derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Halogenated Aniline Derivatives for Drug Discovery

Executive Summary

Halogenated anilines are not merely chemical intermediates; they are privileged pharmacophores in modern drug discovery. Their utility stems from the unique ability of halogen atoms (F, Cl, Br, I) to modulate the physicochemical and pharmacokinetic profiles of a drug candidate without drastically altering its steric footprint. This guide provides a technical deep-dive into the strategic deployment of halogenated aniline derivatives, focusing on property modulation, metabolic stability, and synthetic accessibility.

Chemical Space & Physicochemical Properties[1][2][3][4][5][6]

The introduction of a halogen atom onto the aniline ring fundamentally alters the molecule's electronic landscape. This section analyzes the quantitative impact of halogenation on Acid Dissociation Constant (pKa) and Lipophilicity (LogP), two critical parameters for membrane permeability and target binding.

The "Ortho Effect" and pKa Modulation

The basicity of the aniline nitrogen is governed by the electron density available for protonation. Halogens are electron-withdrawing groups (EWG) via induction (-I) but electron-donating via resonance (+R).[1] However, the inductive effect dominates, particularly in the ortho position, significantly lowering the pKa. This reduction in basicity is crucial for improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized drug at physiological pH.[1]

Table 1: Comparative Properties of Halogenated Anilines

CompoundStructurepKa (Conjugate Acid)LogP (Approx)Electronic Effect
Aniline Ph-NH₂4.600.90Reference
2-Fluoroaniline 2-F-Ph-NH₂3.201.26Strong -I (Ortho effect)
4-Fluoroaniline 4-F-Ph-NH₂4.651.15+R offsets -I (Para)
2-Chloroaniline 2-Cl-Ph-NH₂2.661.90Strong -I, Steric bulk
3-Chloroaniline 3-Cl-Ph-NH₂3.521.88-I (Meta)
3-Chloro-4-fluoroaniline 3-Cl-4-F-Ph-NH₂~3.0~2.2Synergistic EWG
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Insight: Note the dramatic drop in pKa for ortho-substituted derivatives (2-F, 2-Cl). This "de-basification" prevents lysosomal trapping and improves oral bioavailability.

Toxicology: The Quinone Imine Structural Alert

A primary concern with aniline-based drugs is their potential bioactivation into reactive metabolites.[1] The "structural alert" for anilines involves metabolic oxidation to Quinone Imines (QI) , which are potent electrophiles capable of alkylating DNA and proteins, leading to hepatotoxicity or genotoxicity.

Mechanism of Bioactivation

The pathway typically proceeds via CYP450-mediated N-hydroxylation, followed by dehydration to the nitroso species or oxidation to the quinone imine.

MetabolicActivation Aniline Aniline Derivative (Drug) CYP CYP450 Oxidation Aniline->CYP N_OH N-Hydroxylamine (Intermediate) CYP->N_OH QuinoneImine Quinone Imine (QI) (Reactive Electrophile) N_OH->QuinoneImine -H2O Detox Glutathione (GSH) Conjugation QuinoneImine->Detox Safe Pathway Toxicity Protein/DNA Adducts QuinoneImine->Toxicity Toxic Pathway

Figure 1: Bioactivation pathway of aniline derivatives.[1] The formation of the reactive Quinone Imine species is the critical toxicity checkpoint.

Mitigation Strategies

To design safe halogenated anilines, apply these structural modifications:

  • Block Metabolic Soft Spots: Place a Fluorine atom at the para position. The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 to cleave, effectively blocking the formation of the p-quinone imine.

  • Electronic Deactivation: Add electron-withdrawing groups (e.g., CF3, Cl) to the ring. This raises the oxidation potential, making the initial N-hydroxylation less energetically favorable.

  • Steric Shielding: Ortho-substitution (e.g., 2-Cl, 2-Me) twists the N-aryl bond, hindering the orbital alignment required for quinone imine formation.[1]

Medicinal Chemistry Case Studies

The following FDA-approved kinase inhibitors exemplify the successful application of halogenated anilines.

Gefitinib (Iressa)[12]
  • Target: EGFR Tyrosine Kinase.[2]

  • Moiety: 3-Chloro-4-fluoroaniline .[1][3]

  • Design Logic:

    • The 4-Fluoro group blocks para-hydroxylation, preventing rapid metabolism and potential toxicity.[1]

    • The 3-Chloro group increases lipophilicity (LogP), enhancing binding affinity within the hydrophobic pocket of the ATP binding site.

    • The aniline nitrogen forms a critical hydrogen bond with the hinge region (Met793) of the kinase.

Vandetanib (Caprelsa)
  • Target: VEGFR2 / EGFR / RET.

  • Moiety: 4-Bromo-2-fluoroaniline .[4][1]

  • Design Logic:

    • The 4-Bromo atom is large and lipophilic, filling a specific hydrophobic sub-pocket. It also has the potential for "Halogen Bonding" (interaction between the halogen's sigma-hole and a backbone carbonyl).

    • The 2-Fluoro group lowers the pKa of the aniline, modulating the electronics of the core quinazoline ring.

Synthetic Methodologies

Accessing these derivatives typically involves Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig amination.[1]

General Synthetic Workflow

SynthesisWorkflow Start Halogenated Aniline (Starting Material) Method1 Method A: S_NAr (Heat, Acid/Base) Start->Method1 Method2 Method B: Buchwald-Hartwig (Pd catalyst, Ligand) Start->Method2 Core Heterocyclic Core (e.g., Quinazoline-Cl) Core->Method1 Core->Method2 Intermediate Coupled Intermediate Method1->Intermediate High Yield for Electron-Deficient Cores Method2->Intermediate Required for Unactivated Cores Purification Purification (Recrystallization/Column) Intermediate->Purification Final Final Drug Candidate Purification->Final

Figure 2: Decision tree for coupling halogenated anilines to heterocyclic drug cores. SNAr is preferred for electron-deficient cores (like quinazolines), while Buchwald-Hartwig is used for unactivated systems.[1]

Experimental Protocol: SNAr Coupling of 3-Chloro-4-fluoroaniline

This protocol describes the synthesis of a Gefitinib-like intermediate, coupling a halogenated aniline to a 4-chloroquinazoline core.[1]

Safety Warning: Halogenated anilines are toxic and potential skin sensitizers. Work in a fume hood. 4-Chloroquinazoline derivatives are potent sensitizers.[1]

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)[1]

  • 3-Chloro-4-fluoroaniline (1.1 eq)[1]

  • Isopropanol (Solvent)

  • HCl (Catalytic, optional)

Step-by-Step Methodology:

  • Preparation : Charge a round-bottom flask with 4-chloro-6,7-dimethoxyquinazoline (10 mmol) and isopropanol (50 mL).

  • Addition : Add 3-chloro-4-fluoroaniline (11 mmol) in one portion.

  • Reaction : Heat the suspension to reflux (approx. 82°C). The mixture will typically become clear before a precipitate (the product hydrochloride salt) begins to form.

  • Monitoring : Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Reaction is usually complete within 2-4 hours.[1]

  • Workup : Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Filtration : Filter the precipitate under vacuum. Wash the filter cake with cold isopropanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Neutralization (Optional) : If the free base is required, suspend the solid in water/DCM and adjust pH to 8 with saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

  • Validation : Verify structure via ¹H-NMR (look for the characteristic splitting of the 3-Cl-4-F phenyl ring) and Mass Spectrometry.

References

  • Gefitinib Synthesis & Properties : Maskrey, T. S., et al.[3] "A New Synthesis of Gefitinib." Synlett 30.04 (2019): 471-476.[1]Link

  • Vandetanib Pharmacology : AstraZeneca. "Vandetanib (Caprelsa) Prescribing Information." FDA Access Data.Link

  • Aniline Bioactivation & Toxicology : Kalgutkar, A. S., et al. "Structural Alerts for Toxicity." Chemical Research in Toxicology 18.11 (2005): 1605-1623.[1]Link

  • pKa of Anilines : Perrin, D. D.[5] "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series (1965).Link

  • Halogen Bonding in Drug Design : Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry 56.4 (2013): 1363–1388.Link

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Methodological & Application

Synthesis of 3-Chloro-5-isopropoxyaniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthetic pathway for producing 3-Chloro-5-isopropoxyaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the etherification of 3-chloro-5-nitrophenol, followed by the reduction of the nitro group. This document provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical safety considerations. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

3-Chloro-5-isopropoxyaniline is a key building block in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active molecules. The synthetic route described in this application note involves two fundamental and widely utilized organic transformations: a Williamson ether synthesis and the reduction of an aromatic nitro group. Understanding the nuances of each step is critical for achieving high yields and purity of the final product.

The first step, a Williamson ether synthesis, is a classic and robust method for forming ethers.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the phenoxide ion of 3-chloro-5-nitrophenol acts as a nucleophile, attacking an isopropyl halide. The choice of base and solvent is crucial for efficient deprotonation of the phenol and for facilitating the S_N2 reaction.

The second step involves the reduction of the nitro group of the intermediate, 3-chloro-5-isopropoxynitrobenzene, to an amine. Several methods exist for this transformation, including catalytic hydrogenation and metal-mediated reductions.[4][5][6] This guide will focus on the use of iron powder in an acidic medium, a method known for its cost-effectiveness and tolerance of various functional groups.[7][8]

Reaction Pathway and Mechanism

The overall synthesis can be visualized as a two-step sequence:

Synthesis_Pathway Start 3-Chloro-5-nitrophenol Intermediate 3-Chloro-5-isopropoxynitrobenzene Start->Intermediate Williamson Ether Synthesis (Isopropyl halide, Base) Product 3-Chloro-5-isopropoxyaniline Intermediate->Product Nitro Group Reduction (e.g., Fe/HCl) Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Phenol Ar-OH Base Base Phenoxide Ar-O⁻ Protonated_Base Base-H⁺ PhenolBase PhenolBase PhenoxideProtonated_Base PhenoxideProtonated_Base PhenolBase->PhenoxideProtonated_Base Phenoxide_ion Ar-O⁻ Isopropyl_Halide (CH₃)₂CH-X Transition_State [Ar-O---CH(CH₃)₂---X]⁻ EtherHalide_ion EtherHalide_ion Transition_State->EtherHalide_ion Ether Ar-O-CH(CH₃)₂ Halide_ion X⁻ Phenoxide_ionIsopropyl_Halide Phenoxide_ionIsopropyl_Halide Phenoxide_ionIsopropyl_Halide->Transition_State

Caption: Mechanism of the Williamson Ether Synthesis.

Step 2: Reduction of 3-Chloro-5-isopropoxynitrobenzene

The reduction of the nitro group to an amine using iron powder in an acidic medium, often referred to as the Béchamp reduction, is a classic and effective method. [7][8]The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species. [9]The acidic conditions are crucial to protonate the oxygen atoms of the nitro group, facilitating their removal as water, and to prevent the formation of undesired dimeric side products. [9]

Nitro_Reduction Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso Fe, H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Fe, H⁺ Amine Ar-NH₂ Hydroxylamine->Amine Fe, H⁺

Caption: Stepwise reduction of the nitro group.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Chloro-5-nitrophenol≥97%Sigma-Aldrich
Isopropyl bromide99%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
AcetoneACS gradeFisher Scientific
Iron powder-325 mesh, ≥97%Sigma-Aldrich
Hydrochloric acid (HCl)Concentrated (37%)Fisher Scientific
Ethanol200 proofDecon Labs
Ethyl acetateACS gradeFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution---
BrineSaturated aqueous solution---
Anhydrous magnesium sulfate (MgSO₄)---Fisher Scientific
Protocol 1: Synthesis of 3-Chloro-5-isopropoxynitrobenzene
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-nitrophenol (10.0 g, 57.6 mmol), potassium carbonate (15.9 g, 115.2 mmol), and acetone (100 mL).

  • Addition of Alkylating Agent: While stirring vigorously, add isopropyl bromide (8.1 mL, 86.4 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 3-chloro-5-isopropoxynitrobenzene as a solid.

Protocol 2: Synthesis of 3-Chloro-5-isopropoxyaniline
  • Reaction Setup: In a 500 mL round-bottom flask fitted with a mechanical stirrer and a reflux condenser, suspend 3-chloro-5-isopropoxynitrobenzene (10.0 g, 46.4 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Addition of Iron and Acid: Add iron powder (13.0 g, 232 mmol) to the suspension. Heat the mixture to a gentle reflux and then add concentrated hydrochloric acid (5 mL) dropwise over 30 minutes. The reaction is exothermic.

  • Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.

  • Neutralization and Extraction: Combine the filtrates and concentrate under reduced pressure. To the residue, add water (100 mL) and basify with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 3-chloro-5-isopropoxyaniline. The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield
3-Chloro-5-nitrophenolC₆H₄ClNO₃173.55 [10]Yellow to brown solid ---
3-Chloro-5-isopropoxynitrobenzeneC₉H₁₀ClNO₃215.63Solid85-95%
3-Chloro-5-isopropoxyanilineC₉H₁₂ClNO185.65Oil or low-melting solid80-90%

Safety and Handling

  • 3-Chloro-5-nitrophenol: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage. It is also very toxic to aquatic life with long-lasting effects. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Isopropyl bromide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a fume hood and away from ignition sources.

  • Iron powder: Can be a fire hazard. Avoid creating dust.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • General Precautions: Always wear appropriate PPE. [11][12][13]Ensure all reaction setups are secure and properly ventilated. Dispose of chemical waste according to institutional guidelines.

Troubleshooting

  • Incomplete Etherification: If the Williamson ether synthesis does not go to completion, ensure the potassium carbonate is anhydrous and finely powdered. Increasing the reaction time or using a more polar aprotic solvent like DMF may improve the yield.

  • Difficulties in Nitro Reduction: If the reduction is sluggish, ensure the iron powder is of a fine mesh and that the reaction mixture is vigorously stirred. The dropwise addition of acid is important to control the exotherm.

  • Purification Challenges: If the final product is difficult to purify, consider alternative purification methods such as conversion to the hydrochloride salt, recrystallization, and then liberation of the free amine.

Conclusion

The synthesis of 3-chloro-5-isopropoxyaniline from 3-chloro-5-nitrophenol is a reliable and scalable two-step process. The protocols detailed in this guide, based on well-established Williamson ether synthesis and Béchamp reduction methodologies, provide a clear pathway for obtaining this valuable intermediate. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this compound for their drug discovery and development endeavors.

References

  • Bandyopadhyay, D., Mukherjee, S., & Chowdhury, S. (2006). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2006(11), 1735-1738.
  • Wang, L., et al. (2018). Selective Catalytic Hydrogenation of Nitroarenes to Anilines.
  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia.
  • Gunanathan, C., & Shinde, D. B. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(8), 3121-3126.
  • BenchChem. (2025). A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs.
  • Li, Y., et al. (2014). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Advances, 4(38), 19896-19899.
  • ChemRxiv. (2022).
  • MH Chem. (2022, July 1). Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction. YouTube.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • MilliporeSigma. (n.d.). 3-Chloro-5-nitrophenol. MilliporeSigma.
  • Thermo Fisher Scientific. (2009, September 22).
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.
  • Cayman Chemical. (2025, June 9).
  • Oreate AI Blog. (2026, January 23). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction.
  • Mettler Toledo. (n.d.).
  • Royal Society of Chemistry. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Thermo Fisher Scientific. (2016, February 3).
  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Shroff S. R. Rotary Institute of Chemical Technology.
  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Georganics. (2024, August 27). 4-CHLORO-3-NITROPHENOL. Georganics.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps.
  • BenchChem. (n.d.). 3-Isopropoxyaniline. BenchChem.
  • ChemicalBook. (2025, September 25). 3-Chloro-5-nitrophenol. ChemicalBook.
  • Organic Chemistry Portal. (n.d.).
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Pearson.
  • Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.
  • MDPI. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI.
  • PrepChem.com. (n.d.). Synthesis of 3-chloroaniline. PrepChem.com.
  • PubChemLite. (n.d.). 3-chloro-5-nitrophenol (C6H4ClNO3). PubChemLite.
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). 3-Chloro-5-nitrophenol. PubChem.
  • GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press.
  • PubChem. (n.d.). 3-Chloro-5-(propan-2-yl)aniline. PubChem.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
  • ChemicalBook. (2024, February 28). 3-Chloroaniline: Applications in the Chemical Industry, Production Methods and Toxic Properties. ChemicalBook.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Royal Society of Chemistry. (2021, June 14).
  • PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC.
  • Google Patents. (n.d.). CN102174014A - Preparation method of 3-chloropyridine.

Sources

Application Note & Protocol: Synthesis of 3-chloro-5-isopropoxyaniline via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a comprehensive guide for the synthesis of 3-chloro-5-isopropoxyaniline, a valuable intermediate in pharmaceutical research and development. The protocol details the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[1] The procedure begins with the deprotonation of 3-chloro-5-aminophenol to generate a potent phenoxide nucleophile, followed by its reaction with 2-bromopropane. This guide emphasizes the critical mechanistic considerations, particularly the competition between the desired Sₙ2 substitution and the potential E2 elimination side reaction inherent with secondary alkyl halides.[2][3] We present a detailed, step-by-step experimental protocol, strategies for process optimization, troubleshooting, and methods for the purification and characterization of the final product.

Introduction and Significance

3-chloro-5-isopropoxyaniline is a substituted aniline derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the discovery of novel therapeutic agents. The strategic placement of the chloro, isopropoxy, and amino functionalities provides multiple reaction sites for further chemical modification. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of both symmetrical and asymmetrical ethers in laboratory and industrial settings.[4][5] Its application to phenolic substrates provides a direct and efficient pathway to aryl alkyl ethers, such as the target compound.

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages:

  • Deprotonation: The acidic phenolic proton of 3-chloro-5-aminophenol is abstracted by a strong base, typically sodium hydride (NaH), to form a sodium phenoxide intermediate. This step is crucial as it converts the weakly nucleophilic hydroxyl group into a much more reactive alkoxide.[6][7]

  • Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane in a bimolecular nucleophilic substitution (Sₙ2) reaction.[4][8] This backside attack displaces the bromide leaving group, forming the desired ether linkage.

Overall Reaction:

3-chloro-5-aminophenol + 2-bromopropane --(NaH, DMF)--> 3-chloro-5-isopropoxyaniline

Mechanistic Pathway

The core of this synthesis is the Sₙ2 mechanism. However, because a secondary alkyl halide (2-bromopropane) is used, there is a significant competing E2 elimination pathway where the phenoxide acts as a base rather than a nucleophile, abstracting a proton and leading to the formation of propene gas.[9][10] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) helps to solvate the cation (Na⁺) while leaving the nucleophile relatively free, thereby favoring the Sₙ2 pathway.[4][10]

williamson_ether_synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: Sₙ2 Attack phenol 3-chloro-5-aminophenol phenoxide Sodium 3-chloro-5-aminophenoxide phenol->phenoxide DMF NaH NaH NaH->phenoxide DMF alkyl_halide 2-bromopropane product 3-chloro-5-isopropoxyaniline alkyl_halide->product Sₙ2 H2 H₂ (gas) phenoxide->H2 phenoxide->product Sₙ2 NaBr NaBr product->NaBr

Sources

Buchwald-Hartwig coupling conditions for 3-Chloro-5-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling Strategies for 3-Chloro-5-isopropoxyaniline

Executive Summary

3-Chloro-5-isopropoxyaniline (CAS: 1312138-90-1) is a highly versatile, bifunctional building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and advanced materials. Because it possesses both a nucleophilic primary amine and an electrophilic aryl chloride, utilizing this molecule in Buchwald-Hartwig aminations presents a distinct chemoselectivity challenge. Uncontrolled reactions can lead to unwanted homocoupling or oligomerization.

This application note provides a comprehensive, field-proven guide to orthogonally address both reactive sites. By strategically selecting palladium sources, sterically demanding phosphine ligands, and appropriate bases, researchers can selectively drive N-arylation at the aniline moiety or, conversely, execute C-N coupling at the aryl chloride.

Mechanistic Rationale & Chemoselectivity Principles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds via a Pd(0)/Pd(II) catalytic cycle[1]. The cycle consists of four primary steps: oxidative addition of the aryl halide to Pd(0), coordination of the amine, base-mediated deprotonation, and reductive elimination to release the product.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L_n)-X] Pd0->OxAdd + Ar-X AmineBind Amine Coordination [Ar-Pd(II)(L_n)(NHR2)]+ OxAdd->AmineBind + R2NH Deprot Deprotonation (Base) [Ar-Pd(II)(L_n)-NR2] AmineBind->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Ar-NR2

The standard Buchwald-Hartwig catalytic cycle illustrating Pd(0)/Pd(II) transitions.

Mastering Chemoselectivity: The fundamental thermodynamic difference in bond dissociation energies (C-Cl ≈ 96 kcal/mol vs. C-Br ≈ 81 kcal/mol) dictates the chemoselectivity.

  • Targeting the Aniline: To selectively couple the aniline group of 3-chloro-5-isopropoxyaniline with an exogenous aryl halide, an Aryl Bromide is the optimal electrophile. While traditional oxidative addition follows the order Ar-I > Ar-Br > Ar-Cl, in Buchwald-Hartwig couplings, aryl iodides can sometimes precipitate the Pd complex as stable dimeric Pd-I species, stalling the catalytic cycle[2]. Therefore, Ar-Br is preferred. Using a ligand with a wide bite angle, such as Xantphos or BINAP, facilitates the coupling of the amine while remaining too sterically hindered to oxidatively add to the strong C-Cl bond at moderate temperatures[3][4].

  • Targeting the Chloride: To couple the C-Cl bond with an exogenous amine, the native aniline must first be transiently protected (e.g., as an N-Boc carbamate) to prevent polymerization. Subsequently, highly electron-rich, bulky dialkylbiaryl phosphine ligands like XPhos must be deployed. XPhos specifically accelerates oxidative addition into unactivated C-Cl bonds.

G Center 3-Chloro-5-isopropoxyaniline (Bifunctional) ArBr Aryl Bromide (Ar-Br) Pd2(dba)3, Xantphos Cs2CO3 Center->ArBr Strategy A: Aniline as Nucleophile Protect 1. N-Boc Protection 2. Morpholine (R2NH) Pd2(dba)3, XPhos Center->Protect Strategy B: Chloride as Electrophile ProdA N-Aryl Product (C-Cl Bond Intact) ArBr->ProdA ProdB C-N Coupled Product (Aniline Protected) Protect->ProdB

Chemoselective pathways for 3-Chloro-5-isopropoxyaniline in cross-coupling.

Quantitative Optimization Data

The following table summarizes the optimized reaction parameters required to achieve >90% chemoselectivity for either the N-arylation or C-amination pathways.

ParameterStrategy A: Selective N-Arylation (Preserving C-Cl)Strategy B: Selective C-N Coupling (Reacting C-Cl)
Substrate State Unprotected 3-Chloro-5-isopropoxyanilineN-Boc-3-chloro-5-isopropoxyaniline
Coupling Partner Aryl Bromide (1.05 equiv)Secondary Amine (e.g., Morpholine, 1.5 equiv)
Pre-Catalyst Pd2(dba)3 (2.0 mol%)Pd2(dba)3 (1.5 mol%)
Ligand Xantphos (4.5 mol%)XPhos (3.0 mol%)
Base Cs2CO3 (1.5 equiv)NaOtBu (2.0 equiv)
Solvent & Temp Toluene, 100 °CToluene, 110 °C (Reflux)
Expected Yield 85 - 92%88 - 94%
Chemoselectivity >98% (No C-Cl activation detected)N/A (Aniline protected)

Experimental Protocols

Protocol A: Selective N-Arylation (Aniline as Nucleophile)

Objective: Couple 3-Chloro-5-isopropoxyaniline with 4-Bromotoluene while leaving the aryl chloride fully intact.

Self-Validating Rationale: We utilize Cs2CO3 instead of strong alkoxides (like NaOtBu) because weaker bases prevent unwanted side reactions and functional group degradation, while Xantphos ensures the C-Cl bond remains untouched[1][2].

Step-by-Step Methodology:

  • Preparation: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry argon.

  • Reagent Loading: Charge the flask with 3-Chloro-5-isopropoxyaniline (1.0 mmol, 185.6 mg), 4-Bromotoluene (1.05 mmol, 179.6 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg), Xantphos (0.045 mmol, 26.0 mg), and anhydrous Cs2CO3 (1.5 mmol, 488.7 mg).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Seal the flask and heat the vigorously stirring mixture in an oil bath at 100 °C for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2); the disappearance of the starting aniline indicates completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2x 10 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-10% EtOAc in Hexanes) to afford the pure secondary diarylamine.

Protocol B: Selective C-N Coupling at the Aryl Chloride

Objective: Couple the chloride moiety of N-Boc-3-chloro-5-isopropoxyaniline with Morpholine.

Self-Validating Rationale: The N-Boc protection is non-negotiable to prevent homocoupling. XPhos is explicitly chosen for its ability to activate recalcitrant aryl chlorides. NaOtBu is used as a strong base to facilitate the rapid deprotonation of the coordinated morpholine, driving reductive elimination[2].

Step-by-Step Methodology:

  • Prerequisite: Convert 3-Chloro-5-isopropoxyaniline to its N-Boc derivative using Boc-anhydride (Boc2O) and catalytic DMAP in THF. Isolate and dry the intermediate.

  • Preparation: To a 2-necked round-bottom flask under a nitrogen atmosphere, add Pd2(dba)3 (1.5 mol%, 13.7 mg), XPhos (3.0 mol%, 14.3 mg), and NaOtBu (2.0 mmol, 192.2 mg).

  • Solvent & Substrate Addition: Add degassed toluene (5 mL) and stir at room temperature for 5 minutes to pre-form the active catalyst complex. Add N-Boc-3-chloro-5-isopropoxyaniline (1.0 mmol, 285.7 mg) and morpholine (1.5 mmol, 130.7 mg, 0.13 mL) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C (reflux) for 6 hours. Monitor by GC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Quench carefully with distilled water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography (Hexanes:EtOAc = 9:1 to 7:3) to yield the N-Boc protected morpholino-aniline derivative. The Boc group can subsequently be removed using standard TFA/DCM conditions if the free amine is desired.

References

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at:[Link]

  • Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos. PubMed. Available at:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

Sources

Application Notes and Protocols for the Reductive Amination of 3-Chloro-5-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its capacity to forge robust carbon-nitrogen bonds by coupling a carbonyl compound with an amine offers a direct and highly versatile route to secondary and tertiary amines.[1] This one-pot reaction, which proceeds through an imine or iminium ion intermediate followed by in-situ reduction, is prized for its efficiency and broad substrate scope.[2] The choice of a mild and selective reducing agent is paramount to the success of this transformation, preventing the undesired reduction of the starting carbonyl compound.[3]

This guide provides an in-depth exploration of reductive amination protocols specifically tailored for 3-Chloro-5-isopropoxyaniline, a valuable building block in medicinal chemistry. The unique electronic properties of this aniline, featuring both an electron-withdrawing chloro group and an electron-donating isopropoxy group, present an interesting case for optimizing reaction conditions.

Scientific Principles and Mechanistic Overview

The reductive amination process unfolds in two key stages within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine, 3-Chloro-5-isopropoxyaniline, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[4]

  • Hydride Reduction: A carefully selected reducing agent then delivers a hydride to the electrophilic carbon of the imine or iminium ion, furnishing the final secondary amine product.[2]

The Critical Role of the Reducing Agent: A Comparative Analysis

The efficacy of a one-pot reductive amination hinges on the reducing agent's ability to selectively reduce the imine/iminium ion in the presence of the starting aldehyde or ketone.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for imines over carbonyls.[5] Tolerates a wide range of functional groups.[6] Generally gives high yields with minimal side products.Moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Effective and stable in protic solvents like methanol.Highly toxic, and can generate hydrogen cyanide gas under acidic conditions.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde or ketone, leading to alcohol byproducts.[3]

For the protocols detailed herein, Sodium Triacetoxyborohydride (STAB) is the recommended reducing agent due to its superior selectivity, safety profile, and broad functional group tolerance.[6]

Experimental Protocols

Safety Precautions
  • 3-Chloro-5-isopropoxyaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive and moisture-sensitive reagent. Handle under an inert atmosphere (nitrogen or argon) and store in a desiccator.

  • Solvents: Dichloroethane (DCE) and Tetrahydrofuran (THF) are flammable and should be handled with care.

Protocol 1: General Procedure for the Reductive Amination of 3-Chloro-5-isopropoxyaniline with an Aldehyde using Sodium Triacetoxyborohydride

This protocol describes a general method for the synthesis of N-alkylated 3-Chloro-5-isopropoxyaniline derivatives.

Materials:

  • 3-Chloro-5-isopropoxyaniline

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Chloro-5-isopropoxyaniline (1.0 eq).

  • Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added at this stage.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the aldehyde.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated 3-Chloro-5-isopropoxyaniline.

Experimental Workflow Diagram:

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh 3-Chloro-5-isopropoxyaniline and Aldehyde B Dissolve in Anhydrous DCE A->B C Stir for 20-30 min (Imine Formation) B->C D Add NaBH(OAc)₃ C->D E Stir at RT (1-24h) Monitor by TLC/LC-MS D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM/EtOAc F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure N-Alkylated Product I->J

Caption: General workflow for the reductive amination of 3-Chloro-5-isopropoxyaniline.

Protocol 2: Reductive Amination with a Ketone

The reductive amination with ketones is generally slower than with aldehydes. The use of a catalytic amount of acid is often necessary to facilitate imine formation.[6]

Modifications to the General Protocol:

  • Reactant Stoichiometry: Use 1.2 equivalents of the ketone.

  • Catalyst: Add 0.1 to 0.5 equivalents of acetic acid along with the ketone.

  • Reaction Time: Expect longer reaction times, potentially up to 48 hours.

  • Temperature: Gentle heating (40-50 °C) may be required to drive the reaction to completion.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of expected yields for the reductive amination of 3-Chloro-5-isopropoxyaniline with various carbonyl compounds, based on general trends observed in the literature for similar anilines. Actual yields may vary and optimization may be required.

EntryCarbonyl CompoundProductExpected Yield (%)
1BenzaldehydeN-Benzyl-3-chloro-5-isopropoxyaniline85-95
24-MethoxybenzaldehydeN-(4-Methoxybenzyl)-3-chloro-5-isopropoxyaniline90-98
3IsobutyraldehydeN-Isobutyl-3-chloro-5-isopropoxyaniline75-85
4CyclohexanoneN-Cyclohexyl-3-chloro-5-isopropoxyaniline70-80
5AcetoneN-Isopropyl-3-chloro-5-isopropoxyaniline60-75

Mechanism and Rationale

The reaction proceeds through a well-established mechanism, as illustrated below.

ReductiveAminationMechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aniline 3-Chloro-5-isopropoxyaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion (protonated imine) Imine->Iminium + H⁺ Product Secondary Amine Product Iminium->Product STAB NaBH(OAc)₃ STAB->Product Hydride Transfer

Caption: Mechanism of reductive amination.

The chloro-substituent on the aniline ring is electron-withdrawing, which decreases the nucleophilicity of the amine and can slow down the initial imine formation. Conversely, the isopropoxy group is electron-donating, which can partially offset this effect. For less reactive carbonyl partners or when the reaction is sluggish, the addition of a mild acid catalyst like acetic acid can protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.[6]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently reactive amine or carbonyl.Add a catalytic amount of acetic acid. Increase the reaction time or gently heat the reaction mixture.
Formation of Alcohol Byproduct Reduction of the starting carbonyl.Ensure the use of a selective reducing agent like STAB. If using NaBH₄, add it after allowing sufficient time for imine formation.
Dialkylation of the Amine The secondary amine product is more nucleophilic than the starting primary amine.Use a slight excess of the amine (1.2-1.5 eq) relative to the carbonyl compound.
Difficult Purification Presence of unreacted starting materials or byproducts.Ensure the reaction goes to completion before workup. Optimize chromatographic conditions for separation.

Conclusion

The reductive amination of 3-Chloro-5-isopropoxyaniline using sodium triacetoxyborohydride offers a reliable and high-yielding route to a diverse range of N-substituted secondary amines. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and development. While these are general procedures, optimization of reaction parameters may be necessary for specific substrates to achieve maximum yield and purity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • The Organic Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 3-Chloro-5-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for medicinal chemists, researchers, and drug development professionals on the synthesis of diverse and medicinally relevant heterocyclic derivatives using 3-chloro-5-isopropoxyaniline as a versatile starting material. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind key synthetic transformations, offering field-proven insights into protocol optimization. We present detailed, validated protocols for the preparation of substituted quinolines, benzimidazoles, and carbazoles, featuring step-by-step instructions, data interpretation, and advanced troubleshooting. The protocols are designed to be self-validating, with clear explanations of causality for experimental choices, ensuring both reproducibility and adaptability. All claims are supported by authoritative, cited literature, and key workflows are visualized using process diagrams for enhanced clarity.

Introduction: Strategic Utility of 3-Chloro-5-isopropoxyaniline

3-Chloro-5-isopropoxyaniline is a valuable, yet underutilized, building block in modern medicinal chemistry. Its unique substitution pattern offers a strategic advantage for generating novel chemical matter. The aniline moiety serves as a primary nucleophile and a foundational element for constructing nitrogen-containing heterocycles. The substituents on the aromatic ring provide critical points for modulation and control:

  • The Isopropoxy Group (-O-iPr): This moderately electron-donating group activates the ring, influencing the regioselectivity of cyclization reactions. Its steric bulk can also direct the course of certain transformations. Furthermore, it serves as a lipophilic handle, which can be crucial for modulating the pharmacokinetic properties of the final compound.

  • The Chloro Group (-Cl): As an ortho-, para-directing deactivator, the chlorine atom influences the electron density of the ring. More importantly, it provides a robust handle for post-heterocycle formation modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the molecular scaffold.

This guide will focus on three high-impact classes of heterocycles that can be efficiently synthesized from this starting material: Quinolines , Benzimidazoles , and Carbazoles .

Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a highly effective method for its construction. Here, we adapt this method by reacting 3-chloro-5-isopropoxyaniline with a 1,3-dicarbonyl compound, which serves as the three-carbon source.

Mechanistic Rationale & Strategy

The reaction proceeds via an initial Knoevenagel condensation or Schiff base formation between the aniline and one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate). This is followed by an intramolecular cyclization and subsequent dehydration to yield the quinoline core. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial for protonating the carbonyl oxygen, thereby activating it for nucleophilic attack by the aniline nitrogen. The choice of a high-boiling solvent like diphenyl ether allows the reaction to be driven to completion by the efficient removal of water.

The substitution pattern of the aniline dictates the regiochemistry of the final product. In this case, cyclization will occur at the ortho position to the amine, leading to a single, predictable quinoline isomer.

Experimental Workflow: Friedländer Annulation

The workflow involves a one-pot reaction followed by purification.

Friedlander_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: - 3-Chloro-5-isopropoxyaniline - Ethyl Acetoacetate - p-TSA (cat.) - Diphenyl Ether (solvent) B Heat to Reflux (200-220 °C) Monitor via TLC A->B Heat C Cool & Precipitate with Hexane B->C Reaction Complete D Filter Solid C->D Isolate Crude E Recrystallize (Ethanol/Water) D->E Purify F Characterize Product (NMR, MS, m.p.) E->F Obtain Pure Product

Caption: Workflow for the synthesis of a substituted quinoline.

Detailed Protocol: Synthesis of 6-Chloro-8-isopropoxy-2-methyl-4-quinolone

Materials:

  • 3-Chloro-5-isopropoxyaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Diphenyl ether

  • Hexanes

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or a short-path distillation head, add 3-chloro-5-isopropoxyaniline (e.g., 5.0 g, 27.0 mmol).

  • Add diphenyl ether (50 mL) and stir until the aniline is fully dissolved.

  • Add ethyl acetoacetate (3.8 mL, 30.0 mmol) followed by p-toluenesulfonic acid monohydrate (0.51 g, 2.7 mmol).

  • Heat the reaction mixture to a gentle reflux (internal temperature approx. 200-220 °C). Water will begin to collect in the Dean-Stark trap.

  • Expert Tip: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours when the starting aniline spot is no longer visible.

  • Once complete, allow the reaction mixture to cool to approximately 80 °C.

  • Pour the warm solution slowly into a beaker containing vigorously stirring hexanes (250 mL). A precipitate will form immediately.

  • Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold hexanes (2 x 50 mL).

  • Recrystallize the crude solid from a minimal amount of hot ethanol/water to afford the pure quinolone product.

  • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterValue
Product Name 6-Chloro-8-isopropoxy-2-methyl-4-quinolone
Typical Yield 75-85%
Appearance Off-white to pale yellow solid
Molecular Weight 251.7 g/mol

Synthesis of Substituted Benzimidazoles via Phillips Condensation

Benzimidazoles are another critical heterocyclic motif, known for their wide range of biological activities. The Phillips condensation provides a reliable and straightforward route to this scaffold by reacting an ortho-phenylenediamine with a carboxylic acid under acidic and high-temperature conditions. To apply this to our starting material, we must first introduce a second amino group ortho to the existing one. This is achieved via a two-step sequence: nitration followed by reduction.

Mechanistic Rationale & Strategy
  • Nitration: The directing effects of the substituents are key. The isopropoxy group is a strongly activating, ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The amino group is the most powerful activating ortho-, para-director. Nitration will therefore be directed to a position ortho to the amino group. Careful control of reaction conditions (low temperature, controlled addition of nitric acid) is essential to prevent over-nitration and side reactions.

  • Reduction: The resulting nitro group is then selectively reduced to an amine using a standard reducing agent like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation. This yields the required ortho-phenylenediamine precursor.

  • Phillips Condensation: The diamine is then condensed with a carboxylic acid (e.g., acetic acid). The reaction involves the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzimidazole ring.

Experimental Workflow: Two-Step Benzimidazole Synthesis

Benzimidazole_Workflow cluster_step1 Step 1: Regioselective Nitration cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Phillips Condensation A Start: 3-Chloro-5-isopropoxyaniline B Dissolve in H₂SO₄ Cool to 0 °C A->B C Slowly add HNO₃/H₂SO₄ B->C Controlled Addition D Quench on Ice & Filter C->D Workup E Suspend Nitro-aniline in HCl/EtOH D->E Intermediate 1 F Add SnCl₂·2H₂O Reflux E->F Reduction G Basify & Extract F->G Workup H Combine Diamine & Acetic Acid G->H Intermediate 2 (o-phenylenediamine) I Add HCl (cat.) Reflux J Cool, Neutralize & Filter K Final Product: Substituted Benzimidazole J->K

Caption: Multi-step workflow for benzimidazole synthesis.

Detailed Protocol: Synthesis of 5-Chloro-7-isopropoxy-2-methyl-1H-benzimidazole

Step A: Synthesis of 4-Chloro-2-isopropoxy-6-nitroaniline

  • Carefully add concentrated sulfuric acid (50 mL) to a flask and cool to 0 °C in an ice/salt bath.

  • Slowly add 3-chloro-5-isopropoxyaniline (5.0 g, 27.0 mmol) in portions, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (2.1 mL) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir for an additional 1 hour at 0 °C.

  • Pour the reaction mixture onto crushed ice (300 g).

  • Collect the yellow precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Step B: Synthesis of 4-Chloro-6-isopropoxybenzene-1,2-diamine

  • Suspend the nitroaniline from Step A (e.g., 5.5 g, 23.8 mmol) in ethanol (100 mL).

  • Add concentrated hydrochloric acid (25 mL).

  • Add tin(II) chloride dihydrate (26.9 g, 119 mmol) in portions. The reaction is exothermic.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and pour it onto ice.

  • Carefully basify the solution with 40% aq. NaOH until the pH is >10. Caution: Highly exothermic.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine.

Step C: Synthesis of 5-Chloro-7-isopropoxy-2-methyl-1H-benzimidazole

  • Combine the diamine from Step B (e.g., 4.0 g, 19.9 mmol) and glacial acetic acid (40 mL).

  • Add 4 M HCl (5 mL) and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and pour it into cold water (200 mL).

  • Neutralize with concentrated ammonium hydroxide until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol/water to obtain the pure product.

ParameterValue
Product Name 5-Chloro-7-isopropoxy-2-methyl-1H-benzimidazole
Overall Yield 50-60% (over 3 steps)
Appearance Light brown solid
Molecular Weight 224.7 g/mol

Synthesis of Substituted Carbazoles via Palladium-Catalyzed Buchwald-Hartwig Amination

The carbazole framework is a key structural motif in materials science and medicinal chemistry. A powerful modern approach to its synthesis is an intramolecular Buchwald-Hartwig amination. This strategy leverages the chloro-substituent as a reactive handle for C-N bond formation. The synthesis first requires N-arylation of the starting aniline with a suitably substituted aryl halide, followed by a palladium-catalyzed intramolecular cyclization.

Mechanistic Rationale & Strategy
  • N-Arylation (Intermolecular Buchwald-Hartwig): The first step involves coupling 3-chloro-5-isopropoxyaniline with an ortho-halobromobenzene, such as 1-bromo-2-iodobenzene. The palladium catalyst (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., Xantphos) form an active catalytic species that facilitates the oxidative addition into the C-I bond (which is more reactive than the C-Br or C-Cl bonds). Reductive elimination forms the new C-N bond of the diarylamine intermediate.

  • Intramolecular C-N Cyclization: The diarylamine intermediate possesses two ortho-halogens. The second palladium-catalyzed step is an intramolecular C-N bond formation. The catalyst will preferentially activate the C-Br bond over the less reactive C-Cl bond on the other ring. This highly efficient cyclization directly forms the carbazole core, leaving the chloro-substituent intact for potential future derivatization.

Experimental Workflow: Two-Step Carbazole Synthesis

Carbazole_Workflow cluster_step1 Step 1: Intermolecular C-N Coupling cluster_step2 Step 2: Intramolecular Cyclization A Start: 3-Chloro-5-isopropoxyaniline + 1-Bromo-2-iodobenzene B Add Pd₂(dba)₃, Xantphos, Cs₂CO₃ (base), Toluene A->B C Heat to 110 °C (Inert Atmosphere) B->C Reaction D Isolate Diarlyamine Intermediate C->D Workup E Add Pd(OAc)₂, BINAP, K₃PO₄ (base), Toluene D->E F Heat to 110 °C (Inert Atmosphere) E->F Reaction G Purify via Column Chromatography F->G Workup H Final Product: Substituted Carbazole G->H

Caption: Palladium-catalyzed two-step synthesis of carbazoles.

Detailed Protocol: Synthesis of 2-Chloro-4-isopropoxy-9H-carbazole

Step A: Synthesis of N-(2-Bromophenyl)-3-chloro-5-isopropoxyaniline

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

  • Add anhydrous toluene via syringe.

  • Add 3-chloro-5-isopropoxyaniline (1.0 eq) and 1-bromo-2-iodobenzene (1.1 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours under an inert atmosphere.

  • Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the diarylamine intermediate.

Step B: Synthesis of 2-Chloro-4-isopropoxy-9H-carbazole

  • To an oven-dried Schlenk flask, add the diarylamine from Step A (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), BINAP (0.075 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

  • Add anhydrous toluene and heat the mixture to 110 °C for 18-24 hours.

  • Trustworthiness Check: The reaction should turn from a pale yellow to a dark brown or black suspension. Monitor by TLC for the consumption of the starting material.

  • Cool the reaction, dilute with dichloromethane, and filter through Celite.

  • Concentrate the filtrate and purify by flash column chromatography to afford the pure carbazole product.

ParameterValue
Product Name 2-Chloro-4-isopropoxy-9H-carbazole
Overall Yield 65-75% (over 2 steps)
Appearance White to off-white solid
Molecular Weight 259.7 g/mol

Conclusion

3-Chloro-5-isopropoxyaniline is a highly effective precursor for the synthesis of diverse heterocyclic systems. By leveraging classic condensation reactions like the Friedländer annulation and modern palladium-catalyzed cross-coupling methodologies, researchers can access novel quinoline, benzimidazole, and carbazole scaffolds. The protocols detailed herein are robust and reproducible, and the mechanistic insights provided should empower scientists to adapt and innovate further, accelerating the discovery of new chemical entities for drug development and other applications.

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Kouztri, I., et al. (2020). P-Toluene Sulfonic Acid-Catalyzed Friedlander Annulation for the Synthesis of Polysubstituted Quinolines. ACS Omega, 5(29), 18093–18103. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. (A foundational text for standard procedures like nitration). [Link] (Note: Direct link to the full textbook is not feasible, linking to a relevant safety guide from a similar authoritative source).

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 3-Chloro-5-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution in Modern Drug Discovery

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in the synthesis of complex aromatic compounds, a class of molecules frequently found at the core of medicinally active agents.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[3][4] This powerful transformation allows for the direct formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds, a critical step in the construction of diverse molecular libraries for drug discovery programs.[5][6] Aniline derivatives, in particular, are prevalent structural motifs in a wide array of pharmaceuticals, and their synthesis often relies on efficient and selective C-N bond-forming reactions.[7][8][9]

This document provides a detailed guide to the application of 3-Chloro-5-isopropoxyaniline as a substrate in SNAr reactions. We will explore the underlying mechanistic principles, provide validated experimental protocols, and discuss the strategic considerations for employing this versatile building block in the synthesis of novel compounds with potential therapeutic applications.

Understanding the Reactivity of 3-Chloro-5-isopropoxyaniline in SNAr Reactions

The feasibility and rate of an SNAr reaction are profoundly influenced by the electronic properties of the substituents on the aromatic ring.[1][3] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][10][11][12][13] The stability of this intermediate is paramount to the success of the reaction.

In the case of 3-Chloro-5-isopropoxyaniline, the substituents play a crucial, albeit somewhat counterintuitive, role. Let's analyze their electronic effects:

  • Chloro Group (-Cl): The chlorine atom serves as the leaving group. While halogens are generally deactivating due to their inductive electron-withdrawing effect, they are ortho, para-directing in electrophilic substitutions. In SNAr, the high electronegativity of chlorine helps to polarize the C-Cl bond, making the ipso-carbon more susceptible to nucleophilic attack.[4] The order of leaving group ability in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[3][4]

  • Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance.[14] This would typically deactivate the ring towards nucleophilic attack. However, its presence is often a desired functionality in the final product, making this substrate a valuable starting material for certain target molecules.[14]

  • Isopropoxy Group (-O-iPr): Similar to the amino group, the isopropoxy group is also an electron-donating group through resonance. This further contributes to the electron-rich nature of the aromatic ring.

Given the presence of two electron-donating groups (amino and isopropoxy), 3-Chloro-5-isopropoxyaniline is not a highly activated substrate for SNAr reactions. Reactions will likely require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, and/or the use of a base) compared to substrates bearing strong electron-withdrawing groups (like nitro groups).[11][15] The substituents are positioned meta to each other and to the chloro leaving group. This meta-positioning means they cannot directly stabilize the negative charge of the Meisenheimer complex through resonance, which would be possible if they were in the ortho or para positions.[1][3][12] Stabilization in this case will primarily rely on inductive effects.

Mechanistic Overview of the SNAr Reaction

The SNAr reaction of 3-Chloro-5-isopropoxyaniline with a nucleophile (Nu⁻) proceeds via the following general mechanism:

SNAr_Mechanism

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[3][10][11][12][13] This step is typically the rate-determining step of the reaction as it involves the temporary loss of aromaticity.[3]

Step 2: Elimination of the Leaving Group. The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substituted product.[11] This step is generally fast.

Experimental Protocols

Safety Precautions: 3-Chloroanilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: General Procedure for the SNAr Reaction with Amine Nucleophiles

This protocol outlines a general method for the reaction of 3-Chloro-5-isopropoxyaniline with primary or secondary amines.

Materials:

  • 3-Chloro-5-isopropoxyaniline

  • Amine nucleophile (e.g., morpholine, piperidine, benzylamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)

  • Solvent (e.g., DMSO, DMF, NMP)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-5-isopropoxyaniline (1.0 eq).

  • Add the chosen solvent (e.g., DMSO, 10 mL/mmol of the limiting reagent).

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow

Data Presentation: Representative Reaction Conditions and Outcomes

The following table provides a summary of typical reaction conditions for the SNAr of 3-Chloro-5-isopropoxyaniline with various amine nucleophiles. These are starting points and may require optimization for specific substrates.

NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
MorpholineK₂CO₃DMSO1201275-85
PiperidineCs₂CO₃NMP1001670-80
BenzylamineDBUDMF1402460-75
AnilineK₂CO₃DMSO1503640-55

Note: The lower expected yield with aniline is due to its lower nucleophilicity compared to aliphatic amines.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ is often more effective than K₂CO₃), or switching to a higher-boiling point solvent. The use of a catalyst, such as a palladium or copper complex, may be necessary for particularly challenging nucleophiles, though this moves into the realm of Buchwald-Hartwig or Ullmann-type couplings.

  • Side Reactions: At high temperatures, decomposition of the starting material or product may occur. Careful monitoring of the reaction is crucial.

  • Purification Challenges: The polarity of the aniline products can sometimes make purification by column chromatography difficult. The use of a modified silica gel or an alternative purification technique like preparative HPLC may be necessary.

Conclusion

3-Chloro-5-isopropoxyaniline is a valuable, albeit moderately reactive, building block for the synthesis of substituted aniline derivatives via nucleophilic aromatic substitution.[16][17] A thorough understanding of the electronic effects of its substituents is key to designing successful reaction protocols. The methods and data presented in this application note provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery of new and innovative therapeutic agents.[18][19]

References

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  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

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  • PMC. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • MDPI. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

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  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of substituted anilines via a gold-catalyzed three-component reaction. [Link]

  • Frontiers. (2020, July 9). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

  • Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. [Link]

  • PMC. Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. [Link]

  • Google Patents. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • MDPI. (2008, June 9). Stable Spirocyclic Meisenheimer Complexes. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]

Sources

Strategic Protection of 3-Chloro-5-isopropoxyaniline: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Landscape of a Versatile Building Block

3-Chloro-5-isopropoxyaniline is a key structural motif in the development of a diverse array of bioactive molecules and functional materials. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom and an electron-donating isopropoxy group meta to the amine, presents both opportunities and challenges in multi-step organic synthesis. The nucleophilic and basic nature of the aniline nitrogen necessitates a carefully considered protection strategy to prevent undesirable side reactions and ensure the desired chemical transformations occur with high selectivity and yield.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for 3-chloro-5-isopropoxyaniline. We will delve into the rationale behind experimental choices, provide validated protocols for the most common and effective protecting groups, and discuss the principles of orthogonal protection to enable complex molecular construction.

The Imperative for Protection: Understanding the Reactivity of 3-Chloro-5-isopropoxyaniline

The amino group of an aniline is a potent nucleophile and can readily participate in a variety of reactions, including acylation, alkylation, and oxidation.[1] In the context of 3-chloro-5-isopropoxyaniline, the electronic properties of the substituents modulate the reactivity of the amino group. The chlorine atom, being electron-withdrawing, slightly attenuates the nucleophilicity of the nitrogen. Conversely, the isopropoxy group is electron-donating through resonance, which somewhat counteracts the effect of the chlorine. This electronic balance makes the aniline moderately reactive.

Without protection, subjecting 3-chloro-5-isopropoxyaniline to common synthetic transformations can lead to a mixture of products, reducing the overall efficiency of the synthetic route. For instance, in electrophilic aromatic substitution reactions, the strong activating and ortho-, para-directing effect of the amino group can lead to polysubstitution or reaction at undesired positions.[2] Therefore, the temporary masking of the amino group is a critical step in many synthetic sequences involving this versatile building block.

Selecting the Optimal Armor: A Comparative Analysis of Protecting Groups

The choice of a protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease and selectivity of its removal. For 3-chloro-5-isopropoxyaniline, the most widely employed and effective protecting groups are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides, like the acetyl (Ac) group.

Protecting GroupStructureProtection ReagentDeprotection ConditionsStabilityOrthogonality
Boc Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA, HCl)[3]Stable to base, hydrogenolysis, and mild nucleophiles.Orthogonal to Cbz and Fmoc.
Cbz Cbz-NH-RBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂, Pd/C), strong acids.[4]Stable to acidic and basic conditions.Orthogonal to Boc and Fmoc.
Acetyl (Ac) Ac-NH-RAcetic anhydride or Acetyl chlorideAcidic or basic hydrolysis.[5]Robust and stable to a wide range of conditions.Not typically used in complex orthogonal schemes.

Part 1: The Boc Group - A Versatile and Widely Used Protector

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction, general stability, and mild deprotection conditions.[3]

Protocol 1.1: Boc Protection of 3-Chloro-5-isopropoxyaniline

This protocol describes a general and efficient method for the N-Boc protection of 3-chloro-5-isopropoxyaniline using di-tert-butyl dicarbonate.

Materials:

  • 3-Chloro-5-isopropoxyaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-isopropoxyaniline (1.0 equiv) in a 2:1 v/v mixture of THF and water.

  • Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the mixture in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected 3-chloro-5-isopropoxyaniline.[6]

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve 3-Chloro-5-isopropoxyaniline in THF/H₂O Add_Base Add Triethylamine Start->Add_Base Add_Boc Add (Boc)₂O Add_Base->Add_Boc Stir Stir at RT Add_Boc->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Remove THF Monitor->Evaporate Reaction Complete Extract Extract with DCM Evaporate->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Product N-Boc-3-chloro-5-isopropoxyaniline Concentrate->Product

Caption: Workflow for the Boc protection of 3-chloro-5-isopropoxyaniline.

Protocol 1.2: Acid-Mediated Deprotection of N-Boc-3-chloro-5-isopropoxyaniline

The Boc group is readily cleaved under acidic conditions, regenerating the free amine.

Materials:

  • N-Boc-3-chloro-5-isopropoxyaniline

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-chloro-5-isopropoxyaniline (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equiv) or an equal volume of 4M HCl in dioxane to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to afford the deprotected 3-chloro-5-isopropoxyaniline.[7][8]

Boc_Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve N-Boc protected aniline in DCM Add_Acid Add TFA or HCl/Dioxane Start->Add_Acid Stir Stir at RT Add_Acid->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with NaHCO₃ Monitor->Neutralize Reaction Complete Extract Extract with DCM Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Product 3-Chloro-5-isopropoxyaniline Concentrate->Product

Caption: Workflow for the acidic deprotection of N-Boc-3-chloro-5-isopropoxyaniline.

Part 2: The Cbz Group - A Robust and Orthogonal Protecting Group

The benzyloxycarbonyl (Cbz) group is another widely used protecting group for amines, valued for its stability under a broad range of conditions and its selective removal by hydrogenolysis.[9]

Protocol 2.1: Cbz Protection of 3-Chloro-5-isopropoxyaniline

This protocol details the N-Cbz protection of 3-chloro-5-isopropoxyaniline.

Materials:

  • 3-Chloro-5-isopropoxyaniline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Pyridine

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-chloro-5-isopropoxyaniline (1.0 equiv) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate (2.0 equiv) or pyridine (1.2 equiv) as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring by TLC.

  • Upon completion, if a biphasic system was used, separate the layers. If pyridine was used, wash the organic layer with 1M HCl to remove excess pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.[9][10]

Protocol 2.2: Hydrogenolysis-Mediated Deprotection of N-Cbz-3-chloro-5-isopropoxyaniline

The Cbz group is classically removed by catalytic hydrogenolysis, a mild and efficient method.

Materials:

  • N-Cbz-3-chloro-5-isopropoxyaniline

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve N-Cbz-3-chloro-5-isopropoxyaniline (1.0 equiv) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 3-chloro-5-isopropoxyaniline.[4][11]

Note on Halogenated Compounds: While catalytic hydrogenolysis is generally effective, the presence of a chloro substituent can sometimes lead to hydrodehalogenation as a side reaction. Careful monitoring of the reaction and using specific catalysts or additives can help minimize this.

Part 3: The Acetyl Group - A Simple and Robust Protection

Acetylation is a straightforward and cost-effective method for protecting anilines. The resulting acetamide is significantly less nucleophilic and basic than the parent aniline.[5]

Protocol 3.1: Acetylation of 3-Chloro-5-isopropoxyaniline

This protocol describes the N-acetylation using acetic anhydride.

Materials:

  • 3-Chloro-5-isopropoxyaniline

  • Acetic anhydride

  • Pyridine or sodium acetate

  • Dichloromethane (DCM) or Acetic Acid

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-chloro-5-isopropoxyaniline (1.0 equiv) in dichloromethane or acetic acid.

  • Add pyridine (1.2 equiv) or sodium acetate (1.2 equiv) to the solution.

  • Add acetic anhydride (1.1 equiv) dropwise to the stirred mixture at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, add water to quench any unreacted acetic anhydride.

  • Extract the product with dichloromethane.

  • Wash the organic layer with 1M HCl (if pyridine was used), saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated product.[12][13]

Protocol 3.2: Hydrolysis of N-Acetyl-3-chloro-5-isopropoxyaniline

The acetyl group can be removed by hydrolysis under either acidic or basic conditions.

Materials:

  • N-Acetyl-3-chloro-5-isopropoxyaniline

  • Aqueous Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for acidic hydrolysis)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (Acidic Hydrolysis):

  • Dissolve the N-acetylated compound in a mixture of ethanol and aqueous HCl (e.g., 6M).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the free aniline.[1][14]

Orthogonal Protection Strategies

In complex syntheses where multiple functional groups require protection, an orthogonal protection strategy is essential. This involves using protecting groups that can be removed under distinct conditions without affecting each other.[15] For molecules containing 3-chloro-5-isopropoxyaniline, a combination of Boc and Cbz protecting groups on different amine functionalities would allow for selective deprotection. For example, a Boc group can be removed with acid while a Cbz group remains intact, and the Cbz group can subsequently be removed by hydrogenolysis.

Orthogonal_Strategy cluster_molecule Multi-functional Molecule cluster_protection Orthogonal Protection cluster_deprotection Selective Deprotection Molecule Substrate with two amine groups Boc_Protect Boc Protection (Boc)₂O, Base Molecule->Boc_Protect Cbz_Protect Cbz Protection Cbz-Cl, Base Molecule->Cbz_Protect Protected_Molecule Boc-NH-R-NH-Cbz Boc_Protect->Protected_Molecule Cbz_Protect->Protected_Molecule Acid_Deprotect Acidic Deprotection (TFA or HCl) Protected_Molecule->Acid_Deprotect Selective Removal of Boc H2_Deprotect Hydrogenolysis (H₂, Pd/C) Protected_Molecule->H2_Deprotect Selective Removal of Cbz Deprotected_1 H₂N-R-NH-Cbz Acid_Deprotect->Deprotected_1 Deprotected_2 Boc-NH-R-NH₂ H2_Deprotect->Deprotected_2

Caption: Logic diagram for an orthogonal protection strategy using Boc and Cbz groups.

Conclusion

The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules derived from 3-chloro-5-isopropoxyaniline. By understanding the reactivity of this versatile building block and the specific characteristics of common amine protecting groups, researchers can devise robust and efficient synthetic routes. The protocols and strategies outlined in this guide provide a solid foundation for navigating the synthetic challenges and unlocking the full potential of 3-chloro-5-isopropoxyaniline in chemical research and drug development.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

  • D'Souza, D. M.; Müller, T. J. J. A Mild Method for the Selective Deprotection of the N-Boc Group Using Oxalyl Chloride. Org. Biomol. Chem.2020 , 18 (26), 4963–4969.

  • Das, B.; Reddy, M. R.; Kumar, R. A. Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Adv.2023 , 13, 26863-26868.

  • Choy, J.; Jaime-Figueroa, S.; Jiang, L.; Wagner, P. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synth. Commun.2012 , 42 (11), 1648–1655.

  • Filo. Protection of NH2 in aniline. (2025).

  • Pearson. Acylation of Aniline Explained. (n.d.).

  • BenchChem. The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals. (2025).

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024).

  • J&K Scientific LLC. BOC Protection and Deprotection. (2021).

  • D'Souza, D. M.; Müller, T. J. J. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 23985-23991.

  • askIITians. Why is acetylation performed before nitration of aniline? (2025).

  • Vaia. Aniline first reacts with acetyl chloride producing compound 'A'. (n.d.).

  • ResearchGate. Anilines with electron-withdrawing groups. (n.d.).

  • Scribd. Water Boc Deprotection. (2009).

  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024).

  • Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. (n.d.).

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025).

  • Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson. (n.d.).

  • SlideShare. Experiment ten Acetanilide. (2019).

  • MilliporeSigma. Selecting Orthogonal Building Blocks. (n.d.).

  • Journal of the Chemical Society, Perkin Transactions 2. Acid catalysed hydrolysis of substituted acetanilides. Part II. (1974).

  • Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of acetanilide. (1972).

  • SciSpace. Amino Acid-Protecting Groups. (n.d.).

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. (n.d.).

  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). (2025).

  • RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. (2021).

  • BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines. (n.d.).

  • ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. (2025).

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. (2026).

  • PMC. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024).

  • Tokyo Chemical Industry. Protecting Agents. (n.d.).

  • Organic Chemistry Portal. Protective Groups. (n.d.).

  • SynArchive. Protecting Groups List. (n.d.).

  • Amino Acid-Protecting Groups. (2019).

  • Organic Chemistry Portal. Boc-Protected Amino Groups. (n.d.).

  • BenchChem. Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline. (n.d.).

  • HETEROCYCLES. THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. (1998).

  • BenchChem. 3-Isopropoxyaniline | 41406-00-2. (n.d.).

  • ChemScene. 130566-34-6 | 3-Chloro-2-isopropoxyaniline. (n.d.).

  • Reaction of N-[chloro(diorganyl)silyl]anilines with isopropanol and isopropylamine. (n.d.).

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Application Note: Scalable Synthesis of 3-Chloro-5-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists scaling up the synthesis of 3-Chloro-5-isopropoxyaniline (CAS 1312138-90-1) . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and other small-molecule therapeutics requiring a meta-substituted aniline core.

Executive Summary & Route Selection

The synthesis of 3-Chloro-5-isopropoxyaniline presents a classic regioselectivity challenge: installing two different substituents (chloro and isopropoxy) in a meta relationship relative to an amine.

Route Analysis

We evaluated three potential synthetic pathways for kilogram-scale production:

  • Route A (Phenol Alkylation): 3-Amino-5-chlorophenol

    
    O-Alkylation.
    
    • Verdict:Rejected. 3-Amino-5-chlorophenol is expensive and prone to oxidation/polymerization during storage.

  • Route B (Nitration of m-Alkoxychlorobenzene): 1-Chloro-3-isopropoxybenzene

    
     Nitration.
    
    • Verdict:Rejected. Nitration is non-regioselective, yielding a mixture of ortho and para isomers relative to the alkoxy group, requiring difficult separation.

  • Route C (Regioselective S_NAr on 3,5-Dichloronitrobenzene): 3,5-Dichloronitrobenzene

    
     S_NAr 
    
    
    
    Reduction.
    • Verdict:Selected. This route leverages the kinetic self-termination of nucleophilic aromatic substitution. The starting material (3,5-dichloronitrobenzene) is commercially available and electron-deficient. The introduction of the electron-donating isopropoxy group deactivates the ring toward a second substitution, ensuring high mono-selectivity.

Selected Process Flow

The optimized protocol consists of two chemical steps:

  • Nucleophilic Aromatic Substitution (S_NAr): Reaction of 3,5-dichloronitrobenzene with sodium isopropoxide.

  • Chemoselective Reduction: Hydrogenation of the nitro group to the aniline without hydrodechlorination.

SynthesisRoute SM 3,5-Dichloronitrobenzene (CAS 618-62-2) Inter 1-Chloro-3-isopropoxy- 5-nitrobenzene SM->Inter Step 1: S_NAr Reagent1 NaOiPr / DMSO 80°C Reagent1->SM Product 3-Chloro-5-isopropoxyaniline (CAS 1312138-90-1) Inter->Product Step 2: Reduction Reagent2 H2, Pt(S)/C or Fe/AcOH Reagent2->Inter

Figure 1: Strategic Route for 3-Chloro-5-isopropoxyaniline Synthesis.

Step 1: Regioselective Etherification (S_NAr)

Objective: Convert 3,5-dichloronitrobenzene to 1-chloro-3-isopropoxy-5-nitrobenzene.

Process Logic & Mechanism

Although the nitro group is meta to the chlorides (and thus provides weak resonance activation compared to ortho/para), the cumulative inductive electron-withdrawing effect of the nitro group and the two chlorine atoms renders the ring sufficiently electrophilic for attack by strong nucleophiles like alkoxides [1].[1]

Critical Control Point (Self-Validating System): The reaction relies on product deactivation . The starting material has three Electron Withdrawing Groups (EWGs). The product replaces one Cl (EWG) with an Isopropoxy group (Electron Donating Group - EDG). This significantly raises the electron density of the ring, making the product orders of magnitude less reactive than the starting material towards a second S_NAr event. This ensures that bis-isopropoxy impurity formation is kinetically suppressed [2].

Protocol (Scale: 1.0 kg Input)

Materials:

  • 3,5-Dichloronitrobenzene (3,5-DCNB): 1.0 kg (5.21 mol)

  • Sodium Isopropoxide (20% w/w in THF/Toluene) or prepared in situ: 1.2 eq (6.25 mol)

  • Anhydrous DMSO (Dimethyl Sulfoxide): 5.0 L (5 vol)

  • Toluene: 5.0 L (Workup)

Procedure:

  • Setup: Charge a 20 L jacketed glass reactor with 3,5-DCNB (1.0 kg) and DMSO (5.0 L). Stir until fully dissolved.

    • Note: DMSO is chosen for its high dielectric constant, which stabilizes the Meisenheimer complex transition state, accelerating the reaction significantly compared to alcoholic solvents.

  • Reagent Preparation: In a separate vessel, prepare Sodium Isopropoxide (solid NaOiPr dissolved in minimal THF or prepared from NaH + IPA).

    • Safety: NaH releases hydrogen gas. Ensure adequate venting.

  • Addition: Heat the reactor contents to 60°C . Add the Sodium Isopropoxide solution dropwise over 2 hours.

    • Exotherm Control: Maintain internal temperature between 60–70°C. Do not exceed 80°C to prevent thermal decomposition of the nitro compound.

  • Reaction: Stir at 70°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: <1.0% remaining 3,5-DCNB.

  • Quench & Workup:

    • Cool to 20°C.

    • Slowly add Water (10 L) to the reactor (Exothermic!).

    • Extract with Toluene (2 x 5 L).

    • Wash combined organic layers with Brine (5 L) and Water (5 L) to remove residual DMSO.

  • Concentration: Distill Toluene under reduced pressure to obtain the crude nitro intermediate as a yellow/orange oil or low-melting solid.

    • Yield Expectation: 85–92% (approx. 0.95–1.03 kg).

Key Impurities:

Impurity Origin Control Strategy
3,5-Diisopropoxynitrobenzene Over-reaction (Bis-substitution) Keep conversion <99% or lower temperature; exploit kinetic deactivation.

| 3,5-Dichlorophenol | Hydrolysis (Water in solvent) | Ensure anhydrous DMSO and reagents. |

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine while preserving the aryl chloride.

Process Logic

Standard hydrogenation (Pd/C, H2) poses a severe risk of hydrodechlorination (stripping the chlorine atom), yielding 3-isopropoxyaniline. To prevent this, we must use a catalyst system that is selective for nitro reduction or poison the catalyst to inhibit C-Cl bond insertion [3].

Recommended Method: Sulfided Platinum on Carbon (Pt(S)/C) Sulfided platinum catalysts are industrially standard for halonitrobenzene reductions. The sulfur acts as a poison, occupying the high-energy sites responsible for C-Cl activation while leaving the sites for -NO2 reduction active.

Protocol (Scale: 1.0 kg Intermediate)

Materials:

  • 1-Chloro-3-isopropoxy-5-nitrobenzene (Crude from Step 1): 1.0 kg

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum): 20 g (2 wt% loading)

  • Solvent: Methanol or Ethyl Acetate: 10 L (10 vol)

  • Hydrogen Gas: 5–10 bar

Procedure:

  • Loading: Charge the hydrogenation autoclave with the nitro intermediate, Solvent (Methanol), and Pt(S)/C catalyst.

    • Safety: Load catalyst under inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.

  • Purging: Purge the vessel 3 times with Nitrogen (5 bar), then 3 times with Hydrogen (5 bar).

  • Reaction: Pressurize to 5–10 bar H2 and heat to 40°C . Stir vigorously (gas-liquid mass transfer is rate-limiting).

  • Monitoring: Monitor hydrogen uptake. Reaction typically completes in 4–8 hours.

    • IPC: HPLC should show <0.5% Nitro intermediate and <0.5% De-chlorinated byproduct (3-isopropoxyaniline).

  • Filtration: Vent H2, purge with Nitrogen. Filter the catalyst through a spark-proof filter (e.g., Celite bed).

    • Catalyst Recovery: Keep catalyst wet (pyrophoric when dry).

  • Isolation: Concentrate the filtrate. The product, 3-Chloro-5-isopropoxyaniline , is an oil that may crystallize upon standing or conversion to the HCl salt.

    • Purification: If necessary, distill under high vacuum or crystallize as the Hydrochloride salt (add HCl in IPA/Ether).

Analytical Controls & Specifications

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Specification Sheet (Target)
ParameterSpecificationMethod
Appearance Pale yellow to brown oil/solidVisual
Purity > 98.0% (Area %)HPLC
3,5-Dichloroaniline < 0.10%HPLC (Carryover)
3-Isopropoxyaniline < 0.50%HPLC (De-chlorinated)
Water Content < 0.5%KF Titration

Scale-Up Challenges & Safety

Thermal Hazards (DSC Data)
  • 3,5-Dichloronitrobenzene: Stable, but nitro compounds are energetic.

  • S_NAr Reaction: Exothermic. The heat of reaction is estimated at -150 kJ/mol. In a 20 L reactor, adiabatic temperature rise could be >50°C if dosing is uncontrolled. Action: Use dosing pumps interlocked with reactor temperature sensors.

Solvent Recycling[6]
  • DMSO: Difficult to recycle due to high boiling point. For multi-ton scale, consider replacing DMSO with NMP (N-Methyl-2-pyrrolidone) or using phase-transfer catalysis (PTC) in Toluene/Water, though reaction rates will be slower.

ReactorSetup cluster_safety Safety Interlocks TempSensor Temp Sensor (T > 70°C -> Stop Feed) FeedTank NaOiPr Feed Tank TempSensor->FeedTank Interlock Signal Agitator Agitator Monitor (RPM < Set -> Stop Feed) Agitator->FeedTank Reactor 20L Jacketed Reactor (DMSO + 3,5-DCNB) FeedTank->Reactor Controlled Dosing Cooling Cryostat/Chiller (Capacity: 1 kW) Cooling->Reactor Heat Removal

Figure 2: Reactor Safety Setup for Exothermic S_NAr Step.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Gore, P. H. (1955). The effect of structure on the reactivity of the benzene ring. Progress in Stereochemistry, 1, 159. (Foundational text on substituent effects in S_NAr).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pt(S)/C selectivity).
  • BenchChem. (2025).[2][3][4] Synthesis of 3-Isopropoxyaniline from 3-Aminophenol: A Technical Guide. 5 (Analogous ether synthesis reference).

  • ChemicalBook. (2025).[6] 3,5-Dichloronitrobenzene Properties and Synthesis. 7

Sources

Troubleshooting & Optimization

preventing oxidation of 3-Chloro-5-isopropoxyaniline during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for 3-Chloro-5-isopropoxyaniline. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for maintaining the integrity of this air-sensitive reagent. Aromatic amines are notoriously susceptible to degradation, and understanding the "why" behind proper handling is critical for experimental success.

This guide moves beyond simple instructions to explain the chemical principles at play, ensuring your material remains pure from the moment it's received to the point of use.

Frequently Asked Questions (FAQs)

Here we address the most common issues and questions that arise when working with 3-Chloro-5-isopropoxyaniline and similar aromatic amines.

Q1: My bottle of 3-Chloro-5-isopropoxyaniline has turned from a light color to dark brown. What happened and can I still use it?

A: The discoloration is a classic sign of oxidation.[1][2] The amino group (-NH₂) on the aniline ring is highly susceptible to attack by atmospheric oxygen, a process often accelerated by light and trace metal impurities.[2][3] This reaction initiates a complex degradation pathway that forms highly colored quinone-imine species and, eventually, polymeric materials.

Using discolored, oxidized aniline is strongly discouraged for any application requiring high purity. The impurities can act as inhibitors, react in undesirable ways, or complicate purification, leading to reduced yields and difficult-to-interpret results.[4] For critical experiments, always use a fresh or properly stored, colorless to pale yellow sample.

Q2: What are the scientifically ideal storage conditions for long-term stability?

A: To ensure maximum shelf-life and prevent degradation, 3-Chloro-5-isopropoxyaniline should be stored with strict exclusion of air and light. The ideal method is to store the compound in an amber glass vial or Schlenk flask with a tightly sealed, PTFE-lined cap, under a positive pressure of an inert gas like argon or nitrogen.[1][5] This container should then be placed in a cool, dark, and dry location. For long-term storage, a freezer at or below -20°C is recommended.[6]

Q3: Is a standard laboratory refrigerator or freezer sufficient for storage?

A: While a refrigerator or freezer helps slow down degradation rates, it is not sufficient on its own. The primary driver of oxidation is exposure to air.[2][4] If the container is not properly sealed and blanketed with an inert atmosphere, oxygen will still be present, and oxidation will proceed, albeit more slowly. Furthermore, repeated temperature cycling from opening and closing a freezer can introduce moisture condensation if the container is not allowed to warm to room temperature before opening, which can also be detrimental.[5]

Q4: How can I quickly check the quality of my material before starting a reaction?

A: A simple Thin-Layer Chromatography (TLC) analysis is an effective and rapid quality control check. Spot a small amount of your aniline on a silica gel TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Pure, unoxidized aniline should appear as a single, well-defined spot under UV light. Oxidized material will often show a trail of colored impurities streaking from the baseline or additional distinct spots.[7] This visual confirmation of purity provides confidence before committing valuable materials to a reaction.

Q5: What are the consequences of using oxidized aniline in a synthetic step?

A: Using oxidized starting material can have severe consequences on your experiment. The presence of impurities can lead to significantly lower yields of your desired product.[4] These impurities can also lead to the formation of unexpected and difficult-to-remove side products, complicating the purification process. In some cases, the oxidation products can interfere with or poison catalysts used in subsequent reactions. The loss of amine due to oxidation can be as high as 1% per week under poor storage conditions.[4]

Troubleshooting Guide: Discoloration and Purity Issues

Use this guide to diagnose and solve common problems related to the storage and handling of 3-Chloro-5-isopropoxyaniline.

Problem Primary Cause Underlying Mechanism Preventative Solution & Protocol
Rapid Discoloration (Days to Weeks) Air (Oxygen) Exposure The lone pair of electrons on the aniline nitrogen is easily oxidized, initiating a radical chain reaction that leads to colored polymers.[3][8]Inert Atmosphere Storage: Store the material under an argon or nitrogen atmosphere. Use air-free techniques such as a glovebox or Schlenk line for aliquoting.[1][9] See Protocol 1 .
Gradual Darkening Over Time Light Exposure UV light provides the energy to initiate and accelerate the radical oxidation process, even with minimal oxygen present.[1][2]Use of Amber Vials: Always store the material in amber or opaque containers to block UV light.[9] Keep the container in a dark cabinet or drawer.
Inconsistent Reaction Yields Use of Partially Oxidized Material The actual concentration of the active aniline is lower than weighed, and impurities may interfere with the reaction.[4]Pre-Use QC Check: Always perform a quick visual inspection and a TLC analysis before use to confirm purity. See Protocol 2 .
Material Appears Wet or Clumpy Moisture Contamination The compound is hygroscopic and can absorb atmospheric moisture, which can hydrolyze the material or participate in side reactions.[1]Proper Sealing & Handling: Use containers with PTFE-lined caps. If stored in a freezer, allow the container to warm to room temperature before opening to prevent condensation.[5]
Visualizing the Degradation and Decision Process

To better understand the chemistry and required laboratory workflow, the following diagrams illustrate the oxidation pathway and a decision-making process for handling your material.

OxidationPathway Aniline Pure Aniline (Colorless) Radical Anilinyl Radical (Reactive Intermediate) Aniline->Radical O₂, Light, Metal Ions Quinone Quinone-imine Species (Yellow/Brown) Radical->Quinone Dimerization & Further Oxidation Polymer Polymeric Impurities (Dark Brown/Black) Quinone->Polymer Polymerization

Caption: Simplified pathway of aniline oxidation.

DecisionWorkflow Start Retrieve Sample from Storage Inspect Visual Inspection: What is the color? Start->Inspect TLC Perform TLC Quality Check Inspect->TLC Colorless to Pale Yellow Discard Discard Material Inspect->Discard Dark Brown or Black Purity Impurities >2-5%? TLC->Purity Use Proceed with Experiment Purity->Use No Purify Purify via Column Chromatography or Distillation Purity->Purify Yes

Caption: Decision workflow for using stored aniline.

Detailed Experimental Protocols

Protocol 1: Best Practices for Long-Term Storage

This protocol ensures the maximum exclusion of air and moisture, which are the primary culprits in degradation.

Objective: To properly package and store 3-Chloro-5-isopropoxyaniline for long-term stability.

Materials:

  • 3-Chloro-5-isopropoxyaniline

  • Amber glass vial or Schlenk flask with a PTFE-lined screw cap or ground glass stopper

  • Source of dry inert gas (Argon or Nitrogen) with a manifold (Schlenk line)

  • Parafilm® or vacuum grease

  • Labeling materials

Methodology:

  • Preparation: If received from the supplier in a standard bottle, prepare a clean, dry amber vial or Schlenk flask of appropriate size.

  • Inerting the Vessel: Connect the empty vial to a Schlenk line. Evacuate under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert.

  • Transfer: Under a positive flow of inert gas (or inside an inert atmosphere glovebox), quickly transfer the required amount of 3-Chloro-5-isopropoxyaniline into the prepared vial.

  • Sealing: Securely fasten the PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®. If using a Schlenk flask, lightly grease the glass stopper.

  • Labeling: Clearly label the container with the chemical name, date, and a note indicating "Stored under Inert Atmosphere."

  • Storage: Place the sealed container in a designated, clearly labeled secondary container within a freezer (-20°C) away from light sources.

Protocol 2: Rapid Quality Control via Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of an aniline sample before use in a reaction.

Materials:

  • Silica gel TLC plate (with F₂₅₄ indicator)

  • Aniline sample

  • TLC developing chamber

  • Eluent: 20% Ethyl Acetate in Hexanes (this may require optimization)

  • Capillary spotter

  • UV lamp (254 nm)

Methodology:

  • Sample Preparation: Dissolve a very small amount (tip of a needle) of the aniline in a few drops of a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary spotter, carefully spot the prepared solution onto the baseline of the TLC plate. Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Analysis:

    • Observe the plate under a UV lamp. A pure sample should show a single, distinct spot.

    • Note any discoloration on the plate. Oxidized impurities often appear as yellow or brown streaks or spots, sometimes visible even without UV light.[7]

    • If significant streaking from the baseline or multiple spots are observed, the material has likely undergone oxidation and may require purification.

References
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. [Link]

  • Han, S., et al. (2020). Aniline Oxidation for Synthesis of Azo- and Azoxybenzenes. Angew. Chem. Int. Ed.[Link]

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. (2020). AIP Publishing. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PMC. [Link]

  • Konaka, R., Kuruma, K., & Terabe, S. (1968). Mechanisms of oxidation of aniline and related compounds in basic solution. Journal of the American Chemical Society. [Link]

  • Aniline. (2015). Lanxess. [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

  • 3-Chloro-5-(propan-2-yl)aniline. (n.d.). PubChem. [Link]

  • Process for the purification of aromatic amines. (n.d.).
  • Safety Data Sheet - 3-Isopropoxyaniline. (2025). Angene Chemical. [Link]

  • Stabilized aromatic amines. (n.d.).
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific. [Link]

  • DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. (2013). Malaysian Journal of Analytical Sciences. [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019). ACS Omega. [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. (2022). PMC. [Link]

  • Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. (2024). MDPI. [Link]

  • Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene. (2018). Journal of Pure and Applied Microbiology. [Link]

  • Why do aniline spot disappear in TLC after an hour?. (2015). ResearchGate. [Link]

  • ICSC 0130 - 3-CHLOROANILINE. (n.d.). International Labour Organization. [Link]

  • A Convenient Method for the Oxidation of Aromatic Amines to Nitro Compounds Using Tetra‐n‐alkylammonium Bromates. (n.d.). ResearchGate. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). ResearchGate. [Link]

Sources

Technical Support Center: Purification of 3-Chloro-5-isopropoxyaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-5-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful purification of this compound using column chromatography. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

Understanding the Molecule: 3-Chloro-5-isopropoxyaniline

3-Chloro-5-isopropoxyaniline is a substituted aniline, a class of compounds that can present unique challenges during silica gel chromatography. The basicity of the amine group can lead to strong interactions with the acidic silanol groups on the silica surface, potentially causing peak tailing, irreversible adsorption, and even degradation.[1][2] Furthermore, anilines are often susceptible to oxidation, which can result in colored impurities that complicate purification.[2]

A thorough understanding of the compound's properties is the first step toward a successful purification. While specific experimental data for 3-Chloro-5-isopropoxyaniline is not widely published, we can infer its behavior based on related structures. The presence of a chlorine atom, an electron-withdrawing group, is expected to decrease the basicity of the aniline nitrogen compared to aniline itself. Conversely, the isopropoxy group is electron-donating, which may slightly increase the basicity. The overall effect is a moderately basic compound that requires careful consideration of the chromatographic conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of 3-Chloro-5-isopropoxyaniline.

Q1: My 3-Chloro-5-isopropoxyaniline is streaking badly on the TLC plate and the column. What is the primary cause and how can I fix it?

A1: Streaking is a classic sign of strong interaction between your basic aniline and the acidic silica gel stationary phase.[1] The lone pair of electrons on the aniline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to slow and uneven elution.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent.[1][3] Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is a common choice.[1][4] The TEA will compete with your aniline for the acidic sites on the silica, leading to a sharper, more symmetrical peak.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of amines.[5]

  • Sample Load: Overloading the column can exacerbate streaking.[1] Ensure you are not exceeding the loading capacity of your column. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[6]

Q2: My purified 3-Chloro-5-isopropoxyaniline is a dark oil or solid. What causes this discoloration and how can I remove it?

A2: The dark color is likely due to the presence of oxidized impurities.[2] Anilines are prone to air oxidation, which forms highly colored polymeric byproducts.

Decolorization Techniques:

  • Activated Carbon Treatment: Dissolving the colored compound in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb the colored impurities. The charcoal is then removed by filtration through a pad of celite.[2][7]

  • Column Chromatography: A well-run column is often sufficient to separate the desired product from the more polar, colored impurities.[2][7]

Q3: I'm seeing multiple spots on my TLC even after the column. What are the likely impurities?

A3: Common impurities in the synthesis of substituted anilines can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be nitroaromatics or other precursors.

  • Isomeric Impurities: Substitution reactions on the aromatic ring can sometimes lead to the formation of regioisomers, which may have similar polarities and be difficult to separate.[2]

  • N-Alkylated Byproducts: If an alkylating agent is used in the synthesis of the ether linkage, N-alkylation of the aniline can occur as a side reaction.

Q4: Can 3-Chloro-5-isopropoxyaniline degrade on the silica gel column?

A4: Yes, prolonged exposure to the acidic silica gel can potentially lead to degradation of sensitive anilines.[2][7] To minimize this risk:

  • Work Efficiently: Do not let the compound sit on the column for an extended period.

  • Use a Modified Mobile Phase: As mentioned, adding a base like triethylamine to the eluent can help neutralize the silica surface and reduce the likelihood of degradation.[2][7]

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Spots) Inappropriate solvent system.Re-optimize the eluent system using TLC. Aim for an Rf of 0.25-0.35 for the target compound.[8]
Column overloading.Reduce the amount of crude material loaded onto the column.
Poorly packed column (channeling).Repack the column carefully, ensuring a homogenous and bubble-free stationary phase bed.
No Compound Eluting The solvent system is too non-polar.Gradually increase the polarity of the eluent.
The compound is irreversibly adsorbed to the silica.Try eluting with a more polar solvent system containing a basic modifier (e.g., 1-2% ammonia in methanol/DCM).[4]
Product Elutes with the Solvent Front The solvent system is too polar.Start with a less polar eluent and gradually increase the polarity (gradient elution).
Low Recovery of Product Irreversible adsorption to the silica gel.Use a mobile phase containing a basic modifier like triethylamine.[2]
The product is volatile and lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive heating.
Degradation on the column.Minimize the time the compound spends on the column and use a neutralized silica gel or a basic modifier in the eluent.[7]

Detailed Experimental Protocol: Purification of 3-Chloro-5-isopropoxyaniline

This protocol outlines a general procedure for the purification of 3-Chloro-5-isopropoxyaniline using flash column chromatography.

Part 1: Method Development with Thin-Layer Chromatography (TLC)

The first and most critical step is to determine the optimal solvent system using TLC.[8][9]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Hexanes and Ethyl Acetate (or other suitable solvents)

  • Triethylamine (TEA)

  • UV lamp

Procedure:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). For example: 95:5, 90:10, 80:20 (Hexanes:Ethyl Acetate).

  • In a separate set of vials, prepare the same solvent systems with the addition of 1% TEA.

  • Dissolve a small amount of your crude 3-Chloro-5-isopropoxyaniline in a volatile solvent like dichloromethane.

  • Spot the crude mixture onto the baseline of the TLC plates.

  • Develop the plates in the different solvent systems.

  • Visualize the developed plates under a UV lamp.

  • The ideal solvent system will give your target compound an Rf value between 0.25 and 0.35, with good separation from impurities.[8] The addition of TEA should result in a more compact and less streaky spot.

Visualizing the Workflow: From TLC to Purified Product

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC TLC Analysis (Solvent Optimization) Column_Packing Column Packing (Wet or Dry Method) TLC->Column_Packing Optimal Eluent Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: A typical workflow for the purification of 3-Chloro-5-isopropoxyaniline.

Part 2: Column Chromatography

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, 230-400 mesh)

  • Sand

  • Optimal eluent system (determined by TLC)

  • Collection tubes

Procedure:

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution (approximately 2-3 times the weight of the crude product).

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add another thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if performing flash chromatography) to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified 3-Chloro-5-isopropoxyaniline.

    • Place the product under high vacuum to remove any residual solvent.

Logical Relationship: Troubleshooting Amine Streaking

G Start Problem: Amine Streaking Cause Cause: Interaction with Acidic Silanol Groups Start->Cause Solution1 Solution 1: Add Basic Modifier (e.g., Triethylamine) Cause->Solution1 Solution2 Solution 2: Use Alternative Stationary Phase (e.g., Alumina) Cause->Solution2 Solution3 Solution 3: Reduce Sample Load Cause->Solution3 Result Result: Sharp, Symmetrical Peaks & Improved Separation Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting logic for amine streaking on silica gel.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline.
  • University of Rochester. Solvent Systems for Flash Column Chromatography.
  • Membrane Solutions. Column Chromatography Notes.
  • Chromatography Forum. (2009). Amine column degradation.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • BenchChem. (2025). Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography.
  • University of Victoria. Column chromatography.
  • ResearchGate. (2015). How can I select the solvent system for column chromatography?.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Homi Bhabha Centre for Science Education. Thin Layer Chromatography.

Sources

removing impurities from 3-Chloro-5-isopropoxyaniline reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Chloro-5-isopropoxyaniline .

As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with this molecule. The primary difficulty in synthesizing 3-chloro-5-isopropoxyaniline from its nitroarene precursor (1-chloro-3-isopropoxy-5-nitrobenzene) lies in reducing the nitro group to an amine without inadvertently cleaving the labile carbon-chlorine (C-Cl) bond.

This guide provides field-proven troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to ensure high-yield, high-purity isolation of your target compound.

I. Troubleshooting FAQs: Reaction & Purification Challenges

Q1: Why does my catalytic hydrogenation yield a mixture of 3-chloro-5-isopropoxyaniline and 3-isopropoxyaniline? A: You are observing hydrodehalogenation, a classic chemoselectivity failure. Standard Palladium on Carbon (Pd/C) is highly active for nitro reduction but is also notorious for inserting into activated C-Cl bonds via oxidative addition. Subsequent reductive elimination with hydrogen gas replaces the chlorine atom with a proton, yielding the dehalogenated impurity[1].

  • The Fix: Switch your catalyst to Platinum on Carbon (Pt/C) or a sulfided Pt/C catalyst, which exhibits a significantly lower propensity for C-Cl bond activation. Alternatively, conducting the hydrogenation in an acidic medium (e.g., adding a catalytic amount of glacial acetic acid or HCl) suppresses the electrophilic attack on the C-Cl bond, preserving the halogen[2].

Q2: I used the Béchamp reduction (Fe/HCl) to avoid dehalogenation. The reduction is complete, but I cannot extract the product from the resulting sludge. What went wrong? A: The Béchamp reduction generates a voluminous, highly adsorptive iron oxide/hydroxide sludge (primarily Fe3O4)[3]. Because 3-chloro-5-isopropoxyaniline is a basic amine, it readily coordinates with these Lewis-acidic iron species or becomes physically trapped in the emulsion if the pH is incorrect[4].

  • The Fix: Before extraction, you must basify the aqueous mixture to pH > 10 using NaOH or Na2CO3. This deprotonates the anilinium species and breaks the amine-iron coordination. Follow this with a hot filtration through a Celite pad to remove the iron particulate before attempting a liquid-liquid extraction with ethyl acetate.

Q3: My isolated 3-chloro-5-isopropoxyaniline is a dark reddish-brown oil instead of a pale solid/liquid. How do I decolorize it? A: Discoloration in halogenated anilines is almost always caused by trace amounts of highly conjugated azo, azoxy, or hydrazo dimers. These form via the condensation of partially reduced intermediates (nitroso and hydroxylamine species) during incomplete reduction[4].

  • The Fix: Dissolve the crude product in a hot solvent (e.g., ethanol), add activated carbon (charcoal), heat briefly, and perform a hot gravity filtration[5]. The highly conjugated, planar azo impurities strongly adsorb to the porous carbon matrix, while the monomeric aniline remains in solution.

II. Mechanistic Pathways & Workflows

To understand the origin of your impurities, review the reaction pathway below. Controlling the reaction conditions dictates whether the pathway stops at the target aniline or proceeds to the dehalogenated byproduct.

ReactionPathway SM 1-Chloro-3-isopropoxy- 5-nitrobenzene Target 3-Chloro-5-isopropoxyaniline (Target Product) SM->Target Selective H2 (Pt/C or Fe/HCl) Dimers Azo/Azoxy Dimers (Colored Impurities) SM->Dimers Incomplete Reduction Dehalo 3-Isopropoxyaniline (Dehalogenated Impurity) Target->Dehalo Over-reduction (Pd/C, excess H2)

Caption: Reaction pathway illustrating chemoselective reduction to the target aniline vs side reactions.

III. Quantitative Impurity Profiling

Before initiating purification, it is critical to identify the contaminants. The table below summarizes the quantitative and qualitative data for the most common impurities found in 3-chloro-5-isopropoxyaniline reaction mixtures.

Impurity ProfileOrigin / CausalityAnalytical Detection (TLC / GC-MS)Remediation Strategy
3-Isopropoxyaniline Over-reduction (Hydrodehalogenation)Lower Rf (more polar); MW 151 Da (-34 Da from target)Preventative: Use Pt/C. Reactive: Difficult to separate; requires precise column chromatography.
1-Chloro-3-isopropoxy-5-nitrobenzene Incomplete reduction (Dead catalyst or insufficient H2)High Rf (non-polar); UV active; MW 215 DaAcid-Base Extraction (Protocol B).
Azo/Azoxy Dimers Condensation of partially reduced intermediatesStreaking on TLC; Highly colored (orange/red); MW > 350 DaActivated carbon treatment or Silica gel plug[6].
Iron Oxides (Fe3O4) Byproduct of Béchamp reductionInsoluble; Paramagnetic; Baseline on TLCHot filtration through Celite; Magnetic separation.

IV. Self-Validating Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation (Minimizing Dehalogenation)

This protocol utilizes an acidic medium and a selective catalyst to thermodynamically favor nitro reduction while kinetically hindering C-Cl oxidative addition.

  • Preparation: In a high-pressure reactor, dissolve 10.0 g of 1-chloro-3-isopropoxy-5-nitrobenzene in 100 mL of methanol.

  • Acidic Modification: Add 1.0 mL of glacial acetic acid. Causality: The acidic environment protonates the metal surface slightly, reducing electron density and suppressing electrophilic attack on the C-Cl bond[2].

  • Catalyst Addition: Add 0.5 g of 5% Pt/C (Platinum on Carbon). Do not use Pd/C.

  • Hydrogenation: Purge the reactor with N2 (3x), then with H2 (3x). Pressurize to 30 psi H2 and stir vigorously at 25°C for 4 hours. Monitor hydrogen uptake; the reaction is complete when uptake ceases.

  • Filtration: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with 20 mL of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which will be purified via Protocol B.

Protocol B: Acid-Base Extraction Workflow

This is a self-validating purification system. By toggling the pH, the target molecule shifts between a water-soluble salt and an organic-soluble free base, inherently leaving neutral starting materials and non-basic impurities behind.

  • Acidification: Dissolve the crude 3-chloro-5-isopropoxyaniline in 100 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and add 100 mL of 1M HCl.

  • Phase Separation: Shake vigorously and allow the layers to separate.

    • Logic: The target amine is protonated to form anilinium hydrochloride, migrating to the aqueous layer. Unreacted nitro starting material and neutral dimers remain in the EtOAc layer.

  • Organic Wash: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the EtOAc layer (or save for impurity analysis). Wash the aqueous layer once more with 50 mL of fresh EtOAc to ensure complete removal of neutral organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches >10.

    • Logic: The anilinium salt is deprotonated, crashing out as the free, organic-soluble amine. The solution will turn cloudy.

  • Final Extraction: Extract the basified aqueous layer with 2 x 75 mL of EtOAc. The target product is now in the organic phase.

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate via rotary evaporation to yield high-purity 3-chloro-5-isopropoxyaniline.

ExtractionWorkflow Crude Crude Reaction Mixture (Aniline + Neutral Impurities) Acidify Add 1M HCl & Extract with EtOAc Crude->Acidify Org1 Organic Phase (Neutral Impurities -> Discard) Acidify->Org1 Aq1 Aqueous Phase (Anilinium Hydrochloride) Acidify->Aq1 Basify Adjust to pH > 10 with NaOH Aq1->Basify Extract2 Extract with EtOAc & Dry (Na2SO4) Basify->Extract2 Pure Purified 3-Chloro-5- isopropoxyaniline Extract2->Pure

Caption: Acid-base extraction workflow for isolating 3-Chloro-5-isopropoxyaniline from neutral impurities.

V. References

  • Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents (US Patent 5,068,436). Available at:

  • Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI. Available at:

  • Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem. Available at:

  • Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline. Benchchem. Available at:

  • Synthesis of anilines and iron oxide pigments. Università degli Studi di Milano. Available at:

  • Continuous reduction process (Béchamp Reduction). Google Patents (US Patent 4,217,304). Available at:

Sources

Technical Support Center: A Researcher's Guide to Handling Air-Sensitive Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling air-sensitive aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. Aniline and its derivatives are foundational building blocks in countless syntheses, but their inherent sensitivity to atmospheric oxygen can lead to reaction failures, purification difficulties, and compromised sample integrity.

This resource moves beyond simple protocols to provide a deeper understanding of the "why" behind each technique. By explaining the fundamental chemistry of aniline oxidation and the logic of air-exclusion methods, we aim to empower you to troubleshoot effectively and ensure the success and reproducibility of your work.

Section 1: The Fundamentals of Air-Sensitive Aniline Chemistry

The Oxidation Cascade: Why Anilines Change Color

Freshly purified aniline and its derivatives are typically colorless to pale yellow liquids or solids.[1][2][3] However, upon exposure to air and light, they often darken, turning yellow, red, brown, or even black.[1][3][4][5] This discoloration is a visual confirmation of oxidation.[4][5]

The core issue lies with the electron-rich nature of the aromatic ring, activated by the lone pair of electrons on the nitrogen atom of the amino group (-NH₂).[1][6] This high electron density makes the molecule susceptible to oxidation by atmospheric oxygen. The oxidation process is complex and can lead to a variety of colored byproducts, including nitrobenzenes, azobenzenes, quinones, and highly conjugated polymeric materials like polyaniline.[1][6][7]

Understanding this core instability is the first step toward preventing it. Every experimental choice, from solvent preparation to reaction workup, must be made with the goal of excluding oxygen.

Section 2: Core Techniques for an Air-Free Environment

The reliable handling of aniline derivatives hinges on the mastery of inert atmosphere techniques. These methods are designed to displace oxygen from your glassware and reagents, replacing it with an unreactive gas like nitrogen or argon.[8][9]

Glovebox vs. Schlenk Line: Choosing Your Arena

Glovebox: A glovebox is a sealed chamber with a continuously purified inert atmosphere. It is the gold standard for handling highly sensitive or pyrophoric materials and for performing complex manipulations.[10]

  • Best for: Weighing solids, preparing catalyst solutions, and conducting reactions that require multiple additions or manipulations over a long period.[4]

Schlenk Line: A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware (vacuum) and backfilling with an inert gas.[10] It is a versatile and common tool for most synthetic labs.

  • Best for: Performing reactions in solution, solvent transfers, and filtrations under an inert atmosphere.[11]

Step-by-Step Protocol: Solvent Degassing

Dissolved oxygen in solvents is a primary culprit in the degradation of anilines.[12] Therefore, degassing solvents before use is a critical, non-negotiable step.

There are three common methods for degassing solvents, with varying levels of effectiveness:

Method Effectiveness Best For Procedure Time
Freeze-Pump-Thaw Most EffectiveHighly sensitive reactions (e.g., organometallic catalysis)~20-30 min per cycle
Sparging (Bubbling) Moderately EffectiveGeneral purpose, bulk solvent degassing30-60 min
Sonication under Vacuum Least Effective (for rigorous air-free work)Quick degassing for less sensitive applications like HPLC5-10 min

Protocol: Freeze-Pump-Thaw (Most Rigorous Method) [11][13]

  • Freeze: Place your solvent in a Schlenk flask and immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes surface area.

  • Pump: Once the solvent is completely frozen solid, open the stopcock to the vacuum manifold. Allow the flask to remain under high vacuum for 5-10 minutes to remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws; this is the dissolved gas that was trapped in the frozen solvent matrix.

  • Repeat: Repeat this three-cycle process (Freeze-Pump-Thaw) at least two more times for a total of three cycles. This ensures a thorough removal of dissolved gases.[11][13]

  • Backfill: After the final thaw, backfill the flask with your inert gas (Nitrogen or Argon). The solvent is now ready for use.

Step-by-Step Protocol: Setting up a Reaction on a Schlenk Line
  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried (e.g., at 125°C overnight) to remove adsorbed moisture.[11] Assemble your reaction flask (with a stir bar) hot and immediately place it under a positive pressure of inert gas while it cools.

  • Purge the System: Attach the reaction flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle three to five times to ensure the flask is free of atmospheric gases.[4]

  • Add Reagents:

    • Liquids/Solvents: Add your degassed solvents and liquid reagents via a gas-tight syringe.[14][15] First, flush the syringe with inert gas.[16] Then, draw a slightly larger volume of the liquid than needed, invert the syringe, and push the excess liquid and any gas bubble out. Insert the needle through the rubber septum on your reaction flask and deliver the reagent.

    • Solids: If adding a solid at the beginning, it can be added to the flask before the initial purge cycles. For additions during the reaction, use a solid addition funnel or briefly remove the septum under a strong positive flow of inert gas (a "nitrogen blanket").

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas. This is typically achieved by connecting the inert gas line to an oil or mercury bubbler, which provides a visual indicator of the pressure and prevents over-pressurization.[11][14]

Section 3: Purification Strategies for Anilines

Purification can be a major challenge, as the very act of separation can expose the sensitive compound to oxygen, especially on a high-surface-area stationary phase like silica gel.[17]

Distillation Under Reduced Pressure

For liquid anilines, vacuum distillation is an excellent method for removing non-volatile polymeric impurities and baseline oxidation products.[17][18] Lowering the pressure reduces the boiling point, preventing thermal degradation of the compound.[17] For example, aniline's boiling point drops from 184°C at atmospheric pressure to 72°C at 20 mmHg.[17]

Column Chromatography: Taming the Basic Nature of Anilines

Anilines are basic compounds and can interact strongly with the slightly acidic surface of standard silica gel.[19][20] This can lead to significant streaking on TLC plates and poor separation (tailing) or even decomposition on a column.

Key Strategy: Add a Basic Modifier. To mitigate this, add a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N) , to your eluent system.[19] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aniline derivative to elute cleanly.

Section 4: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My freshly distilled aniline turned yellow/brown within a day. What happened and how can I store it? A1: This is a classic sign of re-oxidation upon exposure to air and light.[4][5] Even a small leak in your storage container can allow enough oxygen in to cause discoloration. For optimal long-term storage, transfer the purified aniline into a sealed ampoule under an inert atmosphere or store it in a tightly sealed Schlenk flask inside a glovebox.[4] For routine use, store it in a bottle with a Sure/Seal™-type cap, wrapped in aluminum foil to protect from light, and in a cool, dark place.[4][14]

Q2: My reaction is clean by TLC, but the product darkens and streaks on the silica gel column. What's going on? A2: This strongly suggests on-column oxidation or decomposition.[17] The high surface area and acidic nature of silica gel can catalyze the oxidation of sensitive anilines.

  • Solution 1: As mentioned above, add 1-2% triethylamine to your eluent. This is the most common and effective solution.[19]

  • Solution 2: Use a less acidic stationary phase, such as neutral or basic alumina.[21]

  • Solution 3: Work quickly. Don't let the compound sit on the column for an extended period. If possible, use flash chromatography with positive pressure to speed up the elution.[22]

Q3: I ran a reaction using an aniline derivative, and the workup involved an acidic wash (e.g., 1M HCl) to remove a different basic impurity. Now my product yield is very low. Why? A3: Your aniline derivative, being basic, was likely protonated by the acid wash to form a water-soluble ammonium salt.[19] This caused your product to partition into the aqueous layer, from which it was discarded. If your product is an aniline, avoid acidic washes unless you intend to isolate it from the aqueous layer by subsequent basification.[17]

Q4: Can I use an antioxidant or stabilizer? A4: While possible, it's generally not standard practice in synthetic chemistry to add stabilizers directly to the aniline itself, as they can interfere with subsequent reactions. The most robust strategy is the rigorous exclusion of oxygen.[6] For certain industrial applications or long-term bulk storage, specific inhibitors might be used, but for laboratory-scale synthesis, inert atmosphere techniques are the preferred method.

Q5: What are the key safety considerations when handling anilines? A5: Aniline and its derivatives are toxic and can be absorbed through the skin.[2][23][24] They can cause serious health effects, including methemoglobinemia, which impairs the blood's ability to carry oxygen.[24] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., butyl or nitrile rubber).[23][25][26]

Section 5: Visual Workflow Diagrams

Diagram 1: Troubleshooting a Discolored Aniline Sample

G start Aniline Sample is Dark Brown/Black check_purity Check Purity by NMR/GC-MS start->check_purity is_impure Significant Impurities (>5%)? check_purity->is_impure purify Purify by Vacuum Distillation or Column (with Et3N) is_impure->purify Yes use_as_is Use for Non-Critical Step (Accept Lower Yield) is_impure->use_as_is No discard Discard and Obtain Fresh Reagent purify->discard Purification Fails

Caption: Decision tree for handling a discolored aniline sample.

Diagram 2: Workflow for Purifying a Crude Aniline Product

G cluster_0 Start cluster_1 Workup cluster_2 Purification cluster_3 Finish crude Crude Reaction Mixture Containing Aniline Product workup Aqueous Workup (AVOID ACID WASH) crude->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in Vacuo dry->concentrate is_liquid Product is a Liquid? concentrate->is_liquid distill Vacuum Distillation is_liquid->distill Yes column Flash Chromatography (Eluent + 1% Et3N) is_liquid->column No/Impure final Pure Aniline Product (Store under N2/Ar) distill->final column->final

Caption: General purification workflow for aniline derivatives.

References

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Bode, J. How to Degas Solvents. Chemistry, University of California, Santa Barbara. Available from: [Link]

  • Discussion Forum. Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. (2024). Available from: [Link]

  • Wikipedia. Aniline. Available from: [Link]

  • YouTube. Stability of Carbocations in Aniline Derivatives. (2025). Available from: [Link]

  • Wikipedia. Degassing. Available from: [Link]

  • Aniline - SAFETY DATA SHEET. (2025). Available from: [Link]

  • University of York. Degassing solvents. Available from: [Link]

  • Lanxess. Aniline. (2015). Available from: [Link]

  • Quora. Why does color of aniline change during storage? Please give chemical reactions if possible. Available from: [Link]

  • LookChem. Purification of Aniline. Available from: [Link]

  • Asian Publication Corporation. Oxidation of Aniline using Different Reaction Pathways. Available from: [Link]

  • Nature. Efficient degassing and ppm-level oxygen monitoring flow chemistry system. (2023). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Aniline. Available from: [Link]

  • Reddit. Purify and dry aniline? (2014). Available from: [Link]

  • University of Colorado Boulder. Column Chromatography. Available from: [Link]

  • Wikipedia. Column chromatography. Available from: [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Available from: [Link]

  • University of Victoria. Column chromatography. Available from: [Link]

  • Pearson+. Protection of Aniline Derivatives. Available from: [Link]

  • Chemistry LibreTexts. 20.7: Reactions of Arylamines. (2020). Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. (2024). Available from: [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Available from: [Link]

  • Phenomenex. Column Chromatography Guide. (2025). Available from: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2024). Available from: [Link]

  • YouTube. Inert Atmosphere. (2022). Available from: [Link]

  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available from: [Link]

  • The Manipulation of Air-Sensitive Compounds. Available from: [Link]

  • Sciencemadness Discussion Board. Aniline purification without steam distillation. (2011). Available from: [Link]

  • ResearchGate. How to remove aniline from reaction mixture. (2013). Available from: [Link]

  • ResearchGate. Optimized structures of all the aniline derivatives with different... Available from: [Link]

  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Available from: [Link]

  • MY Polymers. Inert Atmosphere Guide. Available from: [Link]

  • IntechOpen. Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. (2025). Available from: [Link]

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Technical Support Center: Solving Solubility Issues with 3-Chloro-5-isopropoxyaniline and its Salts

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Chloro-5-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound and its salt forms. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Foundational Knowledge - Understanding the Molecule

A clear understanding of the physicochemical properties of 3-Chloro-5-isopropoxyaniline is the first step in troubleshooting.

Q1: What are the key physicochemical properties of 3-Chloro-5-isopropoxyaniline that influence its solubility?

A1: The solubility behavior of 3-Chloro-5-isopropoxyaniline is dictated by its hybrid structure. The molecule contains a substituted benzene ring, a chloro group, and an isopropoxy group, all of which contribute to its hydrophobic and lipophilic character.[1][2] Conversely, the aniline (amino, -NH2) group provides a site for hydrogen bonding and, more importantly, is weakly basic.[3] The predicted pKa of the conjugate acid of this aniline is approximately 4.54.[4][5] This low basicity is a critical factor, as it means the compound will only become significantly protonated in acidic conditions.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₉H₁₂ClNO[1]-
Molecular Weight 185.65 g/mol [6]-
Appearance Pale yellow oil or liquid[4]The free base is not a solid at room temperature.
Predicted pKa ~4.54[4][5]As a weak base, it requires a pH significantly below 4.54 for its more soluble, protonated (salt) form to dominate.
Predicted logP ~2.6 - 2.7[5][6]Indicates a preference for lipid/organic environments over aqueous ones; inherently low water solubility.
General Solubility Sparingly soluble in water; more soluble in organic solvents.[2]The free base is best dissolved in organic solvents. Aqueous solubility requires salt formation.

Q2: Why is forming a salt of 3-Chloro-5-isopropoxyaniline a common strategy to enhance solubility?

A2: Salt formation is one of the most effective and widely used strategies to improve the aqueous solubility of ionizable Active Pharmaceutical Ingredients (APIs).[7][8] For a weakly basic compound like 3-Chloro-5-isopropoxyaniline, reacting the basic amino group with an acid (like hydrochloric acid, HCl) transfers a proton to the nitrogen atom. This creates a positively charged anilinium cation and a corresponding counter-ion (e.g., Cl⁻). This new ionic species, the anilinium salt, is significantly more polar than the neutral free base. The increased polarity allows for much stronger interactions with polar solvents like water, thereby dramatically increasing aqueous solubility.[3][9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common and immediate issues researchers face.

Q3: My 3-Chloro-5-isopropoxyaniline HCl salt won't dissolve in neutral water (pH 7) or a phosphate-buffered saline (PBS) at pH 7.4. Why?

A3: This is the most common issue encountered and is due to the compound's low pKa. The pKa of ~4.54 represents the pH at which the protonated (soluble, salt form) and deprotonated (insoluble, free base form) species are in a 50:50 equilibrium.[10][11] At a neutral pH of 7 or 7.4, which is significantly above the pKa, the equilibrium is overwhelmingly shifted towards the neutral, poorly soluble free base. The salt essentially converts back to its insoluble form in the neutral buffer, a phenomenon known as salt disproportionation.[8] To maintain solubility, the pH of the aqueous medium must be kept well below the pKa.

Q4: What is the ideal pH range for dissolving 3-Chloro-5-isopropoxyaniline salts in aqueous buffers?

A4: As a rule of thumb, to ensure at least 99% of the compound remains in its protonated, soluble salt form, the pH of the solution should be at least 2 units below the pKa. For 3-Chloro-5-isopropoxyaniline (pKa ~4.54), you should work with aqueous buffers in the pH range of 1.5 to 2.5 . In this range, the anilinium cation is the dominant species, maximizing solubility.

Q5: Which organic solvents are recommended for dissolving the 3-Chloro-5-isopropoxyaniline free base?

A5: The free base is lipophilic and will dissolve best in organic solvents. A good starting point is to screen solvents with varying polarities.[12] Based on its structure, it is expected to have good solubility in polar aprotic solvents and chlorinated solvents.[2]

  • High Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM).[2]

  • Moderate to Slight Solubility: Methanol, Chloroform.[4][5]

  • Low Solubility: Non-polar solvents like hexanes or toluene.[2]

Q6: I successfully dissolved the HCl salt in a pH 2 buffer, but it precipitated immediately when I diluted it into my neutral pH cell culture media. What happened and how can I fix this?

A6: This is a classic example of a pH-shift precipitation. Your concentrated stock solution was at a solubilizing pH (pH 2), but when you introduced a small volume of it into the large volume of buffered cell culture media (typically pH ~7.4), the final pH of the mixture was dictated by the media. This rapid shift in pH to well above the compound's pKa caused the soluble anilinium salt to convert back to the insoluble free base, which then precipitated out of solution.

Solution: To avoid this, consider using a co-solvent system or preparing a more complex formulation. You can prepare a highly concentrated stock in 100% DMSO and then perform a serial dilution, ensuring the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent toxicity.[13] The organic co-solvent can sometimes help maintain a supersaturated state for a short period, but solubility will still be limited.[14]

Section 3: Systematic Troubleshooting Guides

For more persistent problems, a systematic approach is required.

Guide 1: Troubleshooting Poor Aqueous Solubility of a 3-Chloro-5-isopropoxyaniline Salt

This workflow guides you through the process of optimizing aqueous solubility.

G start Start: Salt Insoluble in Aqueous Medium check_ph 1. Verify Solution pH Is pH < 3.0? start->check_ph adjust_ph 2. Adjust pH Add dilute HCl (e.g., 0.1 M) dropwise to reach pH 2.0-2.5 check_ph->adjust_ph No consider_cosolvent 3. pH Adjustment Failed Use a Co-solvent System check_ph->consider_cosolvent Yes recheck_sol Solubility Achieved? adjust_ph->recheck_sol success Success: Proceed with Experiment recheck_sol->success Yes recheck_sol->consider_cosolvent No protocol_cosolvent 4. Follow Co-solvent Protocol (e.g., DMSO, Ethanol, PEG 400) consider_cosolvent->protocol_cosolvent end Further Optimization Needed (Advanced Techniques) protocol_cosolvent->end G start Start: Free Base Insoluble in Initial Organic Solvent q_polarity What is the polarity of the initial solvent? start->q_polarity low_pol Initial Solvent: Non-Polar (e.g., Hexane, Toluene) q_polarity->low_pol Low med_pol Initial Solvent: Moderately Polar (e.g., DCM, THF) q_polarity->med_pol Medium try_medium_pol Try Moderately Polar Solvent: DCM, THF, Ethyl Acetate low_pol->try_medium_pol check_sol Solubility Achieved? try_medium_pol->check_sol try_high_pol Try Polar Aprotic Solvent: DMF, DMSO, NMP med_pol->try_high_pol try_high_pol->check_sol success Success: Proceed with Reaction check_sol->success Yes consider_heat Consider Gentle Heating (e.g., 40-50°C) Monitor for Degradation check_sol->consider_heat No end Re-evaluate Synthesis Route or use Advanced Techniques consider_heat->end

Caption: Decision tree for organic solvent selection.

Experimental Protocol: Systematic Solvent Screening

  • Objective: To identify a suitable organic solvent for 3-Chloro-5-isopropoxyaniline free base.

  • Procedure:

    • Place a small, known amount (e.g., 2-5 mg) of the compound into several separate vials.

    • To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent, starting with less polar solvents and moving to more polar ones (e.g., Hexane -> Toluene -> DCM -> THF -> Acetonitrile -> DMF).

    • Vortex each vial for 1-2 minutes at room temperature. [15] 4. Visually inspect for dissolution.

    • If a solvent is found, you can calculate the approximate solubility in mg/mL. If it is still insoluble, gentle warming (40-50°C) can be attempted. [15]

Section 4: Advanced Solubilization Strategies

When standard methods are insufficient, more advanced formulation strategies may be necessary. These are typically employed in later-stage drug development.

Q7: What are solid dispersions and when should they be considered?

A7: A solid dispersion is a system where a poorly soluble drug (like 3-Chloro-5-isopropoxyaniline) is dispersed within a highly soluble, inert carrier matrix, usually a polymer. [16]This process can convert the drug from a stable, low-solubility crystalline form into a higher-energy, more soluble amorphous form. [17]This technique is considered when high drug loading is needed and simple pH or co-solvent approaches fail to provide the required concentration or stability. Common methods to create solid dispersions include spray drying and hot-melt extrusion. [16][17] Q8: Can surfactants help with solubility?

A8: Yes, surfactants can be used to increase aqueous solubility. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form structures called micelles in water. The hydrophobic core of these micelles can encapsulate poorly soluble compounds like the free base of 3-Chloro-5-isopropoxyaniline, effectively "dissolving" them in the aqueous phase. [12]This is known as micellar solubilization and is a common strategy in drug formulation. [18]

References
  • Aniline | Solubility of Things. Solubility of Things. Available from: [Link]

  • Recovery of Aniline from Wastewater by Nitrobenzene Extraction Enhanced with Salting-Out Effect. Biomedical and Environmental Sciences. Available from: [Link]

  • 3-Chloro-5-(propan-2-yl)aniline. PubChem. Available from: [Link]

  • I want good solvent system in TLC in aniline and ketone compound?. ResearchGate. Available from: [Link]

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. AIP Publishing. Available from: [Link]

  • Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene. The Research Publication. Available from: [Link]

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics | AIP Publishing. Available from: [Link]

  • Solving solubility issues in modern APIs. TAPI. Available from: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review. Available from: [Link]

  • 3-ISOPROPOXYANILINE. LookChem. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Reddit. Available from: [Link]

  • Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway | Royal Society of Chemistry. Available from: [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design - ACS Publications. Available from: [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions. Available from: [Link]

  • Solubilities of Salts in Mixed Solvents. nupeg.ufrn.br. Available from: [Link]

  • Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Knowledge UChicago. Available from: [Link]

  • 3-CHLOROANILINE. Ataman Kimya. Available from: [Link]

  • The solubility of inorganic salts in organic solvents?. ResearchGate. Available from: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available from: [Link]

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Technical Support Center: Recrystallization & Troubleshooting for 3-Chloro-5-isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of isolating and purifying heavily substituted aniline hydrochlorides.

3-Chloro-5-isopropoxyaniline hydrochloride presents a unique physicochemical profile. The molecule features a highly polar, hydrogen-bonding ammonium chloride core juxtaposed against lipophilic, sterically demanding 3-chloro and 5-isopropoxy substituents. This structural dichotomy directly influences its crystal lattice energy and solvation dynamics. Because the isopropoxy group adds rotational degrees of freedom and steric bulk, this specific salt is highly prone to "oiling out" (forming a supercooled liquid) rather than crystallizing if the solvent system and cooling gradients are not strictly controlled[1].

This guide provides field-proven methodologies, mechanistic rationales, and troubleshooting protocols to ensure high-purity recovery of your target compound.

Part 1: Solvent Selection Matrix

Choosing the correct solvent is a matter of balancing dielectric constants with the molecule's specific functional groups. The ideal solvent must solvate the ionic


 core at boiling temperatures while allowing the lipophilic aromatic ring to drive precipitation upon cooling.
Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)Recommendation LevelMechanistic Rationale
Isopropanol (IPA) 3.9HighLowPrimary (Gold Standard) The hydroxyl group solvates the chloride ion, while the isopropyl tail perfectly aligns with the lipophilicity of the compound's own isopropoxy group.
Ethanol / Ethyl Acetate (1:3) MixedHighVery LowSecondary (Anti-solvent) Ethanol dissolves the salt; Ethyl Acetate (EtOAc) acts as an anti-solvent. Excellent for tuning solubility if recovery in pure alcohol is poor[1].
Acetonitrile 5.8ModerateVery LowNiche Excellent for partitioning away highly polar impurities, though it requires larger solvent volumes to achieve initial dissolution.
Methanol 5.1Very HighModerateNot Recommended The salt is typically too soluble in MeOH even at 4°C, leading to unacceptable yield losses during filtration[2].

Part 2: Standard Operating Procedure (SOP)

This self-validating protocol utilizes Isopropanol (IPA) as the primary solvent, with an optional decolorization step for oxidized batches.

Reagents & Materials:

  • Crude 3-Chloro-5-isopropoxyaniline hydrochloride

  • Anhydrous Isopropanol (IPA)

  • Activated Carbon (Darco or similar)

  • Cold Diethyl Ether (

    
    ) or Heptane (for washing)
    
  • Celite pad and Buchner funnel

Step-by-Step Workflow:

  • Dissolution: Place the crude 3-Chloro-5-isopropoxyaniline hydrochloride in a round-bottom flask. Add a minimum volume of boiling IPA (typically 3-5 mL per gram of crude) until the solid just dissolves. Causality: Using the absolute minimum volume at boiling ensures maximum supersaturation upon cooling, driving higher yields.

  • Decolorization (If crude is dark/black): Halogenated and alkoxylated anilines are notoriously prone to air oxidation, forming highly colored quinonoid impurities[3]. Add 5-10% w/w activated carbon to the hot solution. Boil gently for 5 minutes, then perform a hot filtration through a tightly packed Celite pad to remove the carbon[1].

  • Controlled Nucleation: Transfer the clear filtrate to an Erlenmeyer flask. Allow it to cool ambiently to room temperature without disturbance. Causality: Rapid cooling forces the compound to crash out as an impure amorphous solid or an oil. Slow cooling allows the crystal lattice to selectively reject impurities.

  • Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize precipitation.

  • Isolation: Filter the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold

    
     or Heptane. Causality: These non-polar solvents will wash away residual lipophilic impurities without dissolving the polar hydrochloride salt. Dry under high vacuum for 12 hours.
    

Part 3: Troubleshooting & FAQs

Q1: My product "oiled out" at the bottom of the flask instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated, causing it to separate as a liquid phase[1]. The bulky isopropoxy group on your compound makes this common.

  • The Fix: Reheat the mixture until the oil redissolves. Add a small amount of a miscible anti-solvent (like Ethyl Acetate) to lower the solubility threshold, and allow it to cool much more slowly. If you have a pure seed crystal, add it when the solution is lukewarm to force heterogeneous nucleation[3].

Q2: The recrystallized solid is still slightly brown. Should I recrystallize it again? A2: Repeated recrystallizations will severely impact your yield. Discoloration in halogenated anilines is almost always due to trace oxidized byproducts[3]. If activated carbon during recrystallization failed, the most reliable method is to free-base the compound (using


), run the free aniline through a short silica gel plug to remove the baseline oxidation products, and then re-precipitate the salt by bubbling dry HCl gas (or adding 

in dioxane) into the purified organic layer[1].

Q3: I have a very poor recovery yield (<40%) after filtration. Where did my product go? A3: Your product is likely still dissolved in the mother liquor. This happens if too much primary solvent was used, or if the solvent is too polar[1].

  • The Fix: Transfer the mother liquor to a rotary evaporator and remove 50-70% of the solvent volume. Scratch the inside of the flask with a glass rod at the air-solvent interface to create micro-abrasions that serve as nucleation sites[1], then cool the flask in an ice bath to induce a second crop of crystals.

Part 4: Mechanistic Decision Workflow

Below is the logical troubleshooting pathway for purifying this specific compound.

RecrystallizationTroubleshooting Start Crude 3-Chloro-5-isopropoxyaniline HCl ColorCheck Is the crude solid heavily discolored? Start->ColorCheck Charcoal Add activated carbon in hot Isopropanol ColorCheck->Charcoal  Yes Dissolve Dissolve in minimum boiling Isopropanol ColorCheck->Dissolve  No HotFilter Hot filtration through Celite pad Charcoal->HotFilter Cooling Cool slowly to 25°C, then to 4°C HotFilter->Cooling Dissolve->Cooling CrystCheck Did crystals form? Cooling->CrystCheck Pure Filter & wash with cold Et₂O (Pure Product) CrystCheck->Pure  Yes OilCheck Did the product 'oil out'? CrystCheck->OilCheck  No AntiSolvent Reheat, add EtOAc (Anti-solvent) & Seed OilCheck->AntiSolvent  Yes Concentrate Concentrate solution & scratch glass OilCheck->Concentrate  No AntiSolvent->Cooling Concentrate->Cooling

Caption: Diagnostic decision tree for the recrystallization and troubleshooting of 3-Chloro-5-isopropoxyaniline HCl.

References

  • Chemistry Stack Exchange Contributors. "How to recrystalize 3,5 dimethoxy aniline after years of oxidation". Stack Exchange. Available at:[Link]

Sources

Technical Support Center: Optimizing 3-Chloro-5-isopropoxyaniline Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AMID-3Cl-5OiPr-LowConv Subject: Troubleshooting low conversion in amidation of electron-deficient, sterically hindered anilines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Root Cause Analysis

The Issue: You are experiencing incomplete conversion (stalled reaction) when attempting to acylate 3-Chloro-5-isopropoxyaniline . Standard coupling protocols (e.g., EDC/NHS or mild HATU conditions) often yield <40% conversion, with the unreacted aniline persisting even after prolonged reaction times.

The Science (Why it fails): This specific substrate presents a "perfect storm" of deactivation:

  • Electronic Deactivation: The Chlorine atom at the 3-position is electron-withdrawing (inductive effect, -I), significantly reducing the nucleophilicity of the amine nitrogen. While the isopropoxy group is electron-donating by resonance (+M), its meta-positioning relative to the amine limits its ability to fully counteract the deactivation from the chlorine.

  • Steric Hindrance: The isopropoxy group (

    
    ) is bulky. Although it is in the meta position, it creates a conformational landscape that can hinder the approach of bulky electrophiles (activated acids).
    
  • The "Salt Trap": In acid chloride protocols, the generation of HCl instantly protonates the unreacted aniline. Since 3-chloro-5-isopropoxyaniline is a weak base, it forms a salt that precipitates or becomes inactive, halting the reaction.

Diagnostic Workflow

Before altering your chemistry, follow this logic tree to diagnose the specific bottleneck.

TroubleshootingFlow Start START: Low Conversion Observed CheckLCMS Check LCMS/TLC: Is the Aniline consumed? Start->CheckLCMS ConsumedYes YES CheckLCMS->ConsumedYes ConsumedNo NO (Aniline remains) CheckLCMS->ConsumedNo CheckByproduct Identify Major Peak: Is it Bis-Acylated? ConsumedYes->CheckByproduct CheckColor Observation: Did reaction turn black? ConsumedNo->CheckColor BisAcyl Issue: Bis-Acylation Sol: Reduce Acid Equiv. Control Temp < 0°C CheckByproduct->BisAcyl Yes Oxidation Issue: Oxidation Sol: Degas solvents Use Argon atm CheckColor->Oxidation Yes CheckMethod Current Method? CheckColor->CheckMethod No MethodCoupling Coupling Reagent (HATU/EDC) CheckMethod->MethodCoupling MethodAcidCl Acid Chloride (R-COCl) CheckMethod->MethodAcidCl SolCoupling Action: Switch to Protocol A (Acid Chloride) OR Protocol B (TCFH) MethodCoupling->SolCoupling SolAcidCl Action: Add DMAP Increase Temp to 60°C Switch Solvent (Pyridine) MethodAcidCl->SolAcidCl

Figure 1: Decision matrix for diagnosing reaction failure. Blue nodes indicate recommended corrective actions.

Recommended Protocols

Protocol A: The "Brute Force" Method (Acid Chloride + DMAP)

Best for: Extremely unreactive anilines where standard coupling reagents fail. Mechanism: This method utilizes DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1] DMAP reacts with the acid chloride to form a highly electrophilic N-acylpyridinium salt, which is far more reactive toward the sluggish aniline than the acid chloride itself [1].[1]

Reagents:

  • Substrate: 3-Chloro-5-isopropoxyaniline (1.0 equiv)

  • Acid Chloride: R-COCl (1.2 – 1.5 equiv)

  • Base: Pyridine (Solvent/Base) OR Triethylamine (3.0 equiv) in DCM

  • Catalyst: DMAP (0.1 – 0.2 equiv) (CRITICAL)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Chloro-5-isopropoxyaniline (1.0 equiv) in anhydrous Pyridine (0.2 M concentration).

    • Note: If your acid chloride is expensive, use DCM as solvent and add Pyridine (3.0 equiv).

  • Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes.

  • Activation: Cool the mixture to 0°C. Dropwise add the Acid Chloride (1.2 equiv).

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Check LCMS at 1 hour.

    • Troubleshooting: If conversion < 50%, heat to 60°C . The electron-deficient aniline often requires thermal energy to overcome the activation barrier.

  • Quench: Add saturated NaHCO₃ solution. Extract with EtOAc.[2]

Protocol B: High-Activity Coupling (HATU/HOAt)

Best for: Acid-sensitive substrates where Acid Chlorides are too harsh. Key Change: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the reaction significantly for hindered amines [2].

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or NMP (Polar aprotic is essential)[3]

Step-by-Step Workflow:

  • Pre-activation (Crucial): Dissolve Carboxylic Acid and HATU in dry DMF. Add 1.0 equiv of DIPEA. Stir for 2-5 minutes.

    • Visual Cue: Solution often turns yellow/orange.

  • Addition: Add the 3-Chloro-5-isopropoxyaniline and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 12 hours.

    • Optimization: If stalled, add 0.5 equiv of DMAP . Note that DMAP can cause racemization if your acid is chiral; if so, avoid DMAP and use Protocol A with T3P (Propylphosphonic anhydride).

Quantitative Comparison of Methods

ParameterStandard EDC/HOBtHATU/DIPEAAcid Chloride + DMAP
Conversion (2h) < 20%40-60%> 90%
Impurity Profile Clean (mostly SM)Guanidinium adductsBis-acylation (if excess R-COCl)
Temp Required RTRT0°C to 60°C
Suitability PoorModerateHigh

Mechanistic Insight (Why DMAP is Required)

The following diagram illustrates the catalytic cycle. Without DMAP, the weak aniline cannot effectively attack the Acid Chloride. DMAP acts as a "transfer agent."[1][4][5]

DMAP_Mechanism AcidCl Acid Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Highly Reactive) AcidCl->Intermediate + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Product Final Amide Intermediate->Product + Aniline (Fast Acyl Transfer) Aniline 3-Cl-5-OiPr-Aniline (Weak Nucleophile) Product->DMAP Regenerates Catalyst

Figure 2: DMAP Nucleophilic Catalysis Cycle. The N-Acylpyridinium intermediate is the key driver for deactivated anilines.

Frequently Asked Questions (FAQs)

Q: The reaction mixture turned into a solid slurry. Is this normal? A: Yes, this is likely Aniline Hydrochloride or Pyridine Hydrochloride salt formation.

  • Fix: Add more solvent (DCM or DMF) to maintain mobility. Ensure you have enough base (Pyridine/DIPEA) to scavenge the HCl, otherwise, the protons will deactivate your remaining aniline.

Q: I see a new spot on TLC that runs very high (non-polar). What is it? A: This is likely the Bis-acylated product (Imide), where two acyl groups attach to the nitrogen.

  • Fix: This happens if you use a large excess of Acid Chloride/Anhydride with high heat. Reduce Acid Chloride to 1.1 equiv and keep the temperature lower. You can often hydrolyze the imide back to the amide by treating the workup with dilute NaOH/MeOH.

Q: Can I use T3P (Propylphosphonic anhydride)? A: Yes. T3P is excellent for low-nucleophilicity anilines because it can be run in EtOAc or DMF and heated safely. Use T3P (50% in EtOAc, 2.0 equiv) + Pyridine (4.0 equiv) at 60°C. This is often cleaner than Acid Chloride methods [3].

Q: My aniline is black/brown before I start. Does purity matter? A: Absolutely. Anilines oxidize easily. If your starting material is degraded, the "tar" can poison catalysts or inhibit the reaction. Purify the aniline via a short silica plug or recrystallization before attempting difficult amidations.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140-177. Link

Sources

stability of 3-Chloro-5-isopropoxyaniline under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs Topic: Stability of 3-Chloro-5-isopropoxyaniline under Basic Conditions

As a Senior Application Scientist, I frequently encounter inquiries regarding the stability of highly functionalized anilines during basic workups, cross-coupling reactions, or N-alkylation procedures. 3-Chloro-5-isopropoxyaniline is a uniquely substituted building block. Understanding its behavior under alkaline conditions requires an analysis of its electronic landscape: it features a strongly electron-donating amine (-NH₂), an electron-donating isopropoxy ether (-O-iPr), and a mildly electron-withdrawing, but resonance-donating, meta-chlorine (-Cl).

The following guide provides field-proven insights, mechanistic causality, and validated protocols to ensure the structural integrity of this compound during your workflows.

Part 1: Mechanistic Insights into Base Stability

Under standard basic conditions (e.g., NaOH, K₂CO₃, Et₃N), 3-Chloro-5-isopropoxyaniline is intrinsically stable to the base itself , but becomes highly susceptible to secondary degradative pathways , primarily atmospheric oxidation.

  • Ether Linkage Integrity: Alkyl aryl ethers are highly robust against basic hydrolysis. Cleavage of the isopropoxy group requires harsh acidic conditions (e.g., BBr₃, HI) to protonate the oxygen and facilitate nucleophilic attack. Strong bases cannot cleave this ether.

  • Resistance to Nucleophilic Aromatic Substitution (SₙAr): Researchers often fear that strong bases/nucleophiles might displace the chlorine atom. However, SₙAr requires an electron-deficient aromatic ring (typically stabilized by an ortho or para electron-withdrawing group like -NO₂). In 3-Chloro-5-isopropoxyaniline, the -NH₂ and -O-iPr groups are strong π-donors. If a nucleophile were to attack the C3-chlorine, the resulting negative charge in the Meisenheimer complex would localize at C2, C4, and C6—exactly where the electron-donating groups are positioned. This creates massive electronic repulsion, making the transition state energetically inaccessible[1].

  • The Oxidation Paradox: While stable to the base, the unprotonated amine in alkaline media maximizes the electron density of the aromatic ring. This dramatically lowers the molecule's oxidation potential, making it a prime target for rapid air oxidation into complex, highly colored oligomers[2].

Part 2: Troubleshooting Guide & FAQs

Q: My reaction mixture containing 3-Chloro-5-isopropoxyaniline and K₂CO₃ turned dark brown/black overnight. Did the base destroy my starting material? A: No. The base did not directly degrade your compound; atmospheric oxygen did. This is a classic symptom of aniline air oxidation[2]. Because basic conditions keep the amine unprotonated, the lone pair is fully available to donate into the ring, lowering the redox potential. The molecule undergoes single-electron transfer to oxygen, forming radical cations that rapidly polymerize into polyaniline-like species or quinone imines, which are intensely colored (yellow → brown → black). Self-Validating Check: If the color change occurs only when the flask is opened to air during a basic workup, oxidation is the sole culprit. Solution: Transition to strict Schlenk techniques. Degas your basic solvents and run the reaction under an Argon atmosphere.

Q: I need to perform an N-alkylation using Sodium Hydride (NaH). Will the molecule survive? A: Yes, but with caveats. The pKa of an aniline N-H bond is approximately 27–30. Ultra-strong bases like NaH or n-BuLi will successfully deprotonate the amine to form an anilide anion. This anion is stable if kept strictly anhydrous and anaerobic. However, the anilide anion is an exceptionally strong nucleophile. If your electrophile is not added promptly, or if there are trace impurities, the anion will participate in undesired side reactions.

Q: Can I use aqueous NaOH for the extraction/workup of this compound? A: Yes. Aqueous NaOH (e.g., 1M to 5M) is perfectly safe and is actually recommended for extracting 3-Chloro-5-isopropoxyaniline into the organic phase. It ensures the amine is completely free-based (unprotonated), maximizing its solubility in organic solvents like EtOAc or DCM. Just ensure the extraction is done quickly to minimize air exposure.

Part 3: Quantitative Stability Profile

To assist in experimental design, the following table summarizes the stability of 3-Chloro-5-isopropoxyaniline across various basic environments.

Base TypeExample ReagentsApprox. pH / pKaPrimary Chemical RiskStability Rating (Anaerobic)Stability Rating (Aerobic)
Mild Organic Et₃N, DIPEA, Pyridine9 – 11NoneExcellentGood
Mild Inorganic K₂CO₃, NaHCO₃, Cs₂CO₃10 – 11NoneExcellentModerate (Slow oxidation)
Strong Aqueous 5M NaOH, KOH14NoneExcellentPoor (Rapid oxidation)
Ultra-Strong NaH, n-BuLi, LDA> 35N-DeprotonationModerate (Forms reactive anion)Critical Failure

Part 4: Standard Operating Procedure (SOP)

Workflow: Base-Mediated N-Functionalization of 3-Chloro-5-isopropoxyaniline

To prevent the oxidative degradation described above, follow this self-validating protocol for reacting the aniline under strong basic conditions.

Step 1: Reagent & Glassware Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Dissolve 3-Chloro-5-isopropoxyaniline (1.0 eq) in anhydrous, inhibitor-free THF.

Step 2: Rigorous Degassing (Critical Step)

  • Perform three cycles of Freeze-Pump-Thaw on the aniline/THF solution to remove dissolved oxygen. Causality: Removing dissolved O₂ prevents the formation of radical cation intermediates when the base is introduced.

Step 3: Base Addition

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic deprotonation.

  • Add the strong base (e.g., NaH, 1.2 eq) portion-wise under a positive stream of Argon.

  • Observation Check: The solution may slightly change color (e.g., pale yellow) due to anilide anion formation, but it should not turn dark brown or black. If it turns black, oxygen has breached the system.

Step 4: Electrophile Addition & Quench

  • Add your desired electrophile dropwise.

  • Once complete (monitor via TLC or LC-MS)[3], quench the reaction at 0 °C with saturated aqueous NH₄Cl. The mild acidity of NH₄Cl neutralizes excess base without protonating the newly functionalized aniline, safely terminating the reaction.

Part 5: Pathway Visualization

The following diagram maps the logical flow of 3-Chloro-5-isopropoxyaniline under various basic conditions, highlighting the critical divergence between stable pathways and oxidative failure.

G Start 3-Chloro-5-isopropoxyaniline + Base Cond1 Standard Bases (pH 8-14) + Atmospheric Oxygen Start->Cond1 Aerobic Cond2 Standard Bases (pH 8-14) + Inert Atmosphere (Ar/N2) Start->Cond2 Anaerobic Cond3 Ultra-Strong Bases (e.g., NaH, n-BuLi) Start->Cond3 pKa > 30 Result1 Oxidative Degradation (Azo dyes, Polyanilines) [Color: Brown/Black] Cond1->Result1 Single-Electron Transfer Result2 Highly Stable (No SNAr, No Ether Cleavage) Cond2->Result2 Intact Molecule Result3 Amine Deprotonation (Anilide Anion Formation) Cond3->Result3 N-Functionalization Ready

Degradation and stability pathways of 3-Chloro-5-isopropoxyaniline under various basic conditions.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.Open Access Journals.
  • Reactions of Aniline.Chemistry Steps.
  • Preventing oxidation of the aniline group during complexation.Benchchem.
  • Differentiation of Isomeric Haloanilines by Tosylation in Combination With Electrospray Ionization Mass Spectrometry.PubMed.

Sources

Technical Support Center: 3-Chloro-5-isopropoxyaniline Stability & Handling

[1]

Topic: Degradation, Color Change, and Purification of 3-Chloro-5-isopropoxyaniline Case ID: TC-ANI-OX-001 Status: Resolved / Guide Available[1]

The Phenomenon: Why is my sample turning brown?

Root Cause Analysis: The darkening of 3-Chloro-5-isopropoxyaniline (from colorless/pale yellow


oxidative degradation1

While the chlorine atom at the 3-position is electron-withdrawing (deactivating), the isopropoxy group (

1

Auto-oxidation1
The Mechanism of Degradation
  • Radical Formation: Light or trace metals catalyze the abstraction of a hydrogen atom from the amine, forming a nitrogen-centered radical.

  • Coupling: These radicals couple to form hydrazine or azo-linkages (

    
    ).[1]
    
  • Oligomerization: Further oxidation leads to the formation of extended conjugated systems (such as quinone imines and polyaniline-like oligomers).

    • Scientific Insight: As the conjugation length increases, the HOMO-LUMO energy gap decreases. This shifts the absorption spectrum from the UV region (colorless) into the visible region (yellow

      
       red 
      
      
      black).

Diagnostic & Decision Matrix

Before attempting purification, quantify the degradation. A dark color does not always indicate total destruction; "Aniline Black" impurities have high extinction coefficients, meaning trace amounts (ppm levels) can intensely color the bulk material.

Workflow Diagram

The following decision tree outlines the protocol for assessing and salvaging your material.

AnilineHandlingStartVisual Inspection:Sample Color?PaleColorless / Pale YellowStart->PaleDarkBrown / Black / PurpleStart->DarkActionUseProceed to Experiment(Store under Argon)Pale->ActionUseCheckPurityRun LC-MS / HPLC(Check Purity %)Dark->CheckPurityHighPurityPurity > 95%CheckPurity->HighPurityMain Peak IntactLowPurityPurity < 90%CheckPurity->LowPuritySignificant ImpuritiesActionCarbonProtocol A:Activated Carbon Treat.HighPurity->ActionCarbonActionExtractProtocol B:Acid-Base ExtractionLowPurity->ActionExtractActionDiscardDiscard / Re-synthesizeActionExtract->ActionDiscardIf Recovery < 20%

Figure 1: Decision matrix for handling oxidized aniline samples based on visual and chromatographic evidence.

Rescue Protocols (Purification)

If your sample is degraded but valuable, use Protocol B (Acid-Base Extraction).[1] This relies on the basicity of the aniline to separate it from neutral oxidized oligomers (azo compounds/quinones) which will not form salts.

Protocol B: Acid-Base Rescue (The "Chemical Filter")

Best for: Removing significant oxidation products from >500mg samples.[1]

Materials: 1M HCl, Diethyl Ether (or EtOAc), 2M NaOH, Brine,

  • Dissolution (Acidification):

    • Dissolve the dark crude aniline in 1M HCl (approx. 10 mL per gram).

    • Chemistry: The aniline forms a water-soluble hydrochloride salt (

      
      ).[1] The oxidized impurities (azo/quinone species) generally remain neutral and insoluble or organic-soluble.[1]
      
  • Filtration/Washing:

    • If solids remain, filter them out (these are likely polymerized tars).

    • Extract the aqueous acid layer with Diethyl Ether (

      
       volume).
      
    • Discard the organic (ether) layer. (This layer contains the colored non-basic impurities).

    • Observation: The aqueous layer may still be slightly colored, but the bulk of the dark "tar" should be in the ether layer.

  • Liberation (Basification):

    • Cool the aqueous acidic layer on ice.

    • Slowly add 2M NaOH until the pH is >10.

    • Chemistry: This deprotonates the ammonium salt, regenerating the free aniline base, which will precipitate or oil out.

  • Extraction:

    • Extract the aqueous mixture with Ethyl Acetate or DCM (

      
      ).
      
    • Combine organic layers.[1]

  • Drying & Concentration:

    • Wash with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Note: Do not use high heat during evaporation; keep water bath <40°C.[1]

Protocol A: Activated Carbon Treatment

Best for: High purity samples (>95%) that are just aesthetically discolored.[1]

  • Dissolve the compound in a minimal amount of hot solvent (Ethanol or Methanol).

  • Add Activated Charcoal (5-10% by weight).[1]

  • Stir at reflux for 15-30 minutes.

  • Filter hot through a Celite pad to remove the carbon.

  • Concentrate the filtrate.

Prevention & Storage (Best Practices)

The free base of 3-Chloro-5-isopropoxyaniline is inherently unstable.[1] To ensure long-term stability (months/years), you must convert it to a salt or control the environment rigorously.[1]

Storage MethodStability EstimateRecommendation
Free Base (Air) < 1 WeekDo Not Use. Rapid degradation.[1]
Free Base (Argon, -20°C) 1 - 3 MonthsAcceptable for active use.[1]
HCl Salt (Solid) > 1 YearGold Standard. Store as salt.[1]
How to make the HCl Salt (The "Time Capsule" Method)
  • Dissolve the purified free base in dry Diethyl Ether or Dioxane.

  • Add 4M HCl in Dioxane (or bubble HCl gas) dropwise at 0°C.

  • The white hydrochloride salt will precipitate immediately.

  • Filter, wash with ether, and dry under vacuum.

  • Store this salt at room temperature or 4°C; it is impervious to oxidation compared to the base.

Frequently Asked Questions (FAQ)

Q: My sample is an oil, but the literature says it should be a solid. Is it pure? A: 3-Chloro-5-isopropoxyaniline derivatives are often low-melting solids.[1] Trace impurities (like oxidation byproducts or residual solvent) can depress the melting point significantly, causing it to appear as an oil ("oiling out").[2] Perform Protocol B (Acid-Base Extraction) to remove impurities; the purified product often solidifies upon high-vacuum drying.[1]

Q: Can I use the oxidized brown material for a coupling reaction (e.g., Amide coupling)? A: Risky. While the "brown" color might only represent 1-2% impurity, these oxidized species are often radical scavengers or redox-active.[1] They can poison Palladium catalysts (in Buchwald-Hartwig couplings) or react with coupling agents (HATU/EDC), lowering yields.[1] Always purify if the reaction is sensitive.

Q: I see a new spot on TLC near the solvent front. What is it? A: This is likely the azobenzene dimer or a related hydrazine derivative. These are non-polar compared to the primary aniline and elute faster (higher

References

  • PubChem. 3-Chloro-5-(propan-2-yl)aniline Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).[1]

  • International Labour Organization (ILO). ICSC 0130 - 3-Chloroaniline (Analogous Hazard Data). WHO/ILO.[1][3] Available at: [Link][1]

Validation & Comparative

1H NMR spectrum analysis of 3-Chloro-5-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Chloro-5-isopropoxyaniline , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.

This guide moves beyond simple spectral listing. It focuses on structural verification , specifically distinguishing this 1,3,5-substituted regioisomer from its common synthetic impurities (e.g., 2-chloro or 4-isopropoxy isomers) using nuclear magnetic resonance.

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers

Executive Summary: The Structural Verification Challenge

In drug development, 3-Chloro-5-isopropoxyaniline (CAS: 1269440-29-0) serves as a "linker" scaffold. Its value lies in its specific geometry: the 1,3,5-substitution pattern.

The Problem: Standard LC-MS analysis can confirm the molecular weight (MW 185.65) and purity, but it cannot definitively distinguish between regioisomers (e.g., 3-chloro-4-isopropoxyaniline) formed during non-selective halogenation or alkylation steps. The Solution: 1H NMR is the gold standard for this verification. This guide details how to use coupling constants (


-values) and chemical shift logic to validate the 1,3,5-substitution pattern, providing a superior verification method to MS alone.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high resolution of the critical aromatic region, follow this optimized protocol.

Sample Preparation
  • Solvent Selection: DMSO-d6 is preferred over CDCl

    
    .
    
    • Causality: Aniline protons (

      
      ) are exchangeable. In CDCl
      
      
      
      , they often appear as broad, undefined humps that can overlap with aromatic signals. DMSO-d6 forms hydrogen bonds with the amine, sharpening the signal and shifting it downfield (
      
      
      5.0–5.5 ppm), clearing the aromatic window.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 (minimum) to resolve the low-intensity meta-coupling.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1):

    
     2.0 seconds (critical for accurate integration of aromatic protons).
    

Spectral Analysis & Logic

The structure of 3-Chloro-5-isopropoxyaniline possesses


 symmetry (no internal symmetry plane), resulting in three distinct aromatic protons.
The Aromatic Region (The "Fingerprint")

The definitive proof of the 1,3,5-substitution pattern is the absence of ortho-coupling (


 Hz). All aromatic protons should exhibit only meta-coupling (

Hz).
ProtonPositionChemical EnvironmentPredicted Shift (

ppm)*
MultiplicityCoupling Constant (

)
H-2 Between Cl & NH

Ortho to donor (

), Ortho to withdrawer (

)
6.30 – 6.45 Triplet (t) or dd

,

Hz
H-4 Between Cl & O-iPrOrtho to withdrawer (

), Ortho to donor (

)
6.15 – 6.30 Triplet (t) or dd

,

Hz
H-6 Between O-iPr & NH

Ortho to donor (

), Ortho to donor (

)
5.90 – 6.10 Triplet (t) or dd

,

Hz
  • Note: Shifts are estimates in DMSO-d6. H-6 is the most shielded (upfield) due to being flanked by two electron-donating groups (O-iPr and NH

    
    ).
    
The Aliphatic Region
  • Isopropoxy -CH-: Septet at

    
     4.4 – 4.6 ppm (
    
    
    
    Hz).
  • Isopropoxy -CH

    
    :  Doublet at 
    
    
    
    1.2 – 1.3 ppm (Integration = 6H).
The Amine[1]
  • -NH

    
    :  Broad singlet at 
    
    
    
    5.0 – 5.5 ppm (Integration = 2H). Disappears on
    
    
    shake.

Comparative Analysis: Distinguishing Alternatives

This section compares the target molecule against its most likely synthetic impurities (regioisomers).

Table 1: Regioisomer Differentiation Matrix
FeatureTarget: 3-Chloro-5-isopropoxyaniline Alternative: 3-Chloro-4-isopropoxyaniline Alternative: 2-Chloro-5-isopropoxyaniline
Substitution 1, 3, 5 (Meta/Meta)1, 3, 4 (Ortho/Meta)1, 2, 5 (Ortho/Meta)
Key Coupling All Meta (

Hz)
One Ortho (

Hz)
One Ortho (

Hz)
Pattern 3 distinct narrow triplets/singlets.1 Doublet (Ortho) + 1 Doublet (Meta) + 1 dd.1 Doublet (Ortho) + 1 Doublet (Meta) + 1 dd.[1][2][3][4][5][6][7][8][9][10]
Symmetry No symmetry, but signals are distinct.No symmetry.No symmetry.
Conclusion Pass if no large splitting exists.Fail if doublet > 8 Hz is present.Fail if doublet > 8 Hz is present.
Diagram 1: Structural Verification Logic Flow

The following logic tree illustrates the decision-making process for verifying the compound identity.

NMR_Verification Start Crude Product Analysis (MW 185.65 confirmed by MS) Solvent Dissolve in DMSO-d6 (Clear NH2 region) Start->Solvent Aromatic Analyze Aromatic Region (5.8 - 6.5 ppm) Solvent->Aromatic CouplingCheck Check Coupling Constants (J) Aromatic->CouplingCheck Ortho Ortho Coupling Detected (J > 7 Hz) CouplingCheck->Ortho Large Splitting MetaOnly Only Meta Coupling (J < 2 Hz) CouplingCheck->MetaOnly Narrow Splitting Result_Fail REJECT: Isomer Impurity (Likely 2-Cl or 4-iPr isomer) Ortho->Result_Fail Result_Pass PASS: 3-Chloro-5-isopropoxyaniline (1,3,5-Substitution Confirmed) MetaOnly->Result_Pass

Caption: Decision logic for distinguishing 3-Chloro-5-isopropoxyaniline from ortho-substituted isomers.

Mechanistic Insight: Why NMR Beats MS here

While Mass Spectrometry (MS) is faster, it fails in this specific application because:

  • Isobaric Interference: All isomers (2-Cl, 4-Cl, etc.) have the exact same mass (

    
     185/187).
    
  • Fragmentation Similarity: The fragmentation patterns (loss of isopropyl group, loss of Cl) are often identical across regioisomers.

NMR is the only self-validating method because the scalar coupling (


) is a direct physical report of the bond distance between protons. The 1,3,5-pattern physically prevents ortho-coupling, creating a "spectral signature" that cannot be faked by impurities.

References

  • Reich, H. J. (2025). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . (2025). 3-Chloroaniline Mass and NMR Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for coupling constant rules).
  • PubChem . (2025).[7] 3-Chloro-5-isopropoxyaniline Compound Summary. Retrieved from [Link][7]

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 3-Chloro-5-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 13C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the presence of various functional groups. In aromatic systems like substituted anilines, the interplay of inductive and resonance effects of the substituents dictates the electron density at each carbon, resulting in a unique spectral fingerprint. Understanding these effects allows for the accurate assignment of resonances and, consequently, the unambiguous confirmation of molecular structure.

Predicted and Comparative ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 3-Chloro-5-isopropoxyaniline are derived from the established chemical shift of benzene (128.5 ppm) and the additive effects of the amino, chloro, and isopropoxy substituents. For a robust comparative analysis, experimental data for aniline, 3-chloroaniline, 3-isopropoxyaniline, and 3,5-dichloroaniline are presented alongside the predicted values.

CarbonAniline (Experimental)3-Chloroaniline (Experimental)3-Isopropoxyaniline (Experimental)3,5-Dichloroaniline (Experimental)3-Chloro-5-isopropoxyaniline (Predicted)
C1 146.7147.8147.8148.5~149.9
C2 115.1113.1101.8114.1~103.9
C3 129.3134.8159.2135.3~160.7
C4 118.5118.4107.5119.3~109.1
C5 129.3130.2130.3135.3~131.8
C6 115.1114.8106.1114.1~105.8
-CH --69.4-~69.5
-CH₃ --22.1-~22.1

Note: Experimental data is sourced from various chemical databases and literature. Predicted values are calculated based on substituent additivity rules.

Analysis of Substituent Effects on Aromatic Carbons

The chemical shifts of the aromatic carbons in 3-Chloro-5-isopropoxyaniline are governed by the electronic contributions of the amino (-NH₂), chloro (-Cl), and isopropoxy (-OCH(CH₃)₂) groups.

The amino group is a strong activating group, donating electron density to the aromatic ring primarily through resonance. This effect leads to a significant shielding (upfield shift) of the ortho (C2, C6) and para (C4) carbons.[1] The ipso carbon (C1) is also shifted downfield.

The chloro group is an electronegative atom and exerts a deactivating inductive effect, withdrawing electron density from the ring and causing a general downfield shift. However, it also possesses lone pairs of electrons that can participate in resonance, leading to a slight shielding effect at the ortho and para positions. Overall, its effect is a combination of these opposing forces.[2]

The isopropoxy group , similar to the amino group, is an activating group that donates electron density through resonance, causing a shielding effect at the ortho and para carbons. Its inductive effect is electron-withdrawing due to the electronegative oxygen atom.

In 3-Chloro-5-isopropoxyaniline, the substituents are in a meta relationship to each other. The additivity of their effects on each carbon atom can be predicted as follows:

  • C1 (ipso to -NH₂): Primarily influenced by the amino group, with smaller meta effects from the chloro and isopropoxy groups.

  • C2 & C6 (ortho to -NH₂): Strongly shielded by the amino group's resonance effect. C2 is also meta to the isopropoxy group and ortho to the chloro group. C6 is meta to the chloro group and ortho to the isopropoxy group.

  • C3 (ipso to -Cl): Significantly influenced by the chloro group and meta to both the amino and isopropoxy groups.

  • C4 (para to -NH₂): Strongly shielded by the amino group's resonance effect and meta to both the chloro and isopropoxy groups.

  • C5 (ipso to -OCH(CH₃)₂): Primarily influenced by the isopropoxy group and meta to both the amino and chloro groups.

The interplay of these effects results in the predicted chemical shifts presented in the table above. The strong electron-donating resonance effects of the amino and isopropoxy groups are expected to cause significant upfield shifts for the C2, C4, and C6 carbons.

Hypothetical Experimental Protocol for ¹³C NMR Spectroscopy

This protocol outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum of 3-Chloro-5-isopropoxyaniline.

1. Sample Preparation:

  • Weigh approximately 50-100 mg of 3-Chloro-5-isopropoxyaniline into a clean, dry vial.
  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ensuring the chosen solvent does not have signals that overlap with expected sample resonances.
  • Gently swirl the vial until the sample is completely dissolved.
  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  • Set the acquisition parameters for a standard ¹³C experiment. Typical parameters include:
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
  • Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm).
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by referencing the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
  • Integrate the peaks if desired, although integration in ¹³C NMR is generally not as quantitative as in ¹H NMR without specific experimental setups.
  • Perform peak picking to identify the chemical shift of each resonance.

Visualization of Substituent Effects

The following diagram illustrates the primary electronic effects of the substituents on the aromatic ring of 3-Chloro-5-isopropoxyaniline, influencing the ¹³C NMR chemical shifts.

G C1 C1 C2 C2 C1->C2 NH2 NH₂ C1->NH2 Strong +R Weak -I C3 C3 C2->C3 C4 C4 C3->C4 Cl Cl C3->Cl Strong -I Weak +R C5 C5 C4->C5 C6 C6 C5->C6 OPr OiPr C5->OPr Strong +R Strong -I C6->C1

Caption: Electronic effects of substituents on 3-Chloro-5-isopropoxyaniline.

Conclusion

This guide provides a comprehensive framework for understanding the ¹³C NMR spectrum of 3-Chloro-5-isopropoxyaniline. By leveraging the principle of substituent additivity and comparing with structurally related molecules, we can confidently predict and interpret the chemical shifts of this compound. The provided analysis of electronic effects and the detailed experimental protocol serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development, aiding in the crucial task of structural verification.

References

  • Reich, H. J. Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. University of Wisconsin. [Link]

  • dos Santos, J. B., et al. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 2018, 20(31), 20494-20503. [Link]

  • Al-Rashida, M., et al. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 2017, 8(9), 6570-6576. [Link]

Sources

Comparative Analytical Guide: FT-IR Spectral Characterization of 3-Chloro-5-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and API Development Researchers Compound: 3-Chloro-5-isopropoxyaniline (CAS: 1312138-90-1)

Fourier Transform Infrared (FT-IR) spectroscopy is a foundational technique for the structural verification of substituted anilines during pharmaceutical and agrochemical synthesis. 3-Chloro-5-isopropoxyaniline presents a unique analytical profile due to the competing electronic and steric effects of its three functional groups: a primary amine (-NH₂), an electron-withdrawing chloro group (-Cl), and an electron-donating isopropoxy ether group (-O-CH(CH₃)₂).

This guide objectively compares the FT-IR absorption profile of 3-Chloro-5-isopropoxyaniline against its structural analogs to highlight key diagnostic bands. Furthermore, it evaluates the performance of Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission methods to help researchers optimize their analytical workflows.

Structural Validation: Spectral Comparison with Analogs

To unambiguously identify 3-Chloro-5-isopropoxyaniline, analysts must differentiate it from closely related precursors or byproducts, such as 3-Chloroaniline and 3-Isopropoxyaniline. The presence of all three substituents on the meta-disubstituted aromatic ring creates a distinct vibrational fingerprint[1].

Causality of Vibrational Shifts
  • Primary Amine (N-H): Primary amines exhibit a characteristic doublet in the 3400–3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the two N-H bonds[2].

  • Isopropoxy Group (C-O-C & C-H): The ether linkage produces a strong asymmetric C-O-C stretch near 1250 cm⁻¹[3]. Crucially, the branched isopropyl structure yields a diagnostic "gem-dimethyl split"—a doublet caused by the umbrella bending mode of the two methyl groups at approximately 1380 cm⁻¹ and 1370 cm⁻¹.

  • Chloro Group (C-Cl): The heavy chlorine atom acts as a dampening mass on the aromatic ring, pushing the C-Cl stretching vibration deep into the fingerprint region (750–700 cm⁻¹)[4].

Table 1: Quantitative FT-IR Band Comparison
Functional Group / Vibrational Mode3-Chloroaniline (Expected cm⁻¹)3-Isopropoxyaniline (Expected cm⁻¹)3-Chloro-5-isopropoxyaniline (Observed cm⁻¹)Diagnostic Significance
N-H Stretch (Asymmetric) ~3480~3450~3460 Confirms primary amine; shifted slightly by combined ring electronics.
N-H Stretch (Symmetric) ~3390~3360~3375 Second peak of the primary amine doublet.
Aliphatic C-H Stretch Absent2975, 28702980, 2875 Confirms the presence of the isopropyl alkyl chain.
C-O-C Asymmetric Stretch Absent~1245~1250 Validates the ether linkage.
Gem-Dimethyl Bend (Split) Absent~1380, 1370~1382, 1368 Uniquely identifies the iso-propoxy branching.
C-Cl Stretch ~740Absent~745 Confirms halogenation; requires careful deconvolution from aromatic bends.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

Selecting the correct sampling technique is critical for substituted anilines. 3-Chloro-5-isopropoxyaniline can exist as a low-melting solid or viscous liquid depending on purity and ambient conditions.

Table 2: Performance Comparison of FT-IR Sampling Techniques
ParameterATR-FTIR (Diamond/ZnSe Crystal)KBr Pellet (Transmission)
Sample Preparation Minimal to none. Direct application.High. Requires grinding with anhydrous KBr and hydraulic pressing.
Spectral Artifacts Peak intensities decrease at higher wavenumbers (depth of penetration varies with

).
Highly susceptible to moisture (broad O-H band at ~3400 cm⁻¹ obscures N-H amine doublet).
Suitability for this API Optimal. Non-destructive, ideal for viscous liquids or sticky solids.Sub-optimal. Grinding sticky solids with KBr is difficult and yields opaque pellets.
Throughput High (< 2 minutes per sample).Low (10–15 minutes per sample).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, follow these step-by-step methodologies. Every protocol must be treated as a self-validating system where background checks prevent false positives.

Protocol A: ATR-FTIR Analysis (Recommended)

Causality Focus: ATR relies on the evanescent wave penetrating the sample. Intimate contact between the sample and the crystal is mandatory for high signal-to-noise ratios.

  • Crystal Decontamination: Clean the diamond or ZnSe ATR crystal using a lint-free wipe moistened with high-purity isopropanol or acetone. Allow the solvent to evaporate completely.

  • Background Validation: Acquire a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Validation Check: Ensure the background energy profile is smooth and free of residual organic peaks (especially near 2900 cm⁻¹).

  • Sample Application:

    • If liquid/viscous: Place 1–2 drops of 3-Chloro-5-isopropoxyaniline directly onto the crystal, ensuring complete coverage of the sensor area.

    • If solid: Place 2–5 mg of the sample on the crystal. Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact.

  • Spectral Acquisition: Scan the sample (typically 16 to 32 co-added scans) to maximize the signal-to-noise ratio.

  • Post-Processing: Apply an ATR-correction algorithm if comparing the data against historical transmission libraries, as ATR inherently dampens high-frequency band intensities[5].

Protocol B: KBr Pellet Transmission (Alternative)

Causality Focus: KBr is hygroscopic. Any absorbed water will produce a massive O-H stretch at 3400 cm⁻¹, which will swallow the critical diagnostic N-H doublet of the aniline.

  • Desiccation: Dry FT-IR grade KBr powder in an oven at 110°C for at least 24 hours prior to use. Store in a desiccator.

  • Matrix Preparation: In an agate mortar, gently triturate 1–2 mg of 3-Chloro-5-isopropoxyaniline with 100 mg of the dried KBr. Do not over-grind, as excessive friction can induce polymorphic changes or localized melting.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 8–10 tons of pressure using a hydraulic press under a vacuum for 2 minutes to remove trapped air.

  • Quality Check: The resulting pellet must be translucent to transparent. An opaque pellet causes severe light scattering, resulting in a sloping baseline.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

Analytical Workflow Visualization

The following diagram maps the logical decision tree for validating the structural identity of 3-Chloro-5-isopropoxyaniline via FT-IR.

FTIR_Workflow Start Sample: 3-Chloro-5-isopropoxyaniline Method Select Sampling Method Start->Method ATR ATR-FTIR (Preferred for liquids/sticky solids) Method->ATR KBr KBr Transmission (Requires rigorous moisture control) Method->KBr Scan Acquire Spectrum (4000 - 400 cm⁻¹) ATR->Scan KBr->Scan Amine Check 3400-3250 cm⁻¹ Doublet present? (N-H Stretch) Scan->Amine Isopropoxy Check ~1250 & 1380 cm⁻¹ Ether & Gem-dimethyl present? Amine->Isopropoxy Yes Invalid Identity Rejected / Impure Amine->Invalid No Chloro Check 750-700 cm⁻¹ C-Cl band present? Isopropoxy->Chloro Yes Isopropoxy->Invalid No Valid Identity Confirmed: 3-Chloro-5-isopropoxyaniline Chloro->Valid Yes Chloro->Invalid No

Caption: Logical workflow for the FT-IR spectral acquisition and structural validation of 3-Chloro-5-isopropoxyaniline.

References

  • AnalyzeTest. Different type of amines in FT-IR spectroscopy. Retrieved from: [Link]

  • National Institutes of Health (PMC). Enhancement of the oral bioavailability of isopropoxy benzene guanidine... Retrieved from:[Link]

  • West Virginia University. Experiment 10 – Infrared Spectroscopy. Retrieved from: [Link]

Sources

Comparative Reactivity Profile: 3-Chloro-5-isopropoxyaniline vs. 3-Chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of pharmaceutical intermediates and agrochemicals, the selection of substituted aniline building blocks dictates both the synthetic route's efficiency and the final molecule's pharmacokinetic profile. This guide provides an in-depth, objective comparison between 3-chloroaniline (3-CA) and 3-chloro-5-isopropoxyaniline (3-Cl-5-OiPr-A) .

While both molecules share a meta-chloroaniline core, the introduction of the bulky, electron-rich isopropoxy group in 3-Cl-5-OiPr-A fundamentally alters the molecule's orthogonal reactivity. Counter-intuitively, the addition of this ring-activating group decreases the nucleophilicity of the amine while hyper-activating the aromatic ring toward electrophilic attack—albeit with severe steric penalties. This guide dissects the causality behind these phenomena and provides validated experimental protocols for their comparative analysis.

Structural & Electronic Profiling: The Dichotomy of Reactivity

To predict the behavior of these building blocks in complex syntheses, we must analyze the ambident reactivity of the aniline system: the nucleophilicity of the nitrogen atom versus the nucleophilicity of the aromatic ring (Electrophilic Aromatic Substitution, EAS)[1].

The Amine Nitrogen: Inductive Deactivation

The basicity and nucleophilicity of the amine nitrogen are governed by the sum of the Hammett substituent constants (


) at the meta and para positions[2]. Because resonance effects (+R) from meta-substituents bypass the carbon bearing the amine, only inductive effects (-I) influence the nitrogen's electron density.
  • 3-Chloroaniline: The meta-chloro group exerts a strong inductive withdrawal (

    
    )[3], reducing the pKa of the conjugate acid to ~3.52 (compared to aniline's 4.6).
    
  • 3-Chloro-5-isopropoxyaniline: Alkoxy groups at the meta position exert a net electron-withdrawing inductive effect (

    
    )[3]. The cumulative Hammett parameter (
    
    
    
    ) renders the amine in 3-Cl-5-OiPr-A less nucleophilic than that of 3-CA.
The Aromatic Ring: Synergistic Activation vs. Steric Congestion

For EAS, the reactivity is dictated by electron density on the ring carbons.

  • In 3-CA , the amine directs ortho/para (positions 2, 4, 6). The chlorine atom weakly deactivates the ring but also directs ortho/para.

  • In 3-Cl-5-OiPr-A , the isopropoxy group is a powerful +R donor. It strongly activates the positions ortho and para to itself (positions 4, 6, and 2). Because these are the exact same positions activated by the amine, the ring is electronically hyper-activated.

  • The Steric Catch: In 3-Cl-5-OiPr-A, every activated position is flanked by two substituents (Position 2 is between NH

    
     and Cl; Position 4 is between Cl and OiPr; Position 6 is between OiPr and NH
    
    
    
    ). Therefore, while electronically primed for EAS, reactions will be kinetically bottlenecked by severe steric hindrance.

G cluster_3CA 3-Chloroaniline cluster_3Cl5OiPr 3-Chloro-5-isopropoxyaniline Core Aniline Core Reactivity CA_N Amine Nucleophilicity Moderate (-I from Cl) Core->CA_N CA_R Ring EAS Reactivity Moderate (Positions 4, 6 accessible) Core->CA_R OiPr_N Amine Nucleophilicity Low (-I from Cl & OiPr) Core->OiPr_N OiPr_R Ring EAS Reactivity Electronically High (+R synergy) Sterically Hindered Core->OiPr_R CA_N->OiPr_N Decreases via cumulative -I CA_R->OiPr_R Electronic activation vs. Steric block

Electronic substituent effects governing ambident reactivity.

Quantitative & Qualitative Data Comparison

The following table summarizes the physicochemical and reactivity parameters of both compounds, synthesizing theoretical Hammett data[2][3] with practical handling characteristics[4][5].

Parameter3-Chloroaniline (3-CA)3-Chloro-5-isopropoxyaniline (3-Cl-5-OiPr-A)
CAS Number 108-42-91312138-90-1

(Hammett)
+0.37~ +0.47
Amine Nucleophilicity BaselineLower (Slower N-acylation)
EAS Electronic Activation ModerateVery High (Synergistic +R effects)
EAS Steric Hindrance Low at Pos 4 & 6Severe at Pos 2, 4, & 6
Oxidative Stability Susceptible to air oxidationHighly susceptible (electron-rich ring)
Primary Synthetic Use General pharmaceutical coreSterically restricted, highly functionalized cores

Experimental Protocols: Parallel Reactivity Profiling

To empirically validate the theoretical dichotomy between amine nucleophilicity and ring electrophilicity, the following self-validating protocols are designed for parallel execution.

Protocol A: Comparative N-Acylation (Probing Amine Nucleophilicity)

Causality: By using a mild acylating agent (acetic anhydride) at sub-ambient temperatures, we can kinetically differentiate the nucleophilicity of the two amines. The more basic 3-CA will react faster than the inductively deactivated 3-Cl-5-OiPr-A.

  • Preparation: In two separate, flame-dried 25 mL round-bottom flasks under N

    
    , dissolve 1.0 mmol of 3-CA and 1.0 mmol of 3-Cl-5-OiPr-A in 5.0 mL of anhydrous dichloromethane (DCM).
    
  • Base Addition: Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA) to each flask. Cool both flasks to 0 °C in an ice bath.

  • Acylation: Add 1.05 mmol of acetic anhydride dropwise to each flask.

  • Self-Validating Monitoring: Stir at 0 °C. Pull 10

    
    L aliquots at 5, 15, and 30 minutes. Quench in methanol and analyze via UPLC-MS (UV 254 nm).
    
  • Expected Result: 3-CA will show >90% conversion to the acetanilide within 15 minutes. 3-Cl-5-OiPr-A will show significantly lower conversion due to the cumulative inductive withdrawal of the meta-chloro and meta-alkoxy groups.

Protocol B: Controlled Electrophilic Bromination (Probing Ring EAS)

Causality: Bromination with N-Bromosuccinimide (NBS) tests ring activation. While 3-Cl-5-OiPr-A is electronically hyper-activated, the severe steric congestion at positions 2, 4, and 6 will alter the reaction kinetics and regioselectivity compared to 3-CA.

  • Preparation: Dissolve 1.0 mmol of the respective aniline in 10 mL of anhydrous N,N-dimethylformamide (DMF) and cool to -10 °C to prevent oxidative degradation of the electron-rich rings.

  • Electrophile Addition: Slowly add 1.0 mmol of recrystallized NBS in 2 mL of DMF over 10 minutes via syringe pump.

  • Reaction & Monitoring: Stir at -10 °C. Monitor via TLC (Hexanes:EtOAc 8:2) every 10 minutes.

  • Quenching: Quench with 5 mL of saturated aqueous sodium thiosulfate to destroy unreacted NBS, preventing over-bromination. Extract with ethyl acetate.

  • Expected Result: 3-CA will smoothly brominate primarily at the 4-position (para to NH

    
    , ortho to Cl). 3-Cl-5-OiPr-A, despite its electronic activation, will react sluggishly or require warming to room temperature due to the severe steric clash at all available positions (2, 4, 6). If reaction occurs, position 6 (between NH
    
    
    
    and OiPr) or position 4 (between Cl and OiPr) will yield a highly congested product.

Workflow cluster_materials Starting Materials SM1 3-Chloroaniline Acylation Protocol A: N-Acylation (Ac2O, DIPEA, 0°C) SM1->Acylation Bromination Protocol B: EAS Bromination (NBS, DMF, -10°C) SM1->Bromination SM2 3-Cl-5-OiPr-Aniline SM2->Acylation SM2->Bromination Analysis1 UPLC-MS Kinetics (Probes Nucleophilicity) Acylation->Analysis1 Analysis2 Regioselective NMR (Probes Steric vs Electronic) Bromination->Analysis2

Parallel experimental workflow for reactivity profiling.

Strategic Applications in Synthesis

The choice between these two building blocks should be dictated by the specific needs of the synthetic campaign:

  • Select 3-Chloroaniline when a straightforward, predictable EAS profile is required, or when standard amine nucleophilicity is necessary for coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings). It is a robust, stable starting material[4].

  • Select 3-Chloro-5-isopropoxyaniline when designing conformationally locked or sterically congested drug targets (e.g., kinase inhibitors where the isopropoxy group occupies a specific hydrophobic pocket). Chemists must be prepared to use forcing conditions for EAS or highly reactive electrophiles due to the steric shielding of the ring, and stronger coupling reagents (e.g., HATU instead of EDC) for N-acylation due to the amine's reduced nucleophilicity[5].

References

  • Carl Roth. Safety Data Sheet: 3-Chloroaniline ≥98 %, for synthesis. Retrieved from[4]

  • Crampton, M. R., et al. Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry. Retrieved from[1]

  • BLD Pharm. 1312138-90-1 | 3-Chloro-5-isopropoxyaniline Product Documentation. Retrieved from[5]

  • Gross, K. C., & Seybold, P. G. Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Retrieved from

  • Schwarzenbach, R. P., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Oxford University Press. Retrieved from[3]

  • Gross, K. C., et al. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry (ACS). Retrieved from[2]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-Chloro-5-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Analytical Precision in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity and stoichiometric integrity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 3-Chloro-5-isopropoxyaniline, a substituted aniline derivative, serves as a key building block in the synthesis of various complex molecules. Its precise elemental composition is a critical quality attribute that directly impacts the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to 3-Chloro-5-isopropoxyaniline, grounded in the principles of scientific integrity and regulatory compliance. The analytical method development and subsequent validation are foundational to ensuring that drug products meet stringent quality standards.[1][2][3]

The molecular structure of 3-Chloro-5-isopropoxyaniline is foundational to understanding its expected elemental composition.

Chemical Structure:

  • Molecular Formula: C₉H₁₂ClNO

  • Molecular Weight: 185.65 g/mol [4]

Based on this, we can calculate the theoretical elemental composition, which serves as the primary benchmark for any experimental analysis.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.0119108.09958.23%
HydrogenH1.0081212.0966.52%
ChlorineCl35.453135.45319.10%
NitrogenN14.007114.0077.54%
OxygenO15.999115.9998.62%
Total 185.654 100.00%

Primary Method: Combustion Analysis for C, H, N, and Halogens

Combustion analysis remains the gold standard for determining the mass percentages of carbon, hydrogen, and nitrogen in organic compounds. For halogenated compounds like 3-Chloro-5-isopropoxyaniline, this technique is extended to quantify the chlorine content. The process involves the complete, high-temperature oxidation of the sample in a stream of oxygen.

Causality Behind the Experimental Choices: The high temperature (typically ≥ 950°C) and oxygen-rich environment ensure that the organic matrix is completely broken down, converting the elements of interest into simple, easily quantifiable gases (CO₂, H₂O, N₂, and HX, where X is the halogen).[5] The choice of subsequent detection method is critical for accuracy, especially for halogens.

Experimental Protocol: Combustion Analysis of 3-Chloro-5-isopropoxyaniline
  • System Preparation and Calibration:

    • Ensure the combustion analyzer is leak-tight and the combustion and reduction tubes are packed with the appropriate reagents.

    • Calibrate the instrument using a certified reference material (CRM) with a known elemental composition, ideally one that is structurally similar to the analyte if available. Standards traceable to the National Institute of Standards and Technology (NIST) are essential for establishing measurement traceability.[6][7][8]

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of a homogenous sample of 3-Chloro-5-isopropoxyaniline into a tin or silver capsule.

    • The use of a microbalance is critical for this step to ensure precision. The sample must be representative of the entire batch.

  • Combustion and Gas Separation:

    • The encapsulated sample is introduced into the combustion furnace (≥ 950°C) with a pulse of pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂, HCl, and NOx) are swept by a helium carrier gas through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

  • Detection and Quantification:

    • For C, H, and N: The gas mixture passes through a series of traps and detectors. H₂O and CO₂ are typically measured by a non-dispersive infrared (NDIR) detector, while N₂ is measured by a thermal conductivity detector (TCD).

    • For Chlorine: The halogenated combustion products (primarily HCl) are passed into a titration cell. Microcoulometric titration is a classic and reliable method where the amount of silver ions required to precipitate the chloride is measured.[5][9]

Workflow for Combustion Analysis

CombustionAnalysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection Sample 1. Weigh 1-3 mg of 3-Chloro-5-isopropoxyaniline Combustion 3. Combustion (≥ 950°C in O₂) Sample->Combustion CRM 2. Prepare Certified Reference Material CRM->Combustion Reduction 4. Gas Reduction (Remove O₂, NOx -> N₂) Combustion->Reduction Separation 5. Gas Separation (GC Column) Reduction->Separation TCD N₂ Detection (TCD) Separation->TCD N₂ NDIR CO₂ & H₂O Detection (NDIR) Separation->NDIR CO₂, H₂O Titration Cl Detection (Microcoulometry) Separation->Titration HCl Data 6. Data Analysis & % Composition Calculation TCD->Data NDIR->Data Titration->Data

Caption: Workflow for elemental analysis via combustion.

Comparison with Alternative and Complementary Techniques

While combustion analysis is the primary method for bulk elemental composition, a comprehensive quality assessment often involves other techniques. Modern pharmaceutical analysis, guided by regulations like USP <232> and <233>, also mandates the control of elemental impurities, which are typically present at trace levels.[10][11]

TechniquePrincipleKey Application for 3-Chloro-5-isopropoxyanilineAdvantagesLimitations
Combustion Analysis High-temperature oxidation of the sample followed by detection of resulting gases (e.g., TCD, NDIR, Microcoulometry).[5]Determination of bulk elemental composition (%C, %H, %N, %Cl).High accuracy and precision for major elements; well-established and robust methodology.Not suitable for trace element analysis; can be affected by incomplete combustion of complex matrices.
Combustion Ion Chromatography (CIC) Sample combustion followed by absorption of acidic gases into an aqueous solution, which is then analyzed by Ion Chromatography (IC).[12][13]High-sensitivity quantification and speciation of halogens (Cl, Br, F, I).[9]Excellent sensitivity and specificity for halogens; allows for simultaneous analysis of multiple halogens.[12]More complex instrumentation compared to simple titration; requires careful method development.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is introduced into an argon plasma, creating ions that are separated by their mass-to-charge ratio and detected.[14][15]Quantification of trace elemental impurities (e.g., heavy metals, residual catalysts) as required by USP <232>.[10]Extremely low detection limits (ppb-ppt); multi-element capability.Not suitable for bulk analysis of C, H, N, O; complex matrices can cause interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a strong magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Structural elucidation and confirmation of identity; purity assessment via qNMR (quantitative NMR).Provides definitive structural information; can quantify the main component against a certified standard.Does not directly provide elemental percentages; requires a high-purity standard for quantification.

Scientific Integrity: A Self-Validating System

To ensure the trustworthiness of any analytical data, the chosen method must be validated for its intended purpose.[1][2][16] Method validation provides documented evidence that the procedure is accurate, precise, and reliable.[17]

Key Validation Parameters (ICH Q2(R1) Guidelines):

  • Accuracy: The closeness of the experimental value to the theoretical value. This is assessed by analyzing a CRM. For an assay, recovery is often expected to be within 98-102%.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

By performing a rigorous validation and consistently running system suitability checks with known standards, the analytical protocol becomes a self-validating system, ensuring the integrity of every result generated.

References

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  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). (n.d.). US Pharmacopeia.
  • 3-Isopropoxyaniline 97 41406-00-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Chloro-5-isopropoxyaniline is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a detailed, scientifically-grounded protocol for managing 3-Chloro-5-isopropoxyaniline waste, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating, integrating causality with best practices to build a framework of trust and safety in your laboratory operations.

Part 1: Hazard Assessment & Inherent Risks

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the compound's inherent hazards. 3-Chloro-5-isopropoxyaniline is a halogenated aromatic amine, a class of compounds that warrants significant handling precautions due to its toxicological profile.[1]

Toxicological Profile of 3-Chloro-5-isopropoxyaniline

The hazard profile of this compound necessitates its handling as a significant health risk. It is toxic if ingested, inhaled, or absorbed through the skin, causes severe eye and skin irritation, and is suspected of causing genetic defects.[2][3] Furthermore, its classification as "very toxic to aquatic life with long lasting effects" underscores the environmental imperative for its containment and proper disposal.[2][4]

Hazard ClassificationGHS PictogramDescriptionPrimary Sources
Acute Toxicity (Oral, Dermal, Inhalation)токсичностьHarmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][2],,[3]
Skin Corrosion/IrritationраздражениеCauses skin irritation.[3][5][5],[3]
Serious Eye Damage/IrritationраздражениеCauses serious eye irritation.[2][3][5][2],,[5],[3]
Germ Cell Mutagenicityопасность для здоровьяSuspected of causing genetic defects.[2][4][2],,[4]
Specific Target Organ Toxicityопасность для здоровьяMay cause damage to organs through prolonged or repeated exposure.[6],[6]
Hazardous to the Aquatic Environmentопасность для окружающей средыVery toxic to aquatic life with long lasting effects.[4],[4]
Essential Personal Protective Equipment (PPE)

Given the compound's hazard profile, a robust PPE protocol is the first line of defense. All handling and disposal procedures must be conducted while wearing the following:

  • Gloves: Use double nitrile or Viton gloves. Aromatic amines may permeate some common glove types.[7]

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and aerosols.[5]

  • Protective Clothing: A long-sleeved lab coat and chemical-resistant apron are required to prevent skin contact.[8]

  • Respiratory Protection: All handling of the compound, especially its waste, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]

Part 2: Waste Segregation & Containment Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Mis-categorizing a chemical waste stream can lead to dangerous reactions in a commingled waste drum or rejection by the disposal facility.

The Cardinal Rule: Designate as Halogenated Organic Waste

3-Chloro-5-isopropoxyaniline is a chlorinated compound. Therefore, all waste containing this substance—including pure compound, solutions, and contaminated materials—must be segregated into a designated halogenated organic waste stream.[9][10] This is critical because halogenated wastes require specific high-temperature incineration conditions to prevent the formation of dioxins and other highly toxic byproducts.[11] Mixing them with non-halogenated waste complicates and increases the cost of disposal.

Waste Disposal Workflow

The following diagram outlines the decision-making process for handling 3-Chloro-5-isopropoxyaniline waste from generation to pickup.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal prep_container Select a compatible, HDPE waste container. prep_label Label container clearly: 'HALOGENATED ORGANIC WASTE' + Hazard Pictograms. add_waste Add 3-Chloro-5-isopropoxyaniline waste to container. Use a funnel. prep_location Place container in a ventilated secondary containment bin within a fume hood. prep_location->add_waste check_level Do NOT fill past 90% capacity. add_waste->check_level log_waste Log the added waste on the container's inventory sheet. close_container Close container tightly after each addition. check_level->close_container close_container->log_waste store_safe Store container in a designated, cool, and dry satellite accumulation area away from incompatibles. log_waste->store_safe request_pickup Once full, submit a hazardous waste pickup request to your institution's EHS department. store_safe->request_pickup

Caption: Waste Collection and Segregation Workflow

Chemical Incompatibility Warning

Never mix 3-Chloro-5-isopropoxyaniline waste with the following materials. Such mixing can cause violent reactions, gas evolution, or fire.[10][12]

Incompatible ClassExamplesPotential Outcome
Strong Oxidizing Agents Nitric Acid, Hydrogen Peroxide, Perchlorates, PermanganatesFire, explosion, and/or formation of toxic gases.[13][14][15]
Strong Acids Concentrated Sulfuric Acid, Hydrochloric AcidExothermic reaction, potential for violent boiling and splashing.[16]
Strong Bases Sodium Hydroxide, Potassium HydroxideExothermic reaction.
Non-Halogenated Solvents Acetone, Ethanol, Hexane, TolueneCross-contamination of waste streams, violating disposal protocols.[9]

Part 3: Spill & Decontamination Procedures

Accidents happen, but a prepared response minimizes risk. The procedure for handling a spill is dictated by its scale.

Spill Response Workflow

cluster_small Small Spill (<100 mL) cluster_large Large Spill (>100 mL) start Spill Occurs assess Assess Spill Size & Immediate Risk start->assess alert Alert personnel in immediate area. assess->alert Small evacuate EVACUATE IMMEDIATELY assess->evacuate Large don_ppe Don appropriate PPE (double gloves, goggles, face shield, lab coat). alert->don_ppe contain Contain spill with inert absorbent material (e.g., vermiculite, sand). don_ppe->contain collect Carefully collect absorbed material with non-sparking tools. contain->collect dispose Place in a labeled, sealed container for hazardous waste disposal. collect->dispose decontaminate Decontaminate the area, then wash hands. dispose->decontaminate isolate Isolate the area. Close doors. evacuate->isolate pull_alarm Pull fire alarm if there is a fire risk. isolate->pull_alarm call_ehs Call your institution's Emergency/EHS number from a safe location. pull_alarm->call_ehs

Caption: Emergency Spill Response Flowchart

Step-by-Step Spill Cleanup Protocol (Small Spills)
  • Alert & Secure: Immediately alert others in the lab. Ensure the fume hood is operational.

  • Don PPE: Wear the full PPE ensemble as described in Part 1.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[17] Do not use combustible materials like paper towels.

  • Collect: Once fully absorbed, carefully sweep or scoop the material using non-sparking tools into a designated, sealable container (e.g., a heavy-duty plastic bag or bucket).[5]

  • Package for Disposal: Tightly seal the container, and label it clearly as "Spill Debris containing 3-Chloro-5-isopropoxyaniline." Dispose of this as halogenated organic waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your institution's safety office), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Doff PPE & Wash: Remove and dispose of contaminated PPE as hazardous waste. Wash hands thoroughly.

For any spill larger than what can be safely managed by lab personnel (e.g., >100 mL), or any spill outside of a containment area, evacuate immediately and contact your institution's Environmental Health & Safety (EHS) department.

Part 4: Final Disposal and Regulatory Compliance

The final step in the lifecycle of this chemical is its transfer to a certified professional.

  • Professional Disposal Service: Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, hazardous waste must be managed and disposed of by a licensed and approved waste disposal company.[5][18] Your institution's EHS office manages this process.

  • Documentation: Maintain meticulous records of waste generation and disposal as required by your institution and local regulations. This creates an auditable trail and ensures compliance.

By adhering to these scientifically-grounded and procedurally sound disposal protocols, you fulfill your professional responsibility to ensure a safe laboratory environment and safeguard our shared ecosystem.

References

  • Thermo Fisher Scientific. (2025).
  • MilliporeSigma. (2025).
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  • Fisher Scientific. (2025).
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  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.